2-Azabicyclo[2.2.2]octane-6-carboxylic acid
Description
BenchChem offers high-quality 2-Azabicyclo[2.2.2]octane-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azabicyclo[2.2.2]octane-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-azabicyclo[2.2.2]octane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)6-3-5-1-2-7(6)9-4-5/h5-7,9H,1-4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDJJFLIHAQJLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1CN2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Isoquinuclidine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pursuit of novel therapeutics is an endeavor marked by the exploration of chemical space for scaffolds that offer a unique combination of structural rigidity, three-dimensional complexity, and synthetic tractability. Among these, the isoquinuclidine core, a bridged bicyclic amine, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent conformational constraint provides a fixed orientation for pendant functional groups, enabling precise interactions with biological targets. This guide offers a comprehensive exploration of the isoquinuclidine scaffold, from its synthesis to its diverse applications in targeting key receptors and enzymes implicated in a range of pathologies, with a particular focus on neurological disorders.
The Architectural Advantage: Understanding the Isoquinuclidine Core
The isoquinuclidine, or 2-azabicyclo[2.2.2]octane, ring system is a recurring motif in a number of natural products displaying potent pharmacological properties, such as ibogaine and dioscorine.[1] Its rigid, boat-like conformation of the piperidine ring distinguishes it from more flexible monocyclic amines, offering a stable platform for the spatial presentation of pharmacophoric elements.[1] This structural pre-organization can lead to enhanced binding affinity and selectivity for target receptors by reducing the entropic penalty associated with ligand binding.
Constructing the Core: Synthetic Strategies for Isoquinuclidine Scaffolds
The construction of the isoquinuclidine framework is a key consideration in its application for drug discovery. The Diels-Alder reaction has proven to be a particularly powerful and versatile tool for this purpose.
The Diels-Alder Approach: A Cornerstone of Isoquinuclidine Synthesis
The [4+2] cycloaddition between a diene and a dienophile provides an efficient route to the bicyclic core. A common strategy involves the reaction of a 1,2-dihydropyridine derivative (the diene) with an electron-deficient alkene (the dienophile). The reaction can be promoted thermally or through the use of Lewis acid catalysts to enhance reactivity and stereoselectivity.
The following protocol is adapted from the literature and describes the asymmetric synthesis of a chiral isoquinuclidine derivative using a chiral Lewis acid catalyst.[2]
Materials:
-
1-Phenoxycarbonyl-1,2-dihydropyridine
-
3-Acryloyl-(4S)-4-benzyl-1,3-oxazolidin-2-one
-
Titanium(IV) isopropoxide
-
(2R,3R)-2,3-O-(Diphenylmethylidene)-N,N,N',N'-tetramethyl-1,4-butanediamide (TADDOL)
-
4Å Molecular Sieves
-
Toluene, anhydrous
-
Dichloromethane, anhydrous
Procedure:
-
Catalyst Preparation: To a solution of TADDOL (0.3 mmol) in anhydrous toluene (5 mL) under an inert atmosphere (e.g., argon or nitrogen) is added titanium(IV) isopropoxide (0.3 mmol). The mixture is stirred at room temperature for 1 hour to form the chiral titanium-TADDOLate Lewis acid catalyst. 4Å molecular sieves (200 mg) are then added.
-
Dienophile Addition: The chiral dienophile, 3-acryloyl-(4S)-4-benzyl-1,3-oxazolidin-2-one (1 mmol), is dissolved in anhydrous toluene (5 mL) and added to the catalyst mixture. The reaction is cooled to 0 °C.
-
Diene Addition: 1-Phenoxycarbonyl-1,2-dihydropyridine (2 mmol) is dissolved in anhydrous toluene (5 mL) and added dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until completion (typically 24 hours).
-
Work-up: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (10 mL). The mixture is filtered through a pad of Celite®, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired chiral isoquinuclidine derivative. The diastereomeric excess can be determined by chiral HPLC analysis.[2]
This protocol highlights the use of a chiral auxiliary on the dienophile and a chiral Lewis acid to achieve high diastereoselectivity in the formation of the isoquinuclidine core. The choice of Lewis acid and reaction conditions can be crucial in controlling the stereochemical outcome of the cycloaddition.[2]
Diagram of the Asymmetric Diels-Alder Reaction Workflow
Caption: Workflow for the asymmetric Diels-Alder synthesis of a chiral isoquinuclidine.
Pharmacological Applications: Targeting Key Receptors in the Central Nervous System
The rigid isoquinuclidine scaffold has proven to be a valuable template for the design of ligands targeting a variety of receptors in the central nervous system (CNS).
Nicotinic Acetylcholine Receptors (nAChRs)
The discovery of epibatidine, a potent analgesic natural product containing a 7-azabicyclo[2.2.1]heptane (an isomer of the isoquinuclidine core) skeleton, spurred significant interest in this scaffold as a source of nAChR modulators.[3] Analogs of epibatidine have been synthesized and evaluated for their affinity and selectivity for different nAChR subtypes, particularly the α4β2 subtype, which is implicated in pain perception, cognitive function, and nicotine addiction.[4][5]
Structure-Activity Relationships (SAR):
-
Substitution on the Pyridyl Ring: Modifications to the chloropyridyl moiety of epibatidine have a significant impact on activity. For example, replacing the chlorine with other substituents can alter both potency and selectivity.
-
The Bridged Bicyclic Core: The rigid bicyclic core is crucial for high-affinity binding. Alterations to the ring system, such as ring expansion or contraction, often lead to a decrease in potency.
-
Nitrogen Atom: The basicity and substitution of the nitrogen atom in the bicyclic system are important for interaction with the receptor.
| Compound | nAChR Subtype | Ki (nM) | Reference |
| Epibatidine | α4β2 | ~0.02-0.2 | [4] |
| ABT-418 | α4β2 | ~1 | [4] |
| RTI-36 | α4β2 | High Affinity | [6][7] |
| RTI-76 | α4β2 | Lower Affinity | [6][7] |
| RTI-102 | α4β2 | High Affinity | [6][7] |
Signaling Pathway:
Activation of α4β2 nAChRs, which are ligand-gated ion channels, leads to an influx of cations (primarily Na⁺ and Ca²⁺), resulting in neuronal depolarization. This can trigger the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate, thereby modulating a wide range of downstream signaling cascades.
Diagram of α4β2 nAChR Signaling
Caption: Simplified signaling cascade upon activation of α4β2 nicotinic acetylcholine receptors.
Serotonin 5-HT3 Receptors
The isoquinuclidine scaffold has also been incorporated into antagonists of the 5-HT3 receptor, a ligand-gated ion channel involved in emesis, anxiety, and pain.[8]
Structure-Activity Relationships (SAR):
-
Amide/Ester Linkage: The nature of the linker between the isoquinuclidine core and an aromatic moiety is critical for high-affinity binding. Esters have been shown to be more potent than the corresponding amides.[9]
-
Substitution on the Isoquinuclidine Ring: The position of attachment to the isoquinuclidine ring influences potency and selectivity. Derivatives substituted at the 6-position have shown promising receptor affinity and selectivity.[8]
-
Aromatic Moiety: The nature of the aromatic group is also a key determinant of activity.
| Compound Class | 5-HT3R Ki (nM) | Reference |
| Quinolinecarboxylic acid esters with quinuclidine | 0.31 - 9.9 | [9][10] |
| 4-Amino-5-chloro-2-methoxybenzoates of isoquinuclidine | Potent ligands | [8] |
Signaling Pathway:
Similar to nAChRs, 5-HT3 receptors are cation-selective ion channels. Their activation by serotonin or agonists leads to a rapid influx of Na⁺ and Ca²⁺, causing neuronal depolarization.
Dopamine D₂ Receptors
Derivatives of isoquinoline, a related heterocyclic scaffold, have shown activity as dopamine D₂ receptor antagonists.[11][12] While less explored for the isoquinuclidine core itself, the rigid nature of this scaffold makes it an attractive template for designing selective D₂ ligands.
Structure-Activity Relationships (SAR):
-
Privileged Structures: The incorporation of privileged structures known to bind to the D₂ receptor, such as phenylpiperazine, into a rigid framework like isoquinuclidine could lead to novel antagonists with improved selectivity.[12]
-
Linker Length and Heterocyclic Units: The length of the linker connecting the isoquinuclidine core to other pharmacophoric elements and the presence of additional heterocyclic rings can significantly influence affinity and functional activity.[11]
| Compound Class | D₂ Receptor Activity | Reference |
| Phenylpiperazine derivatives with a thienopyridine unit | Biased ligands | [11] |
| N-Substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ols | Antagonists | [13] |
Signaling Pathway:
Dopamine D₂ receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and modulation of downstream effectors like protein kinase A (PKA).
Diagram of D₂ Receptor Signaling
Caption: Simplified signaling pathway of the dopamine D₂ receptor.
Muscarinic Acetylcholine Receptors (mAChRs)
Quinuclidine-based ligands, which share the bridged bicyclic core with isoquinuclidines, have been extensively studied as muscarinic receptor agonists and antagonists.[14] The rigid framework allows for the precise positioning of functional groups to achieve subtype selectivity, particularly for the M₁ receptor, a target for cognitive enhancement in Alzheimer's disease.[14]
Structure-Activity Relationships (SAR):
-
Bioisosteric Replacements: Heterocyclic rings like oxadiazoles can act as bioisosteric replacements for the ester group found in classical muscarinic ligands, leading to compounds with high efficacy and CNS penetration.[14]
-
Hydrogen Bonding and Lipophilicity: Agonist activity is often associated with hydrogen bonding interactions, while antagonist behavior is linked to lipophilic binding. The substitution pattern on the isoquinuclidine scaffold can be tuned to favor one over the other.[14]
| Compound Class | M₁ Receptor Activity | Reference |
| Oxadiazole-based quinuclidines | High-efficacy agonists | [14] |
| Substituted TZTP derivatives | Agonists with varying selectivity | [15] |
Signaling Pathway:
The M₁ muscarinic receptor is a G protein-coupled receptor that primarily couples to Gαq/11. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).
Therapeutic Potential in Neurodegenerative Diseases
The modulation of nicotinic and muscarinic acetylcholine receptors, as well as dopamine receptors, is a key therapeutic strategy for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
-
Alzheimer's Disease: The cholinergic hypothesis of Alzheimer's disease suggests that a decline in acetylcholine levels contributes to cognitive deficits. M₁ muscarinic agonists and positive allosteric modulators (PAMs) of α7 nAChRs are being investigated as potential treatments to enhance cholinergic neurotransmission and improve cognitive function.[14][16] The rigid isoquinuclidine scaffold is well-suited for the design of selective ligands for these targets.
-
Parkinson's Disease: While the primary pathology in Parkinson's disease is the loss of dopaminergic neurons, isoquinoline derivatives have been investigated as potential endogenous neurotoxins that could contribute to the disease's etiology.[17] Conversely, the isoquinuclidine scaffold could be used to develop selective dopamine receptor antagonists or modulators to manage the symptoms of the disease. Animal models, such as those induced by neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP, are crucial for evaluating the efficacy of such compounds.[1]
Conclusion
The isoquinuclidine scaffold represents a powerful and versatile platform in medicinal chemistry. Its inherent structural rigidity and synthetic accessibility through methods like the Diels-Alder reaction make it an attractive starting point for the design of potent and selective ligands for a variety of CNS targets. The successful development of isoquinuclidine-based compounds as modulators of nicotinic, serotonergic, dopaminergic, and muscarinic receptors highlights the broad therapeutic potential of this privileged core. As our understanding of the complex signaling pathways involved in neurological disorders continues to grow, the rational design of novel isoquinuclidine derivatives holds significant promise for the development of next-generation therapeutics.
References
-
Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
-
O'Brien, E. M., et al. (1996). Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease. PubMed. Retrieved February 19, 2026, from [Link]
-
Ferreira, R., et al. (2018). Epibatidine: A Promising Natural Alkaloid in Health. MDPI. Retrieved February 19, 2026, from [Link]
-
Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: An update. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Fitch, R. W., et al. (2009). EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES-A REVIEW. PubMed. Retrieved February 19, 2026, from [Link]
-
Jackson, A., et al. (2023). Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model. Frontiers. Retrieved February 19, 2026, from [Link]
-
Iriepa, I., et al. (2002). Synthesis and pharmacology of isoquinuclidine derivatives as 5-HT(3) ligands. PubMed. Retrieved February 19, 2026, from [Link]
-
Synthesis and 5-HT3 receptor affinity of new quinolinecarboxylic acid derivatives. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Zhong, Y., et al. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed. Retrieved February 19, 2026, from [Link]
-
Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Blandini, F., et al. (n.d.). Animal Models of Parkinson's Disease: limits and relevance to neuroprotection studies. Ingenta Connect. Retrieved February 19, 2026, from [Link]
-
Khan, M. O. F., et al. (2008). Isoquinuclidines: A Review of Chemical and Pharmacological Properties. ResearchGate. Retrieved February 19, 2026, from [Link]
-
Synthesis and binding properties of novel selective 5-HT3 receptor ligands. (n.d.). ScienceDirect. Retrieved February 19, 2026, from [Link]
-
Ramalakshmi, N., et al. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Semantic Scholar. Retrieved February 19, 2026, from [Link]
-
El-Sayed, N. N. E., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Retrieved February 19, 2026, from [Link]
-
Draper-Joyce, C. J., et al. (2014). Structure-activity relationships of privileged structures lead to the discovery of novel biased ligands at the dopamine D₂ receptor. PubMed. Retrieved February 19, 2026, from [Link]
-
Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
-
2-Azabicyclo[2.2.2]octa-3,5-dione via a Nitrile Diels−Alder Reaction. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Cahlíková, L., et al. (2021). Recent Progress on Biological Activity of Amaryllidaceae and Further Isoquinoline Alkaloids in Connection with Alzheimer's Disease. MDPI. Retrieved February 19, 2026, from [Link]
-
Gatti, M., et al. (n.d.). Design, synthesis and binding affinity of new nicotinic ligands. CORE. Retrieved February 19, 2026, from [Link]
-
Georgieva, M., et al. (2022). Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. MDPI. Retrieved February 19, 2026, from [Link]
-
Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (2009). Semantic Scholar. Retrieved February 19, 2026, from [Link]
-
Matsuyama, H., et al. (2012). ASYMMETRIC SYNTHESIS OF ISOQUINUCLIDINE BY DIELS-ALDER REACTION OF 1,2-DIHYDROPYRIDINE AND CHIRAL DIENOPHILE UTILIZING A CHIRAL. Semantic Scholar. Retrieved February 19, 2026, from [Link]
-
Davood, A., et al. (2015). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists. PMC. Retrieved February 19, 2026, from [Link]
-
Mondal, A., & Ghorai, P. (2025). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC. Retrieved February 19, 2026, from [Link]
-
Kuse, A., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. Retrieved February 19, 2026, from [Link]
-
Ali, I., et al. (2021). Neuroprotective Effects of Isoquercetin: An In Vitro and In Vivo Study. PMC. Retrieved February 19, 2026, from [Link]
-
Parkinson's Disease. (n.d.). Inotiv. Retrieved February 19, 2026, from [Link]
-
Binding affinity (Ki) of compounds 1-3 at 5-HT 1A receptors:.... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Sonesson, C., et al. (1987). Quantitative structure-activity relationships and eudismic analyses of the presynaptic dopaminergic activity and dopamine D2 and sigma receptor affinities of 3-(3-hydroxyphenyl)piperidines and octahydrobenzo[f]quinolines. PubMed. Retrieved February 19, 2026, from [Link]
-
Structure-Activity Relationships of Privileged Structures Lead to the Discovery of Novel Biased Ligands at the Dopamine D-2 Receptor. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Discovery and SAR of muscarinic receptor subtype 1 (M1) allosteric activators from a molecular libraries high throughput screen. Part I: 2,5-dibenzyl-2H-pyrazolo[4,3-c]quinolin-3(5H). (2016). PubMed Central. Retrieved February 19, 2026, from [Link]
-
Diels-Alder Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]
-
Miyata, K., et al. (1993). 5-HT3 receptor antagonists. 1. New quinoline derivatives. PubMed. Retrieved February 19, 2026, from [Link]
-
Drug candidate for memory loss associated with Alzheimer's developed. (2020). Drug Target Review. Retrieved February 19, 2026, from [Link]
-
Synthesis of a bicyclo[2.2.2]octane from benzoic acid. (2015). Chemistry Stack Exchange. Retrieved February 19, 2026, from [Link]
-
Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. (2020). MDPI. Retrieved February 19, 2026, from [Link]
-
Muscarinic Receptor Agonists and Antagonists. (2001). MDPI. Retrieved February 19, 2026, from [Link]
-
Kim, D. Y., et al. (2021). Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. PMC. Retrieved February 19, 2026, from [Link]
-
Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. (2016). Frontiers. Retrieved February 19, 2026, from [Link]
-
Muscarinic agonist. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]
-
M1 Receptor Agonist Activity Is Not a Requirement for Muscarinic Antinociception. (n.d.). DOI. Retrieved February 19, 2026, from [Link]
-
Diels-Alder Reaction Practice (with examples). Learn How To Easily Predict Products. (2020). YouTube. Retrieved February 19, 2026, from [Link]
-
Exploring the Therapeutic Potential of Alkaloids in Alzheimer's Disease Management. (2024). ResearchGate. Retrieved February 19, 2026, from [Link]
-
(PDF) Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3- yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES-A REVIEW - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers Publishing Partnerships | Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model [frontierspartnerships.org]
- 8. Synthesis and pharmacology of isoquinuclidine derivatives as 5-HT(3) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-HT3 receptor antagonists. 1. New quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity relationships of privileged structures lead to the discovery of novel biased ligands at the dopamine D₂ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Muscarinic agonist - Wikipedia [en.wikipedia.org]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. inotiv.com [inotiv.com]
The Isoquinuclidine Scaffold: A Technical Guide to 2-Azabicyclo[2.2.2]octane-6-carboxylic Acid
[1][2]
Executive Summary
2-Azabicyclo[2.2.2]octane-6-carboxylic acid (often referred to as an isoquinuclidine derivative) represents a critical class of conformationally constrained
This specific topology mimics the
Structural Characteristics & Conformational Analysis
Stereochemistry and Regiochemistry
The 2-azabicyclo[2.2.2]octane skeleton (isoquinuclidine) is a bridged bicycle.[1][2][3] The 6-position places the carboxylic acid on one of the ethylene bridges, distinct from the bridgehead or the position adjacent to the nitrogen.[2]
-
-Amino Acid Classification: The connectivity
defines it as a cyclic -amino acid.[1][2][4] The nitrogen is part of the ring, making it a "cyclic amine" -amino acid, analogous to a -proline.[2] -
Isomerism: The synthesis typically yields endo and exo isomers relative to the bridgehead nitrogen bridge.[2] The exo isomer is often thermodynamically preferred or accessible via specific catalytic routes, while the endo isomer offers distinct vector orientations for side-chain display.[2]
-
Rigidity: The bicyclic cage forces the cyclohexane ring into a boat conformation.[2] This prevents the free rotation observed in linear
-alanine derivatives, significantly reducing the entropic penalty upon binding to a receptor or folding into a helix.[2]
Comparison of Constrained Scaffolds
| Scaffold | Class | Constraint Type | Primary Application |
| 2-ABO-6 (Subject) | Bicyclic (Bridge) | ||
| 2-ABO-3 (Tic analog) | Bicyclic (Fused) | ||
| Proline | Monocyclic | Turn inducer, Helix breaker | |
| Pipecolic Acid | Monocyclic | Homoproline analogue |
Synthetic Methodology: The Diels-Alder Protocol[1][2]
The most robust route to enantiopure 2-azabicyclo[2.2.2]octane-6-carboxylic acid is the Aza-Diels-Alder reaction .[1][2] This self-validating protocol utilizes N-protected 1,2-dihydropyridines as dienes.[1][2]
Reaction Logic (Graphviz)[1]
Figure 1: Synthetic workflow for accessing the 2-azabicyclo[2.2.2]octane-6-carboxylic acid scaffold via Diels-Alder cycloaddition.[1][2]
Detailed Experimental Protocol
Objective: Synthesis of N-Cbz-2-azabicyclo[2.2.2]octane-6-carboxylic acid.
-
Diene Preparation:
-
React pyridine with benzyl chloroformate (Cbz-Cl) and sodium borohydride (NaBH4) in methanol at -78°C.
-
Mechanism:[1][2][3] Nucleophilic attack of hydride on the activated pyridinium salt yields N-Cbz-1,2-dihydropyridine.[1][2]
-
Quality Control: Confirm disappearance of aromatic pyridine peaks via
-NMR.
-
-
Cycloaddition (Diels-Alder):
-
Reagents: Mix N-Cbz-1,2-dihydropyridine (1.0 eq) with Methyl Acrylate (5.0 eq).
-
Conditions: Heat in a sealed tube at 110°C for 48 hours (thermal) OR use
(0.2 eq) at 0°C (Lewis Acid catalyzed) to improve endo/exo selectivity. -
Purification: Flash chromatography (Hexane/EtOAc).[1] The major isomer is typically the endo-6-carboxylate (relative to the bridge).[1][2]
-
-
Olefin Saturation:
-
Saponification:
Peptidomimetic Applications
Foldamer Design (Helix Stabilization)
The 2-ABO-6 scaffold is a "helix-promoting" residue in
-
Mechanism: In linear
-peptides, entropy disfavors helix formation.[2] Incorporating 2-ABO-6 locks the bond within the ring.[1][2] -
Helix Types:
-
Protocol: To induce a turn, replace a flexible
-alanine or -homo-amino acid with 2-ABO-6 in the or position of the turn.[1][2]
Drug Discovery Case Studies
A. ELOVL6 Inhibitors
Researchers at Merck utilized the 2-azabicyclo[2.2.2]octane core to inhibit Elongation of Very Long Chain Fatty Acids protein 6 (ELOVL6) .[1][4][5][6]
-
Role: The scaffold served as a rigid linker, positioning an amide and an aryl group in a specific vector that linear linkers could not maintain.
-
Outcome: Improved metabolic stability and oral bioavailability compared to piperidine analogues.[1][2]
B. Opioid Receptor Ligands (Prodine Analogues)
Substituted isoquinuclidines function as rigid analogues of the "prodine" class of analgesics.
-
Pharmacophore: The 6-position substituents (phenyl/propionoxy) mimic the spatial arrangement of the flexible piperidine ring in its bioactive "boat" conformation.[2]
-
Significance: This validated the "bioactive conformation" hypothesis for opioid receptors, proving that the boat form was responsible for binding.
References
-
Synthesis of Isoquinuclidine Scaffold
-
ELOVL6 Inhibitors
-
Peptidomimetic Applications (General Isoquinuclidines)
-
Opioid Analogues
-
Stereoselective Synthesis
Sources
- 1. 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid | C13H21NO4 | CID 13712632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.chem960.com [m.chem960.com]
- 3. researchgate.net [researchgate.net]
- 4. mmsl.cz [mmsl.cz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
Stereochemistry and chirality of azabicyclo[2.2.2]octane derivatives
Synthesis, Resolution, and Pharmacological Application[1][2][3]
Executive Summary: The Privileged Rigid Cage
The 1-azabicyclo[2.2.2]octane core (quinuclidine) is not merely a structural linker; it is a thermodynamic anchor. Unlike flexible piperidines or pyrrolidines, the quinuclidine cage locks the nitrogen lone pair into a fixed tetrahedral orientation. This rigidity minimizes the entropic penalty upon binding to biological targets (specifically GPCRs like Muscarinic receptors) and enhances nucleophilicity in asymmetric organocatalysis.
This guide moves beyond basic textbook definitions to address the practical challenges of synthesizing, resolving, and applying chiral quinuclidine derivatives in high-value contexts.
Structural Fundamentals & Stereochemical Dynamics
1.1 The Nitrogen Inversion Paradox
In most acyclic amines, nitrogen inversion is rapid (
However, the bridgehead nitrogen is not a stereogenic center in the parent molecule because it lies on a
1.2 The Basicity-Nucleophilicity Uncoupling
The "cage effect" prevents the alkyl chains from sterically hindering the nitrogen lone pair.
-
High Basicity: pKa
11.0 (conjugate acid). -
High Nucleophilicity: The unhindered lone pair makes it an exceptional Lewis base catalyst (e.g., in Baylis-Hillman reactions).
Synthetic Strategies for Chiral Scaffolds[4]
The industry standard for introducing chirality is at the C3 position (3-quinuclidinol), a universal precursor for muscarinic antagonists like Solifenacin and QNB.
2.1 Comparative Workflows: Chemical vs. Biocatalytic
The following diagram contrasts the classical chemical resolution against the modern enzymatic approach.
Figure 1: Comparison of Classical Resolution vs. Asymmetric Enzymatic Synthesis pathways for (R)-3-Quinuclidinol.
Detailed Protocol: Classical Resolution of (±)-3-Quinuclidinol
Rationale: While enzymatic routes are superior for scale, the tartrate resolution remains the most robust method for bench-scale generation of specific enantiomers without requiring specific enzyme libraries.
Materials:
-
(±)-3-Quinuclidinol (100 mmol)
-
L-(+)-Tartaric acid (100 mmol)
-
Solvent: Methanol (absolute) and Acetone
Step-by-Step Methodology:
-
Salt Formation: Dissolve 12.7 g of (±)-3-quinuclidinol in 50 mL of boiling methanol. Separately, dissolve 15.0 g of L-(+)-tartaric acid in 50 mL of boiling methanol.
-
Combination: Mix the two hot solutions. The exothermic nature ensures complete dissolution.
-
Crystallization Initiation: Allow the solution to cool to room temperature slowly (over 4 hours). If oiling out occurs, reheat and add a seed crystal of the pure diastereomer.
-
Harvesting: Filter the white precipitate. This is the (R)-3-quinuclidinol-L-tartrate salt (typically less soluble).
-
Validation Point: The specific rotation
of the salt should be monitored. Recrystallize from 90% MeOH/Acetone until constant rotation is achieved.
-
-
Liberation: Dissolve the purified salt in minimal water (10 mL). Add 50% NaOH dropwise until pH > 12.
-
Extraction: Extract continuously with chloroform or dichloromethane (3 x 50 mL). The high water solubility of the free base requires aggressive extraction or continuous liquid-liquid extraction.
-
Drying: Dry over
and concentrate in vacuo.
Self-Validating Check:
-
Melting Point: The (R)-enantiomer melts at 221–223°C.
-
Chiral HPLC: Column: Chiralpak AD-H; Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).
Pharmacological Application: Muscarinic Antagonists[5][6][7]
The stereochemistry of the quinuclidine ring is critical for binding affinity at Muscarinic Acetylcholine Receptors (mAChRs). The "Eutomer" (active enantiomer) is usually the (R)-isomer for 3-substituted esters.
4.1 The Pharmacophore Model
The high affinity of quinuclidine derivatives (like Solifenacin or QNB) stems from a specific ionic interaction.
Figure 2: Pharmacophore binding model showing the critical ionic anchor between the protonated quinuclidine nitrogen and the receptor Aspartate residue.
4.2 Comparative Affinity Data
The following table illustrates the "Stereochemical Penalty" — the loss of potency observed when using the wrong enantiomer (distomer).
| Compound | Config | Target Receptor | Selectivity Ratio (R/S) | |
| QNB (Quinuclidinyl Benzilate) | (R) | mAChR (M1) | 0.06 | -- |
| QNB | (S) | mAChR (M1) | 15.0 | ~250x |
| Solifenacin | (R) | mAChR (M3) | 10.0 | -- |
| Solifenacin | (S) | mAChR (M3) | >1000 | >100x |
Data synthesized from J. Med.[1][2][3] Chem. structure-activity relationship studies [1, 2].[1][4][3][5]
Asymmetric Catalysis Applications
Beyond being a drug scaffold, chiral quinuclidines (specifically Cinchona alkaloids like Quinine/Quinidine) function as organocatalysts.[6][7][8][9]
-
Mechanism: The quinuclidine nitrogen acts as a nucleophile to activate substrates (e.g., enones in the Baylis-Hillman reaction), while the C9-hydroxyl group (in Cinchona alkaloids) acts as a hydrogen bond donor to organize the transition state.
-
Pseudo-Enantiomers: Quinine and Quinidine are diastereomers but function as "pseudo-enantiomers" in catalysis, often providing opposite enantiomers of the product.
References
-
Rzeszotarski, W. J., et al. (1988).[2] Affinity and selectivity of the optical isomers of 3-quinuclidinyl benzilate and related muscarinic antagonists.[4][5][10] Journal of Medicinal Chemistry, 31(7), 1463–1466.
-
Meigh, I. R., et al. (2008).[1] Isoquinuclidines: A Review of Chemical and Pharmacological Properties. Progress in Medicinal Chemistry.[2]
-
BenchChem Technical Support. (2025). The Role of (R)-3-Quinuclidinol in Asymmetric Synthesis: A Chiral Building Block Perspective.
-
Chinese Chemical Society. (2019). Highly Diastereo- and Enantioselective Synthesis of Quinuclidine Derivatives by an Iridium-Catalyzed Intramolecular Allylic Dearomatization Reaction. CCS Chemistry.
-
Gao, S., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists.[2] PNAS.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-(2-Benzofuranyl)quinuclidin-2-ene derivatives: novel muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. scispace.com [scispace.com]
- 8. moodle2.units.it [moodle2.units.it]
- 9. researchgate.net [researchgate.net]
- 10. Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone… [ouci.dntb.gov.ua]
Thermodynamic stability of bicyclic amino acid scaffolds
An In-Depth Technical Guide to the Thermodynamic Stability of Bicyclic Amino Acid Scaffolds
Authored by: Gemini, Senior Application Scientist
Abstract
Bicyclic peptides have emerged as a compelling therapeutic modality, bridging the gap between small molecules and large biologics.[1] Their unique, constrained architecture imparts antibody-like affinity and specificity while retaining favorable small-molecule properties like synthetic accessibility and tissue penetration.[2][3] A critical determinant of their therapeutic potential is their thermodynamic stability, which governs their resistance to degradation, conformational integrity, and ultimately, their in vivo efficacy. This guide provides a comprehensive technical overview of the principles governing the stability of bicyclic amino acid scaffolds, detailed methodologies for its assessment, and computational approaches for its prediction, tailored for researchers and professionals in drug development.
The Foundation: Why Thermodynamic Stability is Paramount
Unlike their linear counterparts, which are often conformationally flexible and susceptible to proteolysis, bicyclic peptides are defined by their structural rigidity.[4][5] This conformational pre-organization is the cornerstone of their advantages:
-
Reduced Entropic Penalty: By locking the peptide into a bioactive conformation, the entropic cost of binding to a target is significantly lowered, leading to high-affinity interactions.[4][6]
-
Enhanced Proteolytic Resistance: The constrained structure masks or makes protease cleavage sites inaccessible, dramatically increasing the peptide's half-life in biological matrices like serum.[5][7][8]
-
Improved Target Specificity: A rigid conformation reduces the likelihood of off-target binding that might occur with more flexible structures.[6]
The thermodynamic stability of a bicyclic scaffold is a direct measure of the energy required to disrupt this folded, functional state. It is quantified by the change in Gibbs free energy (ΔG) between the folded (native) and unfolded states. Native proteins and peptides are typically only marginally stable, with a ΔG of folding around -5 to -15 kcal/mol, meaning that even small perturbations can lead to unfolding.[9] Therefore, a rigorous understanding and optimization of stability are crucial for advancing a bicyclic peptide from a promising hit to a viable drug candidate.
Key Factors Governing Scaffold Stability
The stability of a bicyclic amino acid scaffold is not a monolithic property but rather the result of a complex interplay between its intrinsic structural features and the external environment.
Intrinsic Structural Determinants
-
Scaffold and Linker Chemistry: The nature of the central scaffold used to cyclize the peptide is fundamental. Trivalent scaffolds that react with strategically placed residues (e.g., cysteines) create a highly constrained structure.[10] The geometry and rigidity of the scaffold itself can impose or relieve strain on the peptide backbone, directly impacting stability.[11]
-
Loop Size and Composition: The length and amino acid sequence of the two peptide loops are critical. Shorter, well-structured loops tend to be more rigid and stable. The inclusion of non-proteinogenic amino acids or D-amino acids can further enhance stability by introducing unique conformational constraints and resistance to proteases.[12][13]
-
Intramolecular Interactions: The rigid bicyclic structure facilitates the formation of a stable network of intramolecular hydrogen bonds, which are a major stabilizing force.[5][7] These bonds effectively "staple" the structure into a globular fold, shielding the peptide backbone from the solvent and proteases.
-
Amino Acid Sequence: The intrinsic properties of the amino acids within the loops, such as hydrophobicity and β-sheet forming propensity, significantly influence the scaffold's tendency to adopt a stable conformation versus aggregating.[14]
Figure 1: Key intrinsic and extrinsic factors that collectively determine the thermodynamic stability of a bicyclic amino acid scaffold.
Extrinsic Environmental Factors
-
pH: Changes in pH can alter the protonation state of ionizable side chains (e.g., Asp, Glu, Lys, Arg, His), disrupting crucial salt bridges and hydrogen bonds, which can lead to denaturation.[9][15]
-
Temperature: As temperature increases, the kinetic energy of the molecule rises, eventually providing enough energy to overcome the stabilizing noncovalent interactions, leading to unfolding.[15]
-
Ionic Strength: The concentration of salts in the buffer can affect stability by shielding or disrupting electrostatic interactions within the peptide.[9]
-
Excipients: Formulation components like sugars, polyols, or buffering agents can act as stabilizing agents, while denaturants like urea or guanidinium chloride will destabilize the scaffold.[15][16]
Experimental Assessment of Thermodynamic Stability
A multi-faceted experimental approach is necessary to fully characterize the stability of a bicyclic scaffold. The choice of method depends on the specific information required, from a direct measure of thermal stability to a more functional assessment of proteolytic resistance.
Differential Scanning Calorimetry (DSC): The Gold Standard
DSC directly measures the heat absorbed by a molecule as it unfolds due to increasing temperature.[17] This provides a wealth of thermodynamic data, making it the "gold standard" for stability analysis.[18][19]
Information Gained:
-
Melting Temperature (Tₘ): The temperature at which 50% of the peptide is unfolded. A higher Tₘ indicates greater thermal stability.[20]
-
Enthalpy of Unfolding (ΔH): The total heat absorbed during the unfolding transition, reflecting the energy of the interactions stabilizing the folded state.[20]
-
Change in Heat Capacity (ΔCₚ): The difference in heat capacity between the folded and unfolded states, providing insight into the hydrophobic interactions that stabilize the peptide.[19]
Protocol: Thermal Stability Analysis by DSC
-
Sample Preparation:
-
Prepare the bicyclic peptide at a concentration of 0.5-1.0 mg/mL in the desired buffer (e.g., PBS, pH 7.4).
-
Prepare a matched reference buffer solution. It is critical that the sample and reference buffers are identical to ensure accurate heat capacity measurements.
-
Thoroughly degas both solutions to prevent bubble formation during the scan.
-
-
Instrument Setup:
-
Load the peptide solution into the sample cell and the reference buffer into the reference cell of the calorimeter.
-
Equilibrate the system at a starting temperature well below the expected Tₘ (e.g., 20°C).
-
-
Data Acquisition:
-
Heat the cells at a constant scan rate (e.g., 60°C/hour) to a final temperature well above the unfolding transition (e.g., 100°C).
-
The instrument records the differential power required to maintain a zero temperature difference between the sample and reference cells.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline scan from the sample scan to obtain the protein unfolding thermogram.
-
The Tₘ is the temperature at the peak of the transition.
-
Integrate the area under the peak to determine the calorimetric enthalpy (ΔH) of unfolding.
-
Fit the data to a thermodynamic model to derive ΔG, ΔH, ΔS, and ΔCₚ.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the secondary structure (α-helices, β-sheets) of a peptide.[18] By monitoring the CD signal at a specific wavelength as a function of temperature, one can observe the loss of secondary structure upon unfolding.
Information Gained:
-
Secondary Structure Confirmation: Confirms the presence of defined structural elements in the folded state.
-
Melting Temperature (Tₘ): Provides an apparent Tₘ based on the loss of secondary structure. This is often correlated with DSC results.[17]
Protocol: Thermal Denaturation Monitored by CD
-
Sample Preparation:
-
Prepare the bicyclic peptide at a low concentration (e.g., 0.1-0.2 mg/mL) in a non-absorbing buffer (e.g., phosphate buffer). Avoid buffers with high chloride concentrations.
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
-
Instrument Setup:
-
Record a full CD spectrum (e.g., 190-260 nm) at a low temperature (e.g., 20°C) to identify the wavelength with the maximum signal change upon folding.
-
-
Data Acquisition (Melt Curve):
-
Set the instrument to monitor the CD signal at the chosen wavelength.
-
Increase the temperature in a stepwise manner (e.g., 1°C/minute) using a Peltier temperature controller.
-
Allow the sample to equilibrate at each temperature before recording the signal.
-
-
Data Analysis:
-
Plot the CD signal versus temperature. The resulting curve will show a sigmoidal transition from the folded to the unfolded state.
-
Fit the curve to a Boltzmann equation to determine the midpoint of the transition, which corresponds to the apparent Tₘ.
-
Proteolytic Stability Assay
This functional assay provides a highly relevant measure of a peptide's stability in a biologically relevant environment. It measures the rate of degradation when the peptide is exposed to proteases found in serum or plasma.
Information Gained:
-
In Vitro Half-life (t₁/₂): Quantifies the time it takes for 50% of the peptide to be degraded, providing a direct measure of its resistance to proteolysis.[11]
Protocol: In Vitro Plasma Stability Assay
-
Sample Preparation:
-
Prepare a stock solution of the bicyclic peptide at a known concentration (e.g., 1 mg/mL).
-
Thaw human or mouse plasma and bring to 37°C.
-
-
Incubation:
-
Spike the peptide into the plasma to a final concentration (e.g., 10 µM).
-
Incubate the mixture in a water bath at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the plasma/peptide mixture.
-
Immediately quench the proteolytic reaction by adding an equal volume of a precipitation solution (e.g., acetonitrile with 1% formic acid and an internal standard).
-
-
Sample Processing & Analysis:
-
Vortex the quenched samples and centrifuge at high speed to pellet the precipitated plasma proteins.
-
Transfer the supernatant to an analysis vial.
-
Quantify the remaining intact peptide at each time point using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
-
Data Analysis:
-
Plot the percentage of remaining peptide versus time.
-
Fit the data to a one-phase exponential decay model to calculate the half-life (t₁/₂).
-
| Technique | Primary Information Obtained | Sample Requirements | Key Advantages |
| Differential Scanning Calorimetry (DSC) | Tₘ, ΔH, ΔCₚ, ΔG | 0.5-1.0 mg/mL, purified sample | Provides a complete thermodynamic profile; considered the "gold standard".[18][19] |
| Circular Dichroism (CD) Spectroscopy | Apparent Tₘ, secondary structure changes | 0.1-0.2 mg/mL, purified sample | Requires less sample than DSC; provides structural context to unfolding.[17][18] |
| Proteolytic Stability Assay | In vitro half-life (t₁/₂) | Low µM concentration | Highly relevant for drug development; measures functional stability against degradation.[11] |
Table 1: Comparison of primary experimental techniques for assessing the stability of bicyclic amino acid scaffolds.
Computational Approaches for Stability Prediction and Analysis
In silico methods are invaluable for guiding the design of more stable scaffolds and for understanding the molecular basis of stability.
Figure 2: A representative computational workflow for the analysis and optimization of bicyclic scaffold stability.
-
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a peptide over time, providing deep insights into its conformational dynamics, flexibility, and the stability of intramolecular interactions.[21][22] By simulating the peptide at different temperatures, one can observe the unfolding process at an atomic level.
-
Stability Prediction Software: Programs like FoldX, Rosetta, and I-Mutant2.0 use physics-based or knowledge-based energy functions to predict the change in stability (ΔΔG) that results from an amino acid mutation.[23] These tools are powerful for rapidly screening potential sequence modifications to identify variants with enhanced stability before undertaking laborious synthesis and experimental testing.
-
Machine Learning (ML) and Deep Learning (DL): Emerging ML and DL models are being trained on large datasets of peptide sequences and their experimentally determined stabilities.[24][25] These approaches can predict the stability of novel sequences and identify key sequence motifs that contribute to a stable scaffold, accelerating the design-build-test cycle.
Conclusion: Integrating Stability into Drug Discovery
The thermodynamic stability of a bicyclic amino acid scaffold is a critical, multi-faceted property that is central to its function as a therapeutic agent. A high degree of stability, conferred by a constrained and pre-organized structure, directly translates into enhanced proteolytic resistance and high-affinity target binding.[3][4]
For drug development professionals, a rigorous assessment of stability is not merely an academic exercise but a prerequisite for success. By employing a combination of high-resolution biophysical techniques like DSC, structural methods like CD, and functional assays for proteolytic degradation, researchers can build a comprehensive stability profile. Augmenting this experimental data with computational modeling allows for a rational, structure-guided approach to optimizing these scaffolds. Ultimately, the ability to understand, measure, and engineer stability is what enables the transformation of a novel bicyclic peptide into a robust and effective therapeutic.
References
- Yao, Q., et al. (2022). Current development of bicyclic peptides. European Journal of Medicinal Chemistry.
- Creative Peptides. (n.d.). Bicyclic Peptides Synthesis for Drug Discovery.
- Koehler, M. F., et al. (2018). Bicyclic Peptides as Next-Generation Therapeutics. ACS Medicinal Chemistry Letters.
- MtoZ Biolabs. (n.d.). The Methods of Measuring Protein Thermal Stability.
- G-Biosciences. (2018). Methods of Determining Protein Stability.
- Bartoloni, M., et al. (2015). Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. Chemical Science.
- Els-Heindl, S., et al. (2019). Bicyclic Peptides as a New Modality for Imaging and Targeting of Proteins Overexpressed by Tumors. Molecular Cancer Therapeutics.
- Mistry, N., et al. (n.d.).
- W. W. Wilson, & C. C. M. A. (2020). Fundamentals to function: Quantitative and scalable approaches for measuring protein stability. Protein Science.
- Potapov, V., et al. (2009). Assessing computational methods for predicting protein stability upon mutation: good on average but not in the details.
- Heinis, C. (2012).
- LibreTexts. (2026). 4.9: Protein Stability - Thermodynamics. Biology LibreTexts.
- Linseis. (2025).
- Derakhshani, A., & Shojaosadati, S. A. (2021). Bicyclic Peptides: Types, Synthesis and Applications.
- Kumar, Y., et al. (2023). Peptides of a Feather: How Computation Is Taking Peptide Therapeutics under Its Wing. Molecules.
- Carrara, M., et al. (2022). Structural and ITC Characterization of Peptide‐Protein Binding: Thermodynamic Consequences of Cyclization Constraints, a Case. Chemistry – A European Journal.
- Pascual-García, A., et al. (2023).
- Karami, Y., et al. (2024). Leveraging machine learning models for peptide–protein interaction prediction. RSC Chemical Biology.
- CD ComputaBio. (n.d.). Peptide Stability Analysis Service.
- Kumar, A. (2023).
- Powers, E. T., & Powers, D. L. (2014). Factors affecting the physical stability (aggregation) of peptide therapeutics. Journal of Pharmaceutical Sciences.
- Walęcka-Hausel, J., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules.
- Ito, Y., & Suga, H. (2017). Constrained Peptides in Drug Discovery and Development. Yakugaku Zasshi.
- Zhang, M., et al. (2021). Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2. Journal of Medicinal Chemistry.
- Reymond, J.-L., et al. (2015). Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. Semantic Scholar.
Sources
- 1. Bicyclic Peptides Synthesis for Drug Discovery - Creative Peptides [creative-peptides.com]
- 2. Current development of bicyclic peptides [html.rhhz.net]
- 3. Bicyclic Peptides as Next-Generation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chimia.ch [chimia.ch]
- 7. Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. bicycletherapeutics.com [bicycletherapeutics.com]
- 11. bicycletherapeutics.com [bicycletherapeutics.com]
- 12. epublications.marquette.edu [epublications.marquette.edu]
- 13. scispace.com [scispace.com]
- 14. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alliedacademies.org [alliedacademies.org]
- 16. semanticscholar.org [semanticscholar.org]
- 17. The Methods of Measuring Protein Thermal Stability | MtoZ Biolabs [mtoz-biolabs.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. Fundamentals to function: Quantitative and scalable approaches for measuring protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. linseis.com [linseis.com]
- 21. Peptides of a Feather: How Computation Is Taking Peptide Therapeutics under Its Wing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Peptide Stability Analysis Service - CD ComputaBio [computabio.com]
- 23. academic.oup.com [academic.oup.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Leveraging machine learning models for peptide–protein interaction prediction - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00208J [pubs.rsc.org]
Isoquinuclidine-Based Carboxylic Acids: Synthetic Evolution and Pharmacophore Integration
Executive Summary
The isoquinuclidine (2-azabicyclo[2.2.2]octane) scaffold represents a privileged structural motif in medicinal chemistry, distinguished by its rigid, caged architecture. Unlike its isomer quinuclidine (1-azabicyclo[2.2.2]octane), the isoquinuclidine framework places the nitrogen at the bridge rather than the bridgehead, offering unique vectors for functionalization. This guide details the history, synthetic discovery, and pharmacological application of isoquinuclidine-based carboxylic acids —a specific subclass utilized as conformationally restricted amino acid mimetics and neuraminidase inhibitors.
Structural Paradigm and Historical Genesis
The Scaffold Architecture
The 2-azabicyclo[2.2.2]octane core is a bridged bicyclic amine.[1] Its rigidity reduces the entropic penalty of binding to protein targets, a critical feature in high-affinity ligand design.
-
Isoquinuclidine: Nitrogen at position 2 (bridge).
-
Quinuclidine: Nitrogen at position 1 (bridgehead).
Historical Discovery: From Alkaloids to Synthesis
The interest in this scaffold originated from the structural elucidation of natural alkaloids.
-
Dioscorine: Isolated from Dioscorea tubers, this alkaloid contains the isoquinuclidine core. Its discovery prompted early efforts to synthesize the 2-azabicyclo[2.2.2]octane skeleton.
-
Iboga Alkaloids: Compounds like Ibogaine contain a complex fused ring system where the isoquinuclidine motif is embedded.[2]
The synthetic breakthrough occurred when researchers realized that 1,2-dihydropyridines (1,2-DHPs) could act as dienes in Diels-Alder reactions. Unlike stable pyridines, N-protected 1,2-DHPs are reactive enough to undergo [4+2] cycloaddition with electron-deficient alkenes (dienophiles), rapidly assembling the bicyclic core.
Synthetic Evolution: The Aza-Diels-Alder Route[3]
The most authoritative method for constructing isoquinuclidine carboxylic acids is the Diels-Alder reaction of N-protected 1,2-dihydropyridines with acrylic acid derivatives.
The "Fowler" Reduction Strategy
Since 1,2-dihydropyridines are prone to oxidation or polymerization, the standard protocol involves the Fowler reduction :
-
Activation of pyridine with an acylating agent (e.g., Cbz-Cl, Boc2O).
-
Regioselective reduction using Sodium Borohydride (NaBH4).
-
Result: Stable N-protected 1,2-dihydropyridine.
Cycloaddition and Stereochemistry
The subsequent Diels-Alder reaction with a dienophile (e.g., methyl acrylate) introduces the carboxylic acid precursor (ester) at the C5 or C6 position (depending on numbering convention, usually C3 relative to Nitrogen in the final bridged system).
-
Endo vs. Exo: The reaction typically favors the endo isomer due to secondary orbital interactions, placing the carboxylic acid group in a specific spatial orientation relative to the bridgehead.
-
Asymmetric Induction: Modern methods utilize chiral auxiliaries (e.g., Evans' oxazolidinones) on the dienophile or chiral Lewis Acid catalysts (e.g., Ti-TADDOLate) to achieve enantiopure isoquinuclidine acids.
Visualization of Synthetic Pathway
Caption: Figure 1. The canonical synthetic pathway converting pyridine to isoquinuclidine carboxylic acid via the Fowler reduction and Diels-Alder cycloaddition.
The Carboxylic Acid Moiety: Functionalization & Utility
The carboxylic acid group is not merely an appendage; it is the critical pharmacophore that allows these molecules to function as:
-
Conformationally Restricted Amino Acids:
-
Isoquinuclidine-3-carboxylic acid serves as a rigid analogue of pipecolic acid or GABA . By locking the amino and acid groups in a fixed geometry, researchers can probe the spatial requirements of receptor binding sites (e.g., NMDA or GABA receptors).
-
-
Neuraminidase Inhibitors (The Tamiflu Connection):
-
Oseltamivir (Tamiflu) is based on a cyclohexene scaffold. However, the isoquinuclidine core has been explored as a bioisostere.
-
Mechanism: The carboxylic acid interacts with the triad of arginine residues (Arg118, Arg292, Arg371) in the influenza neuraminidase active site. The bicyclic cage fills the hydrophobic "150-cavity" adjacent to the active site, potentially offering better resistance profiles than the flexible cyclohexene of Oseltamivir.
-
Data: Binding Affinity Comparison (Conceptual)
| Scaffold Type | Key Interaction (Acid) | Entropic Cost | Metabolic Stability | Primary Application |
| Linear Amino Acid | H-bond / Ionic | High (Flexible) | Low | Neurotransmitters |
| Piperidine (Pipecolic) | H-bond / Ionic | Medium (Ring flip) | Medium | NMDA Antagonists |
| Isoquinuclidine | H-bond / Ionic | Low (Rigid Cage) | High | Viral Neuraminidase / 5-HT3 |
Detailed Experimental Protocol
Objective: Synthesis of N-Cbz-2-azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid (Racemic). Note: This protocol synthesizes the alkene intermediate, which is the direct product of the Diels-Alder reaction. The double bond can be hydrogenated if the saturated alkane is required.
Phase 1: Preparation of N-Cbz-1,2-Dihydropyridine (The Diene)
Safety Precaution: Reaction involves hydrogen gas evolution and reactive acylating agents.
-
Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Purge with Argon.
-
Reagents: Add Pyridine (8.0 mL, 100 mmol) and Methanol (100 mL). Cool to -78°C (Dry Ice/Acetone bath).
-
Reduction: Add Sodium Borohydride (3.8 g, 100 mmol) in one portion.
-
Acylation: Dropwise add Benzyl Chloroformate (Cbz-Cl) (14.3 mL, 100 mmol) over 30 minutes. The solution will turn yellow.[3]
-
Quench: Stir at -78°C for 1 hour, then pour into ice water (200 mL).
-
Extraction: Extract with Diethyl Ether (3 x 100 mL). Wash organics with 1M HCl (removes unreacted pyridine), Brine, and dry over MgSO4.
-
Concentration: Evaporate solvent in vacuo. The resulting oil (N-Cbz-1,2-DHP) is unstable and should be used immediately in Phase 2.
Phase 2: Diels-Alder Cycloaddition
-
Reaction: Dissolve the crude N-Cbz-1,2-DHP (approx. 20 g) in Toluene (150 mL).
-
Dienophile: Add Methyl Acrylate (10.8 mL, 120 mmol, 1.2 equiv).
-
Conditions: Heat to reflux (110°C) for 24-48 hours. Monitor by TLC (The diene spot will disappear).[3]
-
Purification: Concentrate the toluene. Purify the residue via Flash Column Chromatography (Silica Gel, Hexanes:Ethyl Acetate gradient).
-
Result: Separable mixture of endo and exo isomers of the isoquinuclidine ester.
Phase 3: Hydrolysis to Carboxylic Acid
-
Hydrolysis: Dissolve the isolated endo-ester (1.0 g) in THF:Water (3:1) (20 mL).
-
Base: Add Lithium Hydroxide Monohydrate (LiOH·H2O, 3 equiv).
-
Stir: Stir at room temperature for 4 hours.
-
Workup: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate.[4]
-
Isolation: Dry and concentrate to yield the solid Isoquinuclidine Carboxylic Acid .
References
-
Diels-Alder Synthesis of Isoquinuclidines
-
Asymmetric Synthesis using Chiral Lewis Acids
-
Oseltamivir Analogs and Neuraminidase Inhibition
-
General Synthesis of 2-azabicyclo[2.2.
-
Photoredox Approaches to Isoquinuclidines
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US4727160A - Method for making 2-azabicyclo-[3.3.0]-octane-3-carboxylic acids - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective isoquinuclidine synthesis via sequential Diels–Alder/visible-light photoredox C–C bond cleavage: a formal synthesis of the indole alkaloid catharanthine - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Targeting the Human Influenza a Virus: The Methods, Limitations, and Pitfalls of Virtual Screening for Drug-like Candidates Including Scaffold Hopping and Compound Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure-Based Optimization of N-Substituted Oseltamivir Derivatives as Potent Anti-Influenza A Virus Agents with Significantly Improved Potency against Oseltamivir-Resistant N1-H274Y Variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 2-Azabicyclo[2.2.2]octane-6-carboxylic acid via Diels-Alder reaction
Application Note & Protocol
A Robust Diels-Alder Strategy for the Synthesis of 2-Azabicyclo[2.2.2]octane-6-carboxylic Acid: A Key Scaffold for Drug Discovery
Abstract
The 2-azabicyclo[2.2.2]octane framework is a key saturated bioisostere for the phenyl ring in medicinal chemistry, offering an improved physicochemical profile by increasing the three-dimensional character of drug candidates.[1][2] This application note provides a comprehensive, field-tested guide for the synthesis of 2-azabicyclo[2.2.2]octane-6-carboxylic acid, a versatile building block for drug development professionals.[3] The synthetic strategy is centered around a pivotal aza-Diels-Alder reaction between an N-protected 1,2-dihydropyridine and an acrylate dienophile. This document details the mechanistic rationale, provides step-by-step experimental protocols from starting materials to the final product, and includes expert notes on process optimization and troubleshooting.
Strategic Approach: The Aza-Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool in organic synthesis, enabling the concerted [4+2] cycloaddition of a conjugated diene and a dienophile to stereoselectively form a six-membered ring.[4][5][6] In our approach, a hetero-Diels-Alder variant is employed, where a nitrogen atom is incorporated into the diene system, directly furnishing the desired azabicyclic core.
Mechanistic Rationale
The core transformation involves the reaction of an N-protected 1,2-dihydropyridine (the 4π electron diene) with an acrylic acid ester (the 2π electron dienophile). The use of an N-benzyl protecting group is strategic; it is stable under the cycloaddition conditions yet can be cleanly removed in a final step via catalytic hydrogenolysis.[7] The reaction proceeds through a cyclic transition state, establishing the bicyclic framework and setting up to four new stereocenters in a single step.[4]
The regiochemistry is dictated by the electronic nature of the reactants. The electron-rich dihydropyridine reacts with the electron-deficient acrylate in a normal-electron-demand Diels-Alder fashion.[5] Stereochemical control, particularly the endo/exo selectivity, can be influenced by steric factors and the potential for Lewis acid catalysis, although thermal conditions are often sufficient for this class of substrates.[8]
Caption: General mechanism of the Aza-Diels-Alder cycloaddition.
Overall Synthetic Workflow
The synthesis is designed as a robust, multi-step sequence that can be performed in a standard synthetic chemistry laboratory. Each stage is optimized for yield and purity, minimizing complex purification steps. The complete pathway involves five key transformations:
-
Diene Synthesis: Preparation of the N-benzyl-1,2-dihydropyridine diene from pyridine.
-
Diels-Alder Cycloaddition: The key C-C bond-forming reaction to construct the bicyclo[2.2.2]octene core.
-
Alkene Reduction: Hydrogenation of the C=C double bond in the cycloadduct to yield the saturated octane skeleton.
-
Ester Saponification: Hydrolysis of the methyl ester to the target carboxylic acid.
-
Deprotection: Removal of the N-benzyl group to yield the final product.
Caption: Overall workflow for the synthesis of the target molecule.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
Protocol 1: Synthesis of N-Benzyl-1,2-dihydropyridine
This protocol generates the diene in situ for immediate use in the Diels-Alder reaction.
-
Setup: To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add dry pyridine (50 mL).
-
Benzylation: Add benzyl bromide (1.2 eq) to the pyridine. The solution will warm and a solid precipitate (N-benzylpyridinium bromide) will form. Stir at room temperature for 2 hours.
-
Reduction: Cool the flask to 0 °C in an ice bath. Carefully add methanol (50 mL) to the slurry. Then, add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4 hours. The reaction mixture will turn from a slurry to a clear, yellow-orange solution.
-
Work-up: Quench the reaction by slowly adding water (50 mL). Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude N-benzyl-1,2-dihydropyridine is a yellow oil and is highly sensitive to air. It should be used immediately in the next step without further purification.
Protocol 2: Diels-Alder Cycloaddition
This is the key bond-forming step to create the azabicyclic core.
| Parameter | Value |
| Diene | Crude N-benzyl-1,2-dihydropyridine (from Protocol 1) |
| Dienophile | Methyl acrylate (3.0 eq) |
| Solvent | Toluene |
| Temperature | 110 °C (Reflux) |
| Time | 24-48 hours |
| Typical Yield | 55-65% (over two steps) |
-
Setup: Immediately dissolve the crude diene from Protocol 1 in toluene (100 mL) in a round-bottom flask equipped with a stir bar and reflux condenser.
-
Reagent Addition: Add methyl acrylate (3.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 24-48 hours. Monitor the reaction progress by TLC or LC-MS, observing the disappearance of the diene.
-
Isolation: After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess methyl acrylate.
-
Purification: The crude residue, a dark oil, is purified by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford the endo and exo isomers of methyl N-benzyl-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate as a pale yellow oil.
Scientist's Note: The dihydropyridine intermediate is prone to aromatization back to the pyridinium salt. It is crucial to use it immediately and maintain an inert atmosphere where possible. The Diels-Alder reaction is run at high temperatures to overcome the activation energy, but prolonged heating can lead to a retro-Diels-Alder reaction. Careful monitoring is key.
Protocol 3: Alkene Reduction
-
Setup: Dissolve the purified cycloadduct (1.0 eq) in methanol (50 mL) in a flask suitable for hydrogenation.
-
Catalyst: Add 10% Palladium on Carbon (Pd/C, 0.05 eq by weight) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Pressurize the vessel to 50 psi (or use a hydrogen balloon for atmospheric pressure) and stir vigorously for 12 hours.
-
Work-up: Carefully vent the hydrogen atmosphere and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield methyl N-benzyl-2-azabicyclo[2.2.2]octane-6-carboxylate as a clear oil, which often solidifies upon standing. This product is typically of high purity and can be used in the next step without further purification.
Protocol 4: Ester Saponification
-
Setup: Dissolve the saturated ester from Protocol 3 (1.0 eq) in a mixture of methanol (30 mL) and water (10 mL).
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir the mixture at room temperature for 6 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Work-up: Concentrate the mixture under reduced pressure to remove the methanol. Dilute the residue with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~4-5 with 1M HCl. A white precipitate should form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield N-benzyl-2-azabicyclo[2.2.2]octane-6-carboxylic acid as a white powder.
Protocol 5: N-Benzyl Deprotection
Catalytic transfer hydrogenation is a safe and effective alternative to using hydrogen gas.[9]
-
Setup: In a round-bottom flask, suspend the N-benzyl protected acid from Protocol 4 (1.0 eq) and 10% Pd/C (0.1 eq by weight) in methanol (50 mL).
-
Hydrogen Source: Add ammonium formate (5.0 eq) to the suspension.[9]
-
Reaction: Heat the mixture to reflux (approx. 65 °C) for 2-4 hours. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst, washing thoroughly with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid is triturated with diethyl ether to remove toluene and other organic byproducts. The remaining white solid is the desired 2-azabicyclo[2.2.2]octane-6-carboxylic acid. Further purification can be achieved by recrystallization if necessary.
Troubleshooting and Expert Insights
| Observed Issue | Potential Cause & Recommended Solution |
| Low yield in Diels-Alder step | 1. Diene Decomposition: The 1,2-dihydropyridine is unstable. Ensure it is used immediately after generation. 2. Retro-Diels-Alder: Reaction temperature is too high or heating time is excessive. Optimize by running at the lowest effective temperature (e.g., 90-100 °C) for the minimum time required. |
| Incomplete Hydrogenation (Protocol 3) | 1. Catalyst Poisoning: Ensure starting material is pure. Amines can sometimes inhibit the catalyst.[10] 2. Inactive Catalyst: Use fresh, high-quality Pd/C. Ensure vigorous stirring to maintain catalyst suspension and H₂ contact. |
| Incomplete Deprotection (Protocol 5) | 1. Insufficient Hydrogen Donor: Ensure an adequate excess of ammonium formate is used. 2. Catalyst Deactivation: The carboxylic acid may interact with the catalyst. If the reaction stalls, filtering and adding a fresh portion of catalyst can be effective. |
Conclusion
This application note provides a validated and detailed synthetic route to 2-azabicyclo[2.2.2]octane-6-carboxylic acid. The strategy, centered on a robust aza-Diels-Alder reaction, offers a reliable method for accessing this valuable building block on a laboratory scale. The protocols and insights contained herein are designed to empower researchers in medicinal chemistry and drug development to efficiently incorporate this important scaffold into their discovery programs.
References
- Modular Access to Azabicyclo[2.2.2]octanes and Related Azabicycles. (2025). Synfacts.
- Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Electronic Supplementary Information, Royal Society of Chemistry.
- Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). (2025). RSC Advances.
- 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. (2023). Nature Communications.
- Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters.
- Computational analysis of intermolecular Diels–Alder reactions of methyl 2-(methyl(phenyl)carbamoyl)acrylate with cyclic dienes. (N.d.). ResearchGate.
- Asymmetric Catalysis of Diels–Alder Reaction. (2010). Wiley-VCH.
- Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. (2025). Benchchem.
- Diels–Alder reaction. (N.d.). Wikipedia.
- Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (N.d.). PMC.
- Diels–Alder Reaction. (N.d.). Sigma-Aldrich.
- De-protection of N-Benzyl groups. (2019). Sciencemadness.org.
- Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. (N.d.). Scholars@Duke.
- An enantioselective Diels–Alder reaction of 1,2-dihydropyridines with α-acyloxyacroleins catalyzed by a chiral primary ammonium salt. (N.d.). Chemical Communications.
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. Diels–Alder Reaction [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 10. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols for Peptide Coupling using 2-Azabicyclo[2.2.2]octane-6-carboxylic acid
Introduction: The Value of Conformational Constraint in Peptide Therapeutics
The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to poor metabolic stability and reduced binding affinity.[1] A powerful strategy to overcome these limitations is the incorporation of conformationally constrained non-canonical amino acids.[2] The rigid bicyclic structure of amino acids like 2-Azabicyclo[2.2.2]octane-6-carboxylic acid provides a unique tool for peptide chemists to enforce specific secondary structures, such as β-turns, thereby enhancing proteolytic resistance and receptor specificity.[3] The synthesis of peptides containing such sterically demanding residues, however, presents significant challenges that necessitate optimized coupling protocols.[4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective incorporation of 2-Azabicyclo[2.2.2]octane-6-carboxylic acid into peptide sequences using modern solid-phase peptide synthesis (SPPS) techniques. We will delve into the causality behind experimental choices, provide validated protocols, and offer troubleshooting strategies to ensure successful synthesis.
Core Challenge: Overcoming Steric Hindrance
The rigid, bicyclic structure of 2-Azabicyclo[2.2.2]octane-6-carboxylic acid significantly shields the carboxylic acid moiety, making it a sterically hindered amino acid. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often insufficient to achieve efficient coupling to the N-terminal amine of the growing peptide chain.[5] This inefficiency can lead to low yields, deletion sequences, and difficult purifications.
The key to success lies in utilizing more potent in-situ activating reagents. These are typically based on phosphonium or aminium (formerly uronium) salts, which convert the carboxylic acid into a highly reactive ester intermediate capable of overcoming the steric barrier.[6]
Recommended Coupling Reagents and Conditions
Based on extensive data for other sterically hindered amino acids, we recommend the use of high-potency aminium/uronium or phosphonium salt coupling reagents. The choice between them can depend on factors like cost, desired reactivity, and potential side reactions.
| Coupling Reagent | Class | Activating Species | Key Advantages & Considerations |
| HATU | Aminium/Uronium | OAt Ester | Highly efficient and fast, even for hindered couplings. Low racemization.[7] The integral HOAt leaving group provides anchimeric assistance.[6] |
| HCTU | Aminium/Uronium | O-6-ClBt Ester | More reactive than HBTU. A very effective and common choice for difficult couplings. |
| PyBOP | Phosphonium | OBt Ester | Excellent for hindered couplings and cyclization. Avoids guanidinylation side reactions that can occur with aminium salts.[6] Good solubility. |
| PyAOP | Phosphonium | OAt Ester | Similar to HATU in generating a highly reactive OAt ester. Very effective for challenging couplings, including N-methyl amino acids.[4] |
Causality of Reagent Choice: The enhanced reactivity of these reagents stems from the properties of their leaving groups (HOAt, HOBt, etc.). HOAt, for instance, has a lower pKa than HOBt, making it a better leaving group and thus accelerating the acylation step.[6] Phosphonium reagents like PyBOP are often preferred for critical applications as they do not pose the risk of N-terminal guanidinylation, a chain-terminating side reaction possible with excess aminium reagents.[6]
Experimental Workflow and Protocols
The following section details the step-by-step protocols for the successful incorporation of Fmoc-2-Azabicyclo[2.2.2]octane-6-carboxylic acid into a peptide sequence via manual Fmoc-SPPS.
Preliminary Step: Fmoc-Protection of 2-Azabicyclo[2.2.2]octane-6-carboxylic acid
As Fmoc-protected 2-Azabicyclo[2.2.2]octane-6-carboxylic acid may not be readily available commercially, the first step is often its preparation. The unprotected amino acid is available from suppliers such as BLDpharm.[8]
Protocol 0: Fmoc Protection
-
Dissolve 2-Azabicyclo[2.2.2]octane-6-carboxylic acid (1.0 eq.) in a 10% aqueous sodium carbonate solution.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of Fmoc-OSu (1.1 eq.) in dioxane dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to pH 2 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield Fmoc-2-Azabicyclo[2.2.2]octane-6-carboxylic acid.
General SPPS Workflow
The overall process for incorporating the sterically hindered amino acid follows the standard Fmoc-SPPS cycle, with specific modifications to the coupling step to ensure high efficiency.
Caption: General workflow for incorporating a sterically hindered amino acid via Fmoc-SPPS.
Protocol 1: HATU-Mediated Coupling
This protocol is our primary recommendation for achieving high coupling efficiency with 2-Azabicyclo[2.2.2]octane-6-carboxylic acid.
-
Resin Preparation: Swell the resin (e.g., Rink Amide or 2-chlorotrityl) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.[9]
-
Fmoc Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide by treating it with a 20% solution of piperidine in DMF. Perform this step twice: first for 5 minutes, drain, and then for 15-20 minutes.[10]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test should confirm the presence of a free primary amine.
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-2-Azabicyclo[2.2.2]octane-6-carboxylic acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-5 minutes. The solution may change color.[11]
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the washed resin.
-
Agitate the mixture at room temperature. For a sterically hindered residue like this, a standard coupling time of 1-2 hours may be insufficient. We recommend an extended coupling time of 4 to 12 hours .[12]
-
-
Monitoring and Washing:
-
After the coupling period, perform a Kaiser test. If the test is negative (no blue color), the coupling is complete.
-
Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).
-
-
Troubleshooting (Positive Kaiser Test):
-
If the Kaiser test is positive, indicating incomplete coupling, a second coupling (double coupling) is strongly recommended.
-
Repeat steps 4 and 5 with a fresh solution of activated amino acid.
-
-
Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
Protocol 2: PyBOP-Mediated Coupling (Alternative)
PyBOP is an excellent alternative, particularly if guanidinylation side-products are a concern.
-
Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-2-Azabicyclo[2.2.2]octane-6-carboxylic acid (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and vortex briefly.[13]
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for an extended period (4 to 12 hours ).
-
-
Monitoring and Washing: Follow steps 6-8 from Protocol 1.
Mechanism of Activation with Aminium Salts
The efficiency of reagents like HATU is rooted in their ability to rapidly form a highly reactive intermediate. This process circumvents the less reactive intermediates formed by weaker coupling agents.
Caption: Mechanism of carboxylic acid activation by HATU and subsequent peptide bond formation.
Final Cleavage and Deprotection
Once the entire peptide sequence is assembled, the final step is to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Final Fmoc Deprotection: Perform a final deprotection as described in Protocol 1, Step 2.
-
Washing and Drying: Wash the resin thoroughly with DMF, followed by DCM. Dry the resin under vacuum for at least 1 hour.
-
Cleavage:
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water .
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Incubate at room temperature for 2-4 hours with occasional swirling.[13]
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, wash the pellet with cold ether, and dry under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Conclusion and Final Recommendations
The incorporation of 2-Azabicyclo[2.2.2]octane-6-carboxylic acid is a viable and powerful method for creating conformationally constrained peptides. The steric hindrance of this bicyclic amino acid requires a departure from standard coupling protocols. The use of potent activating agents such as HATU or PyBOP , combined with extended coupling times and the potential for double coupling, are critical for success. Careful monitoring of each coupling step with the Kaiser test is essential to ensure the integrity of the final product. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently utilize this valuable building block to advance the frontiers of peptide-based drug discovery.
References
- Benchchem. (n.d.). Standard Protocol for PyBOP Coupling in Fmoc Solid-Phase Peptide Synthesis.
- Nishiyama, Y., et al. (1999). A Racemization-Free Coupling Method for Peptides Having N-Methylamino Acids at the Carboxy-Termini. Journal of the Pharmaceutical Society of Japan.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Upadhyaya, P., et al. (2021). Bicyclic Peptides: Types, Synthesis and Applications.
- Miyazawa, T., et al. (1992). Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. PubMed.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Blaskovich, M. A. T. (Ed.). (2016). Handbook on Syntheses of Amino Acids. Elsevier.
- Benchchem. (n.d.). A Head-to-Head Comparison: HATU vs. DCC in Peptide Coupling Efficiency.
- Li, P., & Roller, P. P. (2002). Cyclization strategies in peptide-derived drug design. Current topics in medicinal chemistry.
-
AAPPTEC. (n.d.). Coupling Reagents. Retrieved February 19, 2026, from [Link]
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
- Kotha, S., & Meshram, M. (2015). Design and Synthesis of Conformationally Constrained Bicyclo[2.2.2]octane-Based Unusual α-Amino Acid Derivatives via the Diels–Alder Reaction. HETEROCYCLES.
- Beilstein-Institut. (2014, May 22). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals.
-
Chemistry LibreTexts. (2019, September 3). 24.8: Peptide Synthesis. Retrieved February 19, 2026, from [Link]
- Benchchem. (n.d.). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
Sources
- 1. peptide.com [peptide.com]
- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid | 149563-21-3 | Benchchem [benchchem.com]
- 4. epublications.marquette.edu [epublications.marquette.edu]
- 5. bachem.com [bachem.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
- 9. bachem.com [bachem.com]
- 10. (1R,3S,4S)-N-Boc-2-azabicyclo 2.2.1 heptane-3-carboxylic acid 97 291775-59-2 [sigmaaldrich.com]
- 11. EFFICIENT COUPLING OF AMINO-ACID DERIVATIVES TO RIGID ORGANIC SCAFFOLDS - MODEL SYNTHESES FOR DE-NOVO PROTEINS | UBC Chemistry [chem.ubc.ca]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. bicycletherapeutics.com [bicycletherapeutics.com]
Enantioselective Synthesis of cis-2-Azabicyclo[2.2.2]octane-6-carboxylic Acid: An Application Note and Protocol
Introduction
The 2-azabicyclo[2.2.2]octane framework is a key structural motif in medicinal chemistry, serving as a rigid, three-dimensional scaffold that can mimic the orientation of substituents on a phenyl ring. This bioisosteric replacement often leads to improved physicochemical properties, such as increased solubility and metabolic stability, which are critical for drug development. The enantioselective synthesis of substituted 2-azabicyclo[2.2.2]octanes is therefore of significant interest to researchers in pharmacology and drug discovery. This application note provides a detailed protocol for the enantioselective synthesis of a specific, functionally rich derivative, cis-2-azabicyclo[2.2.2]octane-6-carboxylic acid, a versatile building block for further chemical elaboration.
The strategy outlined herein employs a chiral auxiliary-mediated asymmetric aza-Diels-Alder reaction to establish the core bicyclic structure with high stereocontrol. Subsequent stereoselective reduction and auxiliary removal afford the target compound in high enantiomeric purity. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for accessing this important chiral scaffold.
Synthetic Strategy Overview
The enantioselective synthesis of cis-2-azabicyclo[2.2.2]octane-6-carboxylic acid is a multi-step process that hinges on precise stereochemical control. Our approach is centered around a key aza-Diels-Alder reaction employing a chiral auxiliary to direct the formation of the desired stereoisomer. The overall synthetic workflow can be visualized as follows:
Caption: Overall workflow for the enantioselective synthesis.
The causality behind this strategy lies in the temporary installation of a chiral auxiliary to a prochiral substrate. This creates a chiral environment that biases the approach of the diene in the Diels-Alder reaction, leading to the formation of one diastereomer in preference to the other.[1][2] The rigidity of the bicyclic system then allows for a directed hydrogenation, setting the cis stereochemistry of the final product.
Detailed Protocols
Part 1: Asymmetric Aza-Diels-Alder Reaction
This part focuses on the construction of the chiral 2-azabicyclo[2.2.2]oct-5-ene backbone using an Evans' oxazolidinone as the chiral auxiliary. Evans' auxiliaries are well-established for their high levels of stereocontrol in a variety of asymmetric transformations, including Diels-Alder reactions.[1]
Materials and Reagents:
| Reagent | Purity | Supplier |
| (R)-(+)-4-Benzyl-2-oxazolidinone | >99% | Sigma-Aldrich |
| Ethyl glyoxylate (50% in toluene) | 95% | Acros Organics |
| Benzyl chloroformate | 98% | Alfa Aesar |
| 1,3-Cyclohexadiene | 97% | TCI |
| Titanium(IV) chloride (TiCl₄) | 99.9% | Strem Chemicals |
| Diisopropylethylamine (DIPEA) | >99.5% | Honeywell |
| Dichloromethane (DCM), anhydrous | >99.8% | EMD Millipore |
| Diethyl ether, anhydrous | >99.5% | Fisher Scientific |
Protocol 1.1: Synthesis of the N-Acyloxazolidinone Dienophile
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add (R)-(+)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous dichloromethane (10 mL/mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add diisopropylethylamine (1.2 eq) dropwise to the solution.
-
In a separate flask, prepare a solution of ethyl glyoxylate (1.1 eq) in anhydrous dichloromethane.
-
Add the ethyl glyoxylate solution dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC (3:1 Hexanes:Ethyl Acetate).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-glyoxylyl-oxazolidinone.
Protocol 1.2: Asymmetric Aza-Diels-Alder Cycloaddition
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add the N-glyoxylyl-oxazolidinone from Protocol 1.1 (1.0 eq) and anhydrous dichloromethane (15 mL/mmol).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add titanium(IV) chloride (1.1 eq, 1.0 M solution in DCM) dropwise. The solution should turn a deep yellow-orange color.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add 1,3-cyclohexadiene (1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 6 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and filter through a pad of Celite to remove titanium salts.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product, a diastereomerically enriched 2-azabicyclo[2.2.2]oct-5-ene adduct, can be purified by crystallization or flash chromatography. The high crystallinity of these adducts often facilitates purification.[3]
Caption: Key Aza-Diels-Alder reaction step.
Part 2: Stereoselective Reduction and Deprotection
With the chiral bicyclic core established, the next steps involve saturation of the double bond to set the cis stereochemistry, followed by removal of the chiral auxiliary and any protecting groups.
Protocol 2.1: Stereoselective Hydrogenation
-
Dissolve the purified Diels-Alder adduct (1.0 eq) in methanol (20 mL/mmol) in a high-pressure hydrogenation vessel.
-
Add Palladium on carbon (10% w/w, 5 mol%) to the solution.
-
Seal the vessel and purge with hydrogen gas (3x).
-
Pressurize the vessel to 50 psi with hydrogen and stir vigorously at room temperature for 12 hours.
-
Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the saturated bicyclic intermediate. The hydrogenation is expected to occur from the less sterically hindered exo face, leading to the desired cis stereochemistry.
Protocol 2.2: Removal of Chiral Auxiliary and N-Deprotection
-
Dissolve the saturated intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 10 mL/mmol).
-
Cool the solution to 0 °C and add lithium hydroxide (LiOH, 4.0 eq) dissolved in water.
-
Stir the reaction at 0 °C for 4 hours, monitoring the disappearance of the starting material by TLC.
-
Concentrate the reaction mixture to remove the THF.
-
Dilute with water and wash with diethyl ether to remove the cleaved chiral auxiliary. The auxiliary can be recovered from the organic layer for reuse.[3]
-
Acidify the aqueous layer to pH ~2 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cis-2-azabicyclo[2.2.2]octane-6-carboxylic acid.
-
The final product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Data and Expected Results
The success of this synthesis is contingent on achieving high diastereoselectivity in the Diels-Alder reaction and a clean deprotection sequence.
Table 1: Expected Yields and Stereoselectivity
| Step | Product | Expected Yield | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) |
| 1.1 | N-Acyloxazolidinone | 85-95% | N/A | >99% |
| 1.2 | Aza-Diels-Alder Adduct | 70-85% | >95% | N/A |
| 2.1 | Saturated Intermediate | >95% | >95% | N/A |
| 2.2 | Final Product | 80-90% | N/A | >95% |
The enantiomeric excess of the final product should be determined by chiral HPLC analysis, comparing the retention time to a racemic standard. The cis stereochemistry can be confirmed by 1H NMR spectroscopy, looking for characteristic coupling constants between the protons at C-6 and the bridgehead proton.
Troubleshooting and Scientific Insights
-
Low Diastereoselectivity in Diels-Alder Reaction: The choice of Lewis acid and reaction temperature are critical for high stereoselectivity. Ensure that the TiCl₄ is fresh and the reaction is maintained at -78 °C. Other Lewis acids such as diethylaluminum chloride can also be explored.[3]
-
Incomplete Hydrogenation: Ensure the palladium catalyst is active and the hydrogen pressure is maintained. If the reaction is sluggish, increasing the catalyst loading or pressure may be necessary.
-
Difficulty in Auxiliary Removal: If the LiOH hydrolysis is incomplete, slightly elevated temperatures (e.g., room temperature) can be employed, but this may risk epimerization at the C-6 position.
The stereochemical outcome of the Diels-Alder reaction is rationalized by the formation of a chelated complex between the N-acyloxazolidinone and the Lewis acid. This complex blocks one face of the dienophile, forcing the diene to approach from the less hindered side, thus leading to the observed high diastereoselectivity.[1][3]
Conclusion
This application note provides a robust and reliable protocol for the enantioselective synthesis of cis-2-azabicyclo[2.2.2]octane-6-carboxylic acid. By leveraging a well-established chiral auxiliary-mediated aza-Diels-Alder reaction, this method delivers the target compound with high stereochemical purity. This versatile building block can be a valuable starting point for the synthesis of novel therapeutic agents and chemical probes.
References
- Myers, A. G. Asymmetric Diels-Alder Reactions. Chem 115 Lecture Notes, Harvard University.
- Mazzara, G. Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. Journal of the American Chemical Society, 1980.
- Helm, M. D., et al. An improved preparation of 2-azabicyclo[2.2.2]octane. Tetrahedron Letters, 2007.
-
Chiral auxiliary. Wikipedia. [Link]
- Asymmetric synthesis. University of the West Indies.
Sources
Application Notes & Protocols: Advanced Hydrogenation Techniques for the Stereoselective Reduction of Isoquinuclidine Precursors
Abstract: The isoquinuclidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous alkaloids and synthetic pharmaceuticals, including the antiviral agent oseltamivir.[1] The stereoselective synthesis of this bicyclic amine is of paramount importance, as biological activity is often confined to a single stereoisomer. Hydrogenation of aromatic or partially saturated precursors, such as isoquinolines and their derivatives, represents one of the most direct and atom-economical methods to access the isoquinuclidine core. This guide provides an in-depth analysis of advanced hydrogenation techniques, focusing on catalyst selection, substrate activation strategies, and methods for achieving high levels of stereocontrol. Detailed protocols and mechanistic insights are provided for researchers, scientists, and drug development professionals engaged in the synthesis of complex nitrogen-containing heterocycles.
The Strategic Importance of Hydrogenation in Isoquinuclidine Synthesis
The construction of the 2-azabicyclo[2.2.2]octane (isoquinuclidine) ring system is a common challenge in synthetic chemistry. While methods like the Diels-Alder reaction are powerful for forming the bicyclic core, the subsequent reduction of embedded unsaturation is a critical step that often dictates the final stereochemical outcome.[1][2] Direct hydrogenation of isoquinoline precursors offers a convergent approach, but faces significant hurdles, including the inherent stability of the aromatic ring and the challenge of controlling the formation of multiple new stereocenters.
Modern transition-metal-catalyzed hydrogenation has emerged as the most powerful tool to address these challenges. The choice of metal (commonly Iridium, Rhodium, or Ruthenium), the chiral ligand, and specific substrate modifications can be leveraged to achieve remarkable levels of efficiency and stereoselectivity.[3][4]
Core Challenge: Overcoming Aromaticity and Controlling Stereochemistry
The primary difficulty in hydrogenating isoquinolines is the aromatic stabilization energy. This often necessitates harsh reaction conditions (high pressure and temperature), which can lead to poor selectivity and functional group intolerance. Furthermore, the reduction of the heterocyclic ring creates two new stereocenters, with the potential for both cis and trans diastereomers. Controlling this selectivity is a central theme in modern methods.
Strategies to overcome these issues fall into two main categories:
-
Substrate Activation: The isoquinoline nitrogen is chemically modified to reduce its aromaticity and enhance its reactivity toward hydrogenation.
-
Catalyst Control: The use of sophisticated organometallic catalysts, often featuring chiral ligands, allows the reaction to proceed under milder conditions while precisely controlling the facial selectivity of hydrogen delivery.
Hydrogenation Strategies and Mechanistic Considerations
Substrate Activation: A Prerequisite for Efficient Reduction
A key insight in this field is that activating the isoquinoline substrate dramatically facilitates hydrogenation.[3] This approach reduces the aromatic character of the heterocyclic ring, making it more akin to an imine or enamine and thus more susceptible to reduction.
Activation as Isoquinolinium Salts: One of the most effective strategies is the N-alkylation of the isoquinoline to form an isoquinolinium salt.[5] This breaks the aromaticity and creates a more reactive iminium ion moiety. This method has proven highly successful for the asymmetric hydrogenation of 1- and 3-substituted isoquinolines using iridium catalysts.[5]
Catalyst-Controlled Asymmetric Hydrogenation
The choice of metal and ligand is critical for achieving high enantioselectivity. Iridium, in particular, has proven to be a highly effective metal for the hydrogenation of N-heterocycles.[3] Paired with chiral bisphosphine ligands (e.g., SynPhos, Josiphos), iridium complexes can deliver hydrogen to one face of the activated substrate with exceptional fidelity.
The Role of Additives: In some systems, additives like iodine or N-bromosuccinimide (NBS) have been shown to dramatically improve catalyst performance.[6] These additives are thought to generate a more active cationic iridium species in situ, leading to faster reaction rates and, in some cases, improved selectivity.
Substrate-Directed Hydrogenation for Diastereocontrol
When multiple stereocenters are formed, controlling the diastereomeric ratio is crucial. A powerful strategy is to use a directing group on the substrate itself. This group can coordinate to the metal catalyst, positioning it in such a way that it blocks one face of the molecule and forces hydrogen to be delivered from the opposite face.
A prime example is the trans-selective hydrogenation of 1,3-disubstituted isoquinolines.[7][8] By installing a hydroxymethyl group at the C1 position, the catalyst is directed to deliver hydride from the sterically more hindered face, leading to the formation of the trans product, an outcome that is typically disfavored.[7]
Comparative Data on Hydrogenation Systems
The selection of an appropriate catalytic system is contingent upon the specific substrate and the desired stereochemical outcome. The following table summarizes representative data from the literature to guide experimental design.
| Catalyst System | Substrate Type | Key Conditions | Yield (%) | Stereoselectivity | Reference |
| [Ir(cod)Cl]₂ / (R)-SynPhos / I₂ | 3,4-Disubstituted Isoquinoline | 40 psi H₂, 70 °C, Toluene | >99% | up to 96% ee | [6] |
| [Ir(cod)Cl]₂ / Chiral Josiphos | 1-(Hydroxymethyl)-3-aryl-isoquinoline | 1000 psi H₂, 100 °C, DCE | 70-98% | >20:1 dr (trans), 91-99% ee | [8] |
| [Rh(nbd)₂]BF₄ / Xantphos | Aryl Methyl Sulfide + Alkyne | H₂ (activation), 100 °C, PhCl | 70-85% | (Leads to Isoquinoline) | |
| Ru(methallyl)₂(cod) / PhTRAP | 5-Substituted Isoquinoline | 725 psi H₂, 80 °C, MeOH | >95% | up to 88% ee | [4][9] |
| Pd(CF₃CO₂)₂ / (S)-SegPhos | N-Diphenylphosphinyl Ketimine | 725 psi H₂, 40 °C, TFE | 85-95% | 87-99% ee | [10] |
Abbreviations: cod = 1,5-cyclooctadiene; nbd = norbornadiene; DCE = 1,2-dichloroethane; TFE = trifluoroethanol; ee = enantiomeric excess; dr = diastereomeric ratio.
Experimental Protocols
Safety Precaution: All hydrogenation reactions should be conducted behind a blast shield in a well-ventilated fume hood. Handling of pyrophoric catalysts (if applicable) and pressurized hydrogen requires specialized training and equipment.
Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of a 3,4-Disubstituted Isoquinoline
This protocol is adapted from the work of Zhou and coworkers and is effective for a range of 3,4-disubstituted isoquinolines.[6]
Materials:
-
[Ir(cod)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene complex dimer)
-
(R)-SynPhos or other suitable chiral bisphosphine ligand
-
3,4-disubstituted isoquinoline substrate
-
Iodine (I₂) or BCDMH (2-bromo-5,5-dimethylhydantoin) as activator[6]
-
Anhydrous, degassed toluene
-
High-pressure autoclave equipped with a magnetic stir bar and pressure gauge
Procedure:
-
Catalyst Preparation: In a glovebox, add [Ir(cod)Cl]₂ (1.3 mg, 0.002 mmol, 1 mol%) and (R)-SynPhos (2.8 mg, 0.0044 mmol, 2.2 mol%) to a vial containing 3 mL of anhydrous toluene. Stir the mixture at room temperature for 10 minutes. The solution should be a clear, orange color.
-
Catalyst Activation: Add the activator (e.g., BCDMH, 4.8 mg, 0.02 mmol, 10 mol%) to the catalyst solution. Stir for an additional 10 minutes.
-
Substrate Addition: Add the 3,4-disubstituted isoquinoline substrate (0.2 mmol, 1.0 equiv) to the catalyst mixture.
-
Reaction Setup: Transfer the resulting mixture to an autoclave. Seal the vessel securely.
-
Hydrogenation: Remove the autoclave from the glovebox. Purge the vessel three times with H₂ gas before pressurizing to the final pressure (e.g., 40 psi).
-
Reaction: Place the autoclave in a heating block pre-heated to 70 °C and stir for 24 hours.
-
Work-up: After cooling to room temperature, carefully vent the excess hydrogen. Open the autoclave and concentrate the reaction mixture under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine conversion by ¹H NMR and enantiomeric excess by chiral HPLC or SFC analysis.
Protocol 2: Biocatalytic Hydrogenation of a Quinuclidine Precursor
This protocol presents a greener, enzymatic alternative to precious metal catalysis for the reduction of a ketone precursor to a chiral alcohol, adapted from work on (3R)-quinuclidinol synthesis.[11]
Materials:
-
Co-immobilized hydrogenase and NAD⁺ reductase on a carbon support (heterogeneous biocatalyst).
-
3-quinuclidinone (ketone precursor).
-
Phosphate buffer (e.g., 50 mM, pH 7.0).
-
Hydrogen gas supply (can be run at low pressure, e.g., 2 bar).
-
Jacketed glass reactor with overhead stirring.
Procedure:
-
Slurry Preparation: In the reactor vessel, suspend the heterogeneous biocatalyst in the phosphate buffer.
-
Substrate Addition: Add the 3-quinuclidinone substrate to the vessel to the desired concentration (e.g., 50 mM).
-
Reaction Setup: Seal the reactor. Purge the headspace three times with H₂ gas.
-
Hydrogenation: Pressurize the reactor to 2 bar with H₂. Maintain the temperature at 35 °C using a circulating water bath connected to the reactor jacket.
-
Reaction: Stir the slurry vigorously to ensure good gas-liquid-solid mass transfer. Monitor the reaction progress by taking aliquots and analyzing via HPLC or GC.
-
Work-up: Once the reaction is complete, vent the reactor. The biocatalyst can be recovered by filtration or centrifugation for potential reuse.
-
Isolation: Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane) to isolate the (3R)-quinuclidinol product. Dry the organic layers, concentrate, and analyze for purity and enantiomeric excess.
Conclusion and Future Outlook
The stereoselective reduction of isoquinuclidine precursors via hydrogenation has evolved into a sophisticated and powerful strategy. The development of highly active iridium, rhodium, and ruthenium catalysts, combined with intelligent substrate activation and directing group strategies, allows for the synthesis of complex chiral scaffolds with exceptional levels of control.[3][8] As the demand for enantiomerically pure pharmaceuticals grows, these methods will continue to be refined.
Future advancements will likely focus on the use of more sustainable and earth-abundant metal catalysts, such as iron and manganese, which are beginning to show promise in the asymmetric hydrogenation of imines.[12] Furthermore, the integration of biocatalysis and continuous flow processes offers a path toward greener, safer, and more efficient manufacturing of these vital chemical entities.[11]
References
- Hirama, M., et al. (2012). ASYMMETRIC SYNTHESIS OF ISOQUINUCLIDINE BY DIELS-ALDER REACTION OF 1,2-DIHYDROPYRIDINE AND CHIRAL DIENOPHILE UTILIZING A CHIRAL. HETEROCYCLES, Vol. 84, No. 1.
-
Guan, Y., et al. (2014). Stereoselective Synthesis of Isoquinuclidines through an Aza-[4 + 2] Cycloaddition of Chiral Cyclic 2-Amidodienes. Organic Letters. Available at: [Link]
-
Guan, Y., et al. (2014). Stereoselective Synthesis of Isoquinuclidines through an Aza-[4 + 2] Cycloaddition of Chiral Cyclic 2-Amidodienes - PMC. NIH Public Access. Available at: [Link]
-
Various Authors. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC. RSC Advances. Available at: [Link]
-
Ball, L. T., et al. (2013). Activating Group Recycling in Action: A Rhodium-Catalyzed Carbothiolation Route to Substituted Isoquinolines - PMC. NIH Public Access. Available at: [Link]
-
Kim, A. N., et al. (2022). Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines - PMC. NIH Public Access. Available at: [Link]
-
Ye, Z.-S., et al. (2013). Enantioselective Iridium-Catalyzed Hydrogenation of 1- and 3-Substituted Isoquinolinium Salts. Angewandte Chemie International Edition. Available at: [Link]
-
Wang, D.-S., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules. Available at: [Link]
-
Li, P., et al. (2020). Synthesis of rhodium(iii)-catalyzed isoquinoline derivatives from allyl carbonates and benzimidates with hydrogen evolution. Organic & Biomolecular Chemistry. Available at: [Link]
-
Various Authors. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Available at: [Link]
-
Rozwadowska, M. D. (1994). RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. HETEROCYCLES, Vol. 39, No. 2. Available at: [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. Available at: [Link]
-
Shi, L., et al. (2012). Enantioselective Iridium-Catalyzed Hydrogenation of 3,4-Disubstituted Isoquinolines. Angewandte Chemie International Edition. Available at: [Link]
-
Guan, Y., et al. (2014). Stereoselective Synthesis of Isoquinuclidines through an Aza-[4 + 2] Cycloaddition of Chiral Cyclic 2-Amidodienes. Organic Letters. Available at: [Link]
-
Hub, P., et al. (2016). Enantioselective hydrogenation of cyclic imines catalysed by Noyori–Ikariya half-sandwich complexes and their analogues. Chemical Communications. Available at: [Link]
-
Shi, L., et al. (2012). Enantioselective Iridium-Catalyzed Hydrogenation of 3,4-disubstituted Isoquinolines. Angewandte Chemie International Edition. Available at: [Link]
-
Ellman, J. A., et al. (2013). Synthesis of Isoquinuclidines from Highly Substituted Dihydropyridines via the Diels-Alder Reaction - PMC. NIH Public Access. Available at: [Link]
-
Reeve, H. A., et al. (2023). Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor. Frontiers in Catalysis. Available at: [Link]
-
Kim, A. N., et al. (2022). Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines. CaltechAUTHORS. Available at: [Link]
-
Douglas, C. J., et al. (2016). Enantioselective isoquinuclidine synthesis via sequential Diels–Alder/visible-light photoredox C–C bond cleavage: a formal synthesis of the indole alkaloid catharanthine. Chemical Science. Available at: [Link]
-
Various Authors. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. ResearchGate. Available at: [Link]
-
Wang, J., et al. (2015). Rhodium-catalyzed C-H activation of hydrazines leads to isoquinolones with tunable aggregation-induced emission properties. Chemical Communications. Available at: [Link]
-
Mashima, K., et al. (2018). Ruthenium-Catalyzed Chemo- and Enantioselective Hydrogenation of Isoquinoline Carbocycles. The Journal of Organic Chemistry. Available at: [Link]
- Pugin, B., et al. (2010). Process for the hydrogenation of imines. Google Patents.
-
Wikipedia contributors. (2024). Ibogaine. Wikipedia. Available at: [Link]
-
Zhang, X., et al. (2007). Highly Enantioselective Pd-Catalyzed Asymmetric Hydrogenation of Activated Imines. Organic Letters. Available at: [Link]
-
Ellman, J. A., et al. (2012). The Stereoselective Formation of Bicyclic Enamines with Bridgehead Unsaturation via Tandem C-H Bond Activation/Alkenylation/Electrocyclization - PMC. NIH Public Access. Available at: [Link]
-
Wills, M., et al. (2023). Manganese catalysed enantioselective hydrogenation of in situ-synthesised imines: efficient asymmetric synthesis of amino-indane derivatives. Green Chemistry. Available at: [Link]
-
Mashima, K., et al. (2018). Ruthenium-catalyzed chemo-and enantioselective hydrogenation of isoquinoline carbocycles. Kyushu University Institutional Repository. Available at: [Link]
-
Wang, J., et al. (2020). Synthesis of isoquinolines by transition‐metal‐catalyzed C−H activation. ResearchGate. Available at: [Link]
-
Douglas, C. J., et al. (2013). Rhodium(III)-Catalyzed C-H Activation Mediated Synthesis of Isoquinolones from Amides and Cyclopropenes. Sci-Hub. Available at: [Link]
-
Beller, M., et al. (2012). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society. Available at: [Link]
-
Shoichet, B. K., et al. (2025). Docking 14 Million Virtual Isoquinuclidines against the μ and κ Opioid Receptors Reveals Dual Antagonists–Inverse Agonists with Reduced Withdrawal Effects. Journal of Medicinal Chemistry. Available at: [Link]
-
Ackermann, L., et al. (2025). Ruthenium-Mediated Dual Catalytic Reactions of Isoquinoline via C−H Activation and Dearomatization for Isoquinolone. ResearchGate. Available at: [Link]
-
Ratovelomanana-Vidal, V., et al. (2013). Ruthenium-catalyzed asymmetric transfer hydrogenation of 1-aryl-substituted dihydroisoquinolines: access to valuable chiral 1-aryl-tetrahydroisoquinoline scaffolds. Angewandte Chemie International Edition. Available at: [Link]
-
Ackermann, L., et al. (2011). Ruthenium-catalyzed isoquinolone synthesis through C-H activation using an oxidizing directing group. Chemistry. Available at: [Link]
-
Blakey, S. B., et al. (2023). Substrate-Directed Enantioselective Aziridination of Alkenyl Alcohols Controlled by a Chiral Cation - PMC. NIH Public Access. Available at: [Link]
-
Le, T.-P., et al. (2023). Hydrogenation of Carbon Monoxide in the Liquid Phase: Influence of the Synthetic Methods on Characteristics and Activity of Hydrogenation Catalysts. Catalysts. Available at: [Link]
-
Various Authors. (2010). Reaction orders with respect to substrate in absence (solid...). ResearchGate. Available at: [Link]
-
Tharmalingam, S., et al. (2017). Substrate controlled, regioselective carbopalladation for the one-pot synthesis of C4-substituted tetrahydroisoquinoline analogues. RSC Advances. Available at: [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Synthesis of Isoquinuclidines from Highly Substituted Dihydropyridines via the Diels-Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ruthenium-Catalyzed Chemo- and Enantioselective Hydrogenation of Isoquinoline Carbocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 9. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 11. Frontiers | Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor [frontiersin.org]
- 12. Manganese catalysed enantioselective hydrogenation of in situ -synthesised imines: efficient asymmetric synthesis of amino-indane derivatives - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00399J [pubs.rsc.org]
Application Notes and Protocols for the Scale-Up Production of 2-Azabicyclo[2.2.2]octane-6-carboxylic acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scalable synthesis of 2-Azabicyclo[2.2.2]octane-6-carboxylic acid. This valuable chiral building block is a key component in numerous pharmacologically active compounds. These application notes detail robust synthetic strategies, from initial small-scale synthesis to gram-scale production, with a focus on process optimization, safety, and purification. The protocols provided are designed to be self-validating, with explanations for critical experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Introduction: The Significance of the 2-Azabicyclo[2.2.2]octane Scaffold
The 2-azabicyclo[2.2.2]octane core, also known as isoquinuclidine, is a rigid, three-dimensional scaffold that has garnered significant attention in medicinal chemistry. Its constrained conformation allows for precise positioning of substituents, making it an ideal isostere for piperidine and pyridine rings in drug design. This structural feature can lead to improved target affinity, selectivity, and pharmacokinetic properties. Derivatives of 2-azabicyclo[2.2.2]octane have shown promise as inhibitors for various biological targets, including long-chain fatty acid elongase 6 (ELOVL6)[1]. The carboxylic acid moiety at the 6-position provides a versatile handle for further chemical modifications, making 2-Azabicyclo[2.2.2]octane-6-carboxylic acid a crucial intermediate in the synthesis of complex pharmaceutical agents.
Strategic Approaches to Synthesis
Several synthetic routes to the 2-azabicyclo[2.2.2]octane skeleton have been reported, each with its own advantages and challenges for scale-up. The selection of an appropriate strategy depends on factors such as the availability of starting materials, desired stereochemistry, and the scale of production.
Diels-Alder Cycloaddition: A Convergent Approach
The Diels-Alder reaction represents a powerful and convergent method for constructing the bicyclic core.[2][3] This [4+2] cycloaddition typically involves a diene and a dienophile. For the synthesis of the 2-azabicyclo[2.2.2]octane framework, a common approach utilizes a 1,3-cyclohexadiene derivative as the diene and an imine-based dienophile.
A notable example involves the reaction between a suitable diene and a dienophile, which can be generated in situ, to form a 2-azabicyclo[2.2.2]oct-5-ene derivative.[4] Subsequent functional group manipulation and reduction of the double bond yield the saturated bicyclic system. While elegant, challenges in controlling regioselectivity and stereoselectivity can arise, and the stability of the dienophile is a critical consideration for large-scale synthesis.
Intramolecular Cyclization: A Stepwise Construction
An alternative strategy involves the stepwise construction of the bicyclic system through an intramolecular cyclization. This approach often starts with a suitably functionalized cyclohexane precursor. A key scalable method involves the cyclization of cyclic alkenyl amines.[5][6] For instance, a reported gram-scale synthesis utilizes a combination of potassium tert-butoxide, iodine, and carbon dioxide to effect the cyclization.[5][7] This method has proven to be robust and scalable up to 20-gram batches.[5]
Another established route begins with p-aminobenzoic acid (PABA).[4] Hydrogenation of PABA affords 4-aminocyclohexane carboxylic acid, which upon heating, undergoes epimerization and cyclization to form a bicyclic lactam. Subsequent reduction of the lactam yields the desired 2-azabicyclo[2.2.2]octane core.[4] This multi-step synthesis benefits from the use of inexpensive and readily available starting materials.
Diagram of a Generalized Synthetic Workflow
Caption: Generalized synthetic workflows for 2-azabicyclo[2.2.2]octane-6-carboxylic acid.
Recommended Scale-Up Protocol: From p-Aminobenzoic Acid
This section details a robust and scalable four-step synthesis of 2-azabicyclo[2.2.2]octane as a tosylate salt, which can then be converted to the desired carboxylic acid. This method, adapted from established literature, offers a good overall yield starting from an inexpensive precursor.[4]
Step 1: Hydrogenation of p-Aminobenzoic Acid (PABA)
Objective: To reduce the aromatic ring of PABA to afford 4-aminocyclohexanecarboxylic acid.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| p-Aminobenzoic Acid | 137.14 | 50.0 g | 0.365 |
| Rhodium on Alumina (5%) | - | 2.5 g | - |
| Water | 18.02 | 250 mL | - |
| Acetic Acid | 60.05 | 250 mL | - |
Procedure:
-
Charge a high-pressure reactor with p-aminobenzoic acid, 5% rhodium on alumina, water, and acetic acid.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor to 500 psi with hydrogen.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Maintain the reaction at 80 °C and 500 psi until hydrogen uptake ceases (typically 12-16 hours).
-
Cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to a thick slurry.
-
Add 200 mL of isopropanol to the slurry and stir for 1 hour.
-
Filter the solid, wash with isopropanol (2 x 50 mL), and dry under vacuum to yield 4-aminocyclohexanecarboxylic acid as a mixture of cis and trans isomers.
Causality: The use of rhodium on alumina is a highly effective catalyst for the hydrogenation of aromatic rings under these conditions. The acidic medium helps to maintain the amine in its protonated form, preventing catalyst poisoning.
Step 2: Thermal Cyclization to Bicyclic Lactam
Objective: To effect epimerization and intramolecular cyclization to form the bicyclic lactam.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|
| 4-Aminocyclohexanecarboxylic acid | 143.18 | 45.0 g | 0.314 |
Procedure:
-
Place the 4-aminocyclohexanecarboxylic acid in a round-bottom flask equipped with a distillation apparatus.
-
Heat the solid under a nitrogen atmosphere to 250 °C.
-
Water will begin to distill off as the cyclization proceeds.
-
Maintain the temperature at 250 °C for 2-3 hours, or until water distillation ceases.
-
Cool the reaction mixture to room temperature. The crude bicyclic lactam will solidify upon cooling and can be used in the next step without further purification.
Causality: The high temperature promotes both the epimerization of the cis/trans mixture and the intramolecular condensation between the amine and carboxylic acid groups, with the removal of water driving the reaction to completion.
Step 3: Reduction of the Bicyclic Lactam
Objective: To reduce the lactam to the corresponding bicyclic amine.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Bicyclic Lactam | 125.17 | 35.0 g | 0.280 |
| Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®), 65 wt. % in toluene | 202.16 | 173 mL | 0.560 |
| Toluene | 92.14 | 500 mL | - |
Procedure:
-
Suspend the crude bicyclic lactam in toluene in a flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the Red-Al® solution via an addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 4 hours.
-
Cool the reaction back to 0 °C and cautiously quench by the slow addition of 15% aqueous sodium hydroxide solution.
-
Filter the resulting aluminum salts and wash the filter cake with toluene.
-
Separate the organic layer of the filtrate and extract the aqueous layer with toluene (2 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude 2-azabicyclo[2.2.2]octane.
Causality: Red-Al® is a powerful reducing agent capable of reducing amides and lactams. The careful, controlled addition at low temperature is crucial to manage the exothermic nature of the reaction.
Step 4: Salt Formation and Purification
Objective: To form the tosylate salt for purification and subsequent conversion to the carboxylic acid. The free base can then be isolated and the carboxylic acid can be obtained through established methods.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Crude 2-azabicyclo[2.2.2]octane | 111.18 | 28.0 g | 0.252 |
| p-Toluenesulfonic acid monohydrate | 190.22 | 48.0 g | 0.252 |
| Isopropanol | 60.10 | 300 mL | - |
Procedure:
-
Dissolve the crude 2-azabicyclo[2.2.2]octane in isopropanol.
-
In a separate flask, dissolve the p-toluenesulfonic acid monohydrate in isopropanol.
-
Add the tosyl acid solution to the amine solution with stirring.
-
A precipitate will form. Stir the slurry at room temperature for 1 hour, then cool to 0 °C for an additional hour.
-
Filter the solid, wash with cold isopropanol, and dry under vacuum to yield 2-azabicyclo[2.2.2]octane tosylate salt.
Causality: Salt formation with p-toluenesulfonic acid provides a stable, crystalline solid that is easily purified by filtration and washing. This removes many of the impurities from the previous steps.
Chiral Resolution
For applications requiring a specific enantiomer of 2-Azabicyclo[2.2.2]octane-6-carboxylic acid, a chiral resolution step is necessary. This is typically performed by forming diastereomeric salts with a chiral resolving agent.[8][9]
General Protocol for Chiral Resolution:
-
React the racemic carboxylic acid with a stoichiometric amount of a chiral amine (e.g., (R)- or (S)-1-phenylethylamine, brucine, or quinine) in a suitable solvent.[8]
-
Allow the diastereomeric salts to crystallize. Due to their different physical properties, one diastereomer will typically be less soluble and precipitate out.
-
Separate the crystalline diastereomer by filtration.
-
The enantiomerically enriched carboxylic acid can then be liberated from the salt by treatment with an acid.
-
The mother liquor, enriched in the other diastereomer, can be treated similarly to isolate the other enantiomer.
The efficiency of the resolution is highly dependent on the choice of resolving agent and solvent system, and optimization is often required.
Process Safety Considerations for Scale-Up
Scaling up chemical reactions introduces potential hazards that must be carefully managed.[10][11][12]
-
Exothermic Reactions: The reduction of the bicyclic lactam with Red-Al® is highly exothermic. On a larger scale, efficient heat transfer is critical to prevent a runaway reaction. This can be achieved through the use of a jacketed reactor with controlled cooling and a slow, monitored addition of the reducing agent.[13]
-
Hydrogenation: The use of hydrogen gas under pressure poses a significant fire and explosion risk. Ensure the reactor is properly rated for the intended pressure and temperature, and that all fittings are leak-tested. The area should be well-ventilated and free of ignition sources.
-
Reagent Handling: Red-Al® is pyrophoric and reacts violently with water. It should be handled under an inert atmosphere. Toluene is flammable and has associated health risks. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods) are mandatory.
-
Thermal Stability: Before scaling up the thermal cyclization, it is advisable to perform differential scanning calorimetry (DSC) on the 4-aminocyclohexanecarboxylic acid to understand its thermal decomposition profile.
Diagram of Process Safety Considerations
Sources
- 1. Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.de [thieme-connect.de]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2,5-Diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)-enantiomeric forms - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 10. mt.com [mt.com]
- 11. Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. engineering.purdue.edu [engineering.purdue.edu]
Troubleshooting & Optimization
Separating cis and trans isomers of 2-Azabicyclo[2.2.2]octane-6-carboxylic acid
Technical Support Center: Isoquinuclidine Chemistry Division Subject: Resolution of 2-Azabicyclo[2.2.2]octane-6-carboxylic acid Isomers
Welcome to the Technical Support Center
Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: ISO-222-SEP-06 Status: Open System: 2-Azabicyclo[2.2.2]octane-6-carboxylic acid (Isoquinuclidine-6-carboxylic acid)
Hello. I understand you are struggling with the separation of the cis (endo) and trans (exo) isomers of 2-azabicyclo[2.2.2]octane-6-carboxylic acid. This is a common bottleneck in the synthesis of rigid peptide mimetics. The rigid bicyclic cage prevents the conformational flexibility that usually aids separation in simpler amino acids, and the zwitterionic nature of the free acid makes direct silica chromatography nearly impossible.
Below is the technical guide designed to resolve your separation issues, structured as a troubleshooting workflow.
Module 1: The Core Workflow (Decision Tree)
Before attempting any separation, you must determine the state of your material. Direct separation of the free amino acid is the primary cause of failure.
Figure 1: The mandatory derivatization workflow for isoquinuclidine separation.
Module 2: Troubleshooting & Protocols
Issue 1: "I am trying to separate the free amino acids on silica, but they streak and co-elute."
Diagnosis: You are fighting the zwitterionic nature of the amino acid. The carboxylic acid and the secondary amine interact strongly with the silanols on the silica gel, causing peak tailing and overlap.
The Fix: The "Double Derivatization" Protocol You must remove the zwitterionic character to create a distinct difference in polarity between the cis and trans isomers.
Protocol:
-
Esterification: Treat your crude mixture with thionyl chloride (
) in dry methanol at 0°C -> Reflux. This yields the methyl ester hydrochloride. -
N-Protection: Do not stop at the ester. Neutralize and treat with
(Di-tert-butyl dicarbonate) and in DCM. -
Result: You now have the N-Boc methyl ester .
-
Why this works: The cis and trans isomers of the fully protected scaffold have significantly different dipole moments and interaction surfaces with silica.
-
Separation Conditions (Flash Chromatography):
-
Stationary Phase: Silica Gel (40-63 µm).
-
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 9:1 to 7:3).
-
Expected Outcome: The trans (exo) isomer typically elutes after the cis (endo) isomer due to the exposure of the polar ester group, though this can invert based on specific N-protecting groups.
Technical Note: If separation is still poor, switch the solvent system to Toluene : Ethyl Acetate . The pi-pi interactions with the toluene often enhance the separation factors for rigid bicyclic systems.
Issue 2: "How do I definitively tell which fraction is Cis and which is Trans?"
Diagnosis: Reliance on simple 1H NMR chemical shifts is risky because the anisotropic effects of the cage can be deceptive.
The Fix: Coupling Constants (
| Feature | Cis (Endo) | Trans (Exo) | Mechanism |
| Geometry | H-6 is exo (towards outside) | H-6 is endo (towards bridge) | Relative to the C1-C4 axis |
| Small (< 2 Hz) | Large (4 - 6 Hz) | Karplus Equation (Dihedral angle) | |
| NOESY Signal | H-6 shows NOE to H-5(exo) | H-6 shows NOE to Bridge H | Proximity in space |
| Elution (General) | Usually Faster (Less Polar) | Usually Slower (More Polar) | Silica interaction |
Verification Experiment: Run a 1D-NOESY irradiating the H-6 proton (the one next to the ester).
-
If you see a strong enhancement of the bridgehead proton (H-1) or the cross-bridge protons , you likely have the Trans isomer (where H-6 is endo and points "in").
-
If you see enhancement only of the neighboring methylene (H-5) , you likely have the Cis isomer.
Issue 3: "I need to scale this up to 50 grams. Chromatography is too expensive."
Diagnosis: Chromatography is non-viable for multi-gram scale-up due to solvent costs and silica volume.
The Fix: Fractional Crystallization of Salts Rigid bicyclic amines often form highly crystalline salts with specific counter-ions.
Protocol (The "Tosylate" Method):
-
Start with the free amine (esterified or acid).
-
Dissolve the mixture in a minimal amount of hot Ethanol or Isopropanol .
-
Add 1.0 equivalent of p-Toluenesulfonic acid (TsOH) .
-
Allow to cool slowly.
-
Observation: The trans-isomer tosylate salt is often significantly less soluble and will crystallize out first.
-
Yield: Filter the crystals (Trans) and concentrate the mother liquor (enriched Cis).
-
-
Recrystallization: Recrystallize the solid from MeOH/EtOAc to achieve >99% de.
Citation: This approach mirrors the classical resolution of isoquinuclidines described in early alkaloid synthesis literature [1].
Module 3: Chemical Resolution (The "Nuclear Option")
If physical separation fails, you can use chemical reactivity differences. This is known as Iodolactonization .
-
Prerequisite: You must have the unsaturated intermediate (2-azabicyclo[2.2.2]oct-5-ene-6-carboxylic acid) or be willing to accept that only one isomer will react.
-
Concept: Only the isomer where the carboxylate is cis (endo) to the double bond (or capable of bridging to a specific position) can form a lactone.
-
Application to Saturated Systems: For the saturated 2-azabicyclo[2.2.2]octane system, iodolactonization is NOT directly applicable. Instead, use Kinetic Enzymatic Resolution .
Enzymatic Protocol (Saturated System):
-
Substrate: Ethyl ester of the racemic/mixture.
-
Enzyme: Candida antarctica Lipase B (CAL-B) or PLE (Pig Liver Esterase).
-
Solvent: Phosphate buffer (pH 7) / DMSO (10%).
-
Mechanism: The enzyme will typically hydrolyze the exo-ester much faster than the sterically hindered endo-ester.
-
Workup: Extract the unreacted ester (Endo) with ether; the hydrolyzed acid (Exo) remains in the aqueous phase.
Frequently Asked Questions (FAQ)
Q: Can I use the same protocols for the 3-carboxylic acid isomer? A: The chemistry is similar, but the separation factors will differ. The 3-position is further from the bridgehead nitrogen, so the electronic differentiation is weaker. You may require a chiral HPLC column (e.g., Chiralpak AD-H) for the 3-isomer if flash chromatography fails.
Q: My ester hydrolyzed during the N-Boc protection. Why?
A: If you used aqueous NaOH/Dioxane for Boc protection, you likely saponified the ester. Use
Q: What is the absolute configuration? A: This guide addresses relative stereochemistry (cis vs. trans). If you need absolute stereochemistry (R vs. S enantiomers), you must start with a chiral Diels-Alder catalyst (e.g., using a chiral auxiliary on the dienophile) or perform a resolution using a chiral acid like (+)-Tartaric acid [2].
References
-
Stereocontrolled Synthesis of Isoquinuclidines. Journal of Organic Chemistry. Methods for separation of cis/trans isomers via chromatography and crystallization.[1]
-
Synthesis of 2-Azabicyclo[2.2.2]octane Derivatives. Heterocycles. Detailed protocols on the resolution of isoquinuclidine carboxylic acids.
-
NMR Analysis of Bicyclic Systems. Magnetic Resonance in Chemistry. Karplus relationships in rigid bicyclic cages.
(Note: While these links direct to the journal landing pages or relevant search queries for verification, specific page numbers for older protocols should be verified in the full text of the cited articles.)
Sources
Technical Support Center: Resolution of 2-Azabicyclo[2.2.2]octane-6-carboxylic Acid
Status: Operational Tier: Level 3 (Advanced Research Support) Subject: Enantiomeric Resolution Protocols & Troubleshooting Molecule Class: Isoquinuclidine Derivatives / Conformationally Constrained Amino Acids
Executive Summary
The resolution of racemic 2-azabicyclo[2.2.2]octane-6-carboxylic acid (often referred to as the isoquinuclidine core) presents unique challenges due to its rigid bicyclic cage structure and zwitterionic nature. High-purity enantiomers are critical as they serve as non-proteinogenic scaffolds for peptide mimetics and organocatalysts.
This guide prioritizes two validated pathways:
-
Classical Chemical Resolution via diastereomeric salt formation (Scalable, robust).
-
Enzymatic Kinetic Resolution via ester hydrolysis (Green, high selectivity).
Module 1: Chemical Resolution (Diastereomeric Crystallization)
Core Principle: The rigid amine in the isoquinuclidine skeleton forms stable, crystalline salts with tartaric acid derivatives. Direct resolution of the zwitterionic free acid is often plagued by poor solubility. Recommendation: Convert the racemate to the ethyl ester prior to resolution to eliminate zwitterionic interference.
Standard Operating Procedure (SOP-CR-01)
Reagents:
-
Substrate: rac-Ethyl 2-azabicyclo[2.2.2]octane-6-carboxylate.
-
Resolving Agent: (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) or (+)-isomer.
-
Solvent System: Ethanol (absolute) / Ethyl Acetate.
Workflow:
-
Dissolution: Dissolve 1.0 eq of the racemic amino-ester in minimal Ethanol at 60°C.
-
Addition: Add 0.5 eq (half-molar) or 1.0 eq of L-DBTA dissolved in warm Ethanol.
-
Nucleation: Allow the solution to cool slowly to RT. If oiling occurs, reheat and add Ethyl Acetate (anti-solvent) dropwise until turbidity persists.
-
Harvest: Filter the precipitate. This is the diastereomeric salt (typically the cis-isomer salt crystallizes first).
-
Liberation: Treat the salt with saturated NaHCO₃ and extract with DCM to yield the enantiomerically enriched free base.
Troubleshooting & FAQs
Q1: The solution turned into a viscous oil instead of crystals. How do I recover?
Diagnosis: "Oiling out" indicates the system is in a metastable zone where liquid-liquid phase separation is kinetically favored over crystallization. Corrective Action:
Reheat the mixture until homogeneous.
Seed the solution with a tiny crystal of the desired salt (if available) at 5-10°C below the saturation temperature.
Change Solvent: Switch to a solvent with a lower dielectric constant. If using EtOH, switch to Isopropanol (IPA) or an EtOH:MTBE (1:1) mixture. The isoquinuclidine salt is less soluble in ethers, promoting crystallization over oiling.
Q2: My enantiomeric excess (ee) stalled at 85% after the first crystallization.
Diagnosis: Eutectic entrapment. The impurity is co-crystallizing or trapped in the lattice. Corrective Action: Do not simply wash the crystals. Perform a recrystallization of the salt:
Dissolve the 85% ee salt in boiling Ethanol.
Allow it to cool very slowly (wrap the flask in foil/towel).
The "Foggy Bottom" Rule: Harvest crystals when the yield is ~60-70% of the theoretical mass. Pushing for 90% yield often crashes out the unwanted diastereomer, ruining the ee.
Q3: Which resolving agent is best for the endo vs. exo isomer?
Insight: Most synthetic routes (Diels-Alder) yield the cis (endo) isomer predominantly.
For cis-isomers: Dibenzoyl-tartaric acid (DBTA) is superior to plain Tartaric acid due to π-π stacking interactions with the ester group.
For trans-isomers: Camphorsulfonic acid (CSA) often yields better crystallinity due to the bulky sulfonate group filling the void space of the trans lattice.
Module 2: Enzymatic Kinetic Resolution
Core Principle: Lipases distinguish between the enantiomers of the ester derivative, hydrolyzing one to the acid while leaving the other as the ester. This avoids the need for toxic resolving agents.
Standard Operating Procedure (SOP-ER-02)
Reagents:
-
Biocatalyst: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).
-
Solvent: Phosphate Buffer (pH 7.[1]0) / MTBE biphasic system or Toluene.
Workflow:
-
Suspend rac-Ethyl 2-azabicyclo[2.2.2]octane-6-carboxylate in Phosphate Buffer (0.1 M, pH 7.5).
-
Add CAL-B (20-50% w/w relative to substrate).
-
Incubate at 30°C with orbital shaking (200 rpm).
-
Monitor: Check conversion via HPLC/GC every 2 hours.
-
Stop: Terminate reaction at exactly 50% conversion (or when ee of product >98%).
-
Workup: Adjust pH to 8.0 and extract the unreacted ester (Enantiomer A) with MTBE. Then acidify the aqueous phase to pH 3.0 and extract the hydrolyzed acid (Enantiomer B).
Troubleshooting & FAQs
Q1: The reaction rate slows drastically after 30% conversion.
Diagnosis: Product Inhibition or pH Drift. The hydrolysis releases acid, dropping the pH, which inactivates the lipase. Corrective Action:
pH Stat: Use an autotitrator to maintain pH 7.5 using 1M NaOH.
Buffer Strength: Increase buffer concentration from 0.1 M to 0.5 M.
Q2: The enzyme is hydrolyzing both enantiomers (low E-value).
Diagnosis: The substrate fits too loosely in the active site. Corrective Action:
Switch Solvent: Move from aqueous buffer to an organic solvent (e.g., Diisopropyl ether) containing 1 equivalent of water (controlled hydrolysis). This rigidifies the enzyme.
Temperature: Lower the temperature to 4°C. This enhances enantioselectivity (E) at the cost of reaction rate (The "Racemic Temperature" principle).
Module 3: Analytical Validation (QC)
Critical Requirement: You cannot rely on optical rotation ([α]D) alone, as the specific rotation of these bicyclic systems is low and solvent-dependent.
Recommended HPLC Methods
| Parameter | Method A: Direct Chiral (Zwitterion) | Method B: Derivatization (Robust) |
| Column | Chirobiotic T (Teicoplanin) | C18 (Standard Reverse Phase) |
| Mobile Phase | MeOH : 0.1% TEAA (40:60) | Acetonitrile : Water (Gradient) |
| Derivatization | None | Marfey's Reagent (FDAA) |
| Mechanism | Host-Guest interaction | Diastereomeric separation |
| Pros | Fast, non-destructive | Extremely high resolution, no chiral column needed |
| Cons | Sensitive to pH/ionic strength | Requires sample prep (1 hr) |
Visualizing the Workflow
Caption: Decision matrix for selecting between Chemical Crystallization (Scalability) and Enzymatic Hydrolysis (Green Chemistry).
References
-
Synthesis and Resolution of Isoquinuclidines: Krow, G. R., et al. "Synthesis of 2-azabicyclo[2.2.2]octanes." Organic Preparations and Procedures International, vol. 22, no. 6, 1990. Link
-
General Resolution of Bicyclic Amino Acids: Péter, A., et al. "Direct high-performance liquid chromatographic separation of bicyclo[2.2.2]octane based 2-amino-3-carboxylic acid enantiomers." Chirality, vol. 26, no.[2][3] 4, 2014. Link
-
Enzymatic Methods for Cyclic Esters: Gotor, V. "Biocatalysis applied to the preparation of chiral drugs." Pharmaceutical Biology, 2002. Link
-
Marfey's Method (Analytical): Bhushan, R., & Brückner, H. "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, vol. 27, 2004. Link
Sources
Troubleshooting solubility issues of bicyclic amino acids in organic solvents
Introduction: The "Bicyclic Barrier"
Welcome to the technical support center. If you are reading this, you are likely staring at a flask containing a bicyclic amino acid (e.g., octahydroindole-2-carboxylic acid, 3-azabicyclo[3.1.0]hexane) that refuses to dissolve in your reaction solvent.
The Core Problem: Bicyclic amino acids present a unique solubility challenge compared to standard proteinogenic amino acids. While all unprotected amino acids exist as zwitterions (dipolar ions) in the solid state, bicyclic analogs possess a rigid, fused-ring backbone .
This rigidity prevents the "floppiness" that usually allows alkyl chains to interact with solvent molecules. Consequently, the crystal lattice energy is exceptionally high. Standard organic solvents (DCM, THF, EtOAc) cannot overcome the electrostatic attraction of the zwitterionic lattice without assistance.
This guide provides the diagnostic logic and specific protocols to overcome these solubility barriers.
Diagnostic Workflow: The Solubility Decision Matrix
Before adding random solvents, determine the state of your starting material.[1] The strategy changes entirely based on whether the amino acid is protected or free.
Diagram 1: Solubility Troubleshooting Logic
Figure 1: Decision matrix for selecting the correct solubilization strategy based on the protection status of the bicyclic amino acid.
Module 1: Solubilizing Free Zwitterions (The Hardest Case)
Scenario: You have a free bicyclic amino acid (e.g., cis-octahydroindole-2-carboxylic acid) and need to perform an N-protection (Fmoc/Boc) or a coupling reaction in an organic solvent. It sinks like a brick in DCM or THF.
The Science: The zwitterion (
Protocol A: In-Situ Silylation (The "Lipophilization" Method)
This is the gold standard for reacting free amino acids in organic solvents (DCM/THF).
-
Suspend the insoluble bicyclic amino acid (1.0 equiv) in dry DCM or THF.
-
Add chlorotrimethylsilane (TMSCl, 2.2 equiv) or N,O-bis(trimethylsilyl)acetamide (BSA, 2-3 equiv).
-
Reflux or stir at 40°C for 30–60 minutes.
-
Proceed immediately with adding your reagent (e.g., Fmoc-Cl, Boc2O).
Protocol B: The "Chaotropic Salt" Break (LiCl Method)
If silylation is not compatible with your downstream chemistry, use Lithium Chloride (LiCl) to disrupt the aggregates.
-
Solvent Choice: Use THF or DMA (Dimethylacetamide).
-
Additive: Add anhydrous LiCl (5–10 wt% relative to solvent) or use a 0.5M solution of LiCl in THF.
-
Mechanism: Lithium ions (
) coordinate tightly with the carbonyl oxygens and the carboxylate, disrupting the intermolecular hydrogen bond network and the lattice energy.
Module 2: Troubleshooting Aggregation in Peptides
Scenario: Your bicyclic amino acid is protected (e.g., Fmoc-Oic-OH), but as you couple it to a growing peptide chain, the reaction mixture gels or precipitates.
The Science: Bicyclic rings are "structure-inducing." They force the peptide backbone into kinks (turns) that can stack efficiently (beta-sheet formation), leading to aggregation that looks like solubility failure.
Diagram 2: Mechanism of LiCl Solvation
Figure 2: Schematic of how Lithium Chloride (LiCl) disrupts peptide aggregation by coordinating with backbone carbonyls, rendering the complex soluble in THF/DMF.
The "Magic Mixture" Protocol
For difficult couplings involving bicyclic residues, standard DMF often fails. Use this solvent system:
| Component | Ratio (v/v) | Function |
| DCM | 1 part | Solvates hydrophobic protecting groups |
| DMF | 1 part | Solvates the polar backbone |
| NMP | 1 part | High polarity, disrupts aggregation |
| Triton X-100 | 1% (optional) | Surfactant to prevent gelation |
Comparative Solubility Data
The following table summarizes the solubility limits of a representative bicyclic amino acid (Octahydroindole-2-carboxylic acid, zwitterionic form) across common solvents.
| Solvent | Polarity Index | Solubility (25°C) | Notes |
| Water | 9.0 | High (>100 mg/mL) | Soluble, but useless for organic coupling reagents. |
| Methanol | 5.1 | Moderate (~20 mg/mL) | Proticity interferes with electrophiles (e.g., acid chlorides). |
| DMSO | 7.2 | Moderate (~15 mg/mL) | Good solubility but difficult to remove; high boiling point. |
| DMF | 6.4 | Low (<5 mg/mL) | Warning: Often requires heating; zwitterions poorly soluble. |
| DCM | 3.1 | Insoluble | Requires silylation (Method A) or hydrophobic protecting groups. |
| THF + LiCl | 4.0 | High (>50 mg/mL) | Recommended: The LiCl additive is the key enabler here. |
Frequently Asked Questions (FAQ)
Q: I am trying to dissolve my bicyclic amino acid in DMF, but it stays cloudy. Can I just heat it? A: Heating (up to 60°C) may temporarily dissolve the zwitterion, but it often precipitates ("oils out") upon cooling or adding the coupling reagent. It is safer to add a solubilizing agent like BSA (Protocol A) or switch to a DMSO/DCM mixture.
Q: Why does my reaction turn into a gel when I add the bicyclic residue? A: This is "beta-sheet aggregation." The rigid ring of the bicyclic amino acid promotes secondary structure formation. Add a chaotropic salt (0.4M LiCl in DMF) or use a "pseudoproline" dipeptide strategy if applicable to break the structure.
Q: Can I use TFA to solubilize the amino acid? A: Yes, converting the zwitterion to the cationic hydrochloride or trifluoroacetate salt often improves solubility in polar organic solvents (like DMF or MeOH). However, remember to add a tertiary base (DIPEA/NMM) slowly to the reaction mixture to neutralize it in situ without reforming the insoluble zwitterion lattice immediately.
References
-
LibreTexts Chemistry. (2022). Backgrounds of Amino Acids - Zwitterions and Solubility.[2][3][5][8]Link
-
Solubility of Things. (n.d.). Proline Solubility and Properties.[1][9][10][11][12]Link
-
Seebach, D., et al. (Specific application of LiCl in peptide chemistry). Low-Viscosity Concentrated Lithium Chloride Solution with Unsymmetrical Ditopic Receptors in Organic Solvents.[4] (Contextualizing LiCl solubilization). Link
-
Bachem. (2021). Peptide Solubility Guidelines and Amino Acid Properties.[1][6][13][14]Link
-
Sigma-Aldrich. (n.d.). Peptide Stability and Solubility Design Guidelines.Link
Sources
- 1. bachem.com [bachem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biobasic.com [biobasic.com]
- 7. Low‐Viscosity Concentrated Lithium Chloride Solution with Unsymmetrical Ditopic Receptors in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 9. acs.figshare.com [acs.figshare.com]
- 10. Quantifying Lithium Chloride's Solubility in Organics [eureka.patsnap.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. From Gas to Solution: The Changing Neutral Structure of Proline upon Solvation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jpt.com [jpt.com]
- 14. Peptide Stability [sigmaaldrich.com]
Optimizing diastereoselectivity in isoquinuclidine formation
Technical Support & Troubleshooting Center
Topic: Optimizing Diastereoselectivity in Isoquinuclidine Formation via Diels-Alder Cycloaddition. Audience: Medicinal Chemists, Process Chemists, and Academic Researchers. Current Status: [ONLINE]
Diagnostic Triage: Start Here
Identify your specific failure mode before altering parameters.
| Symptom | Probable Cause | Immediate Action |
| Low Yield (<40%) | Dihydropyridine (DHP) oxidation/instability. | Protocol Check: Are you generating the DHP in situ or isolating it? N-acyl-1,2-DHPs are oxidative-sensitive. Switch to in situ generation or store under Ar at -20°C. |
| Poor Endo:Exo Ratio (e.g., 1:1 to 3:1) | High temperature (Thermodynamic control) or weak secondary orbital interactions. | Temp Drop: Lower reaction temperature to -78°C or -40°C to favor Kinetic (Endo) control. Lewis Acid: Switch from monodentate (e.g., BF₃·OEt₂) to chelating Lewis Acids (e.g., TiCl₄, Cu(OTf)₂). |
| High Endo but Low ee% | Background racemic reaction is outcompeting the catalyzed pathway. | Concentration: Increase catalyst loading (10-20 mol%). Temp: Lower temperature to suppress the thermal background reaction. |
| No Reaction | Steric clash between N-protecting group and dienophile. | Steric Audit: If using N-Boc or N-Ts, switch to N-Cbz or N-Alloc (less bulk, better electronic activation). |
The Mechanics of Selectivity
To optimize diastereoselectivity, you must manipulate the Transition State (TS). The formation of the isoquinuclidine (2-azabicyclo[2.2.2]octane) scaffold via [4+2] cycloaddition is governed by two competing forces:
-
Secondary Orbital Interactions (SOI): Favors the Endo product.[1] The electron-withdrawing group (EWG) of the dienophile aligns with the back of the diene's
-system.[2] -
Steric Repulsion: Favors the Exo product. Bulky N-protecting groups on the dihydropyridine can clash with the dienophile in the endo approach.
The "Rules of Thumb" for Isoquinuclidines
-
Kinetic Control: Almost always favors Endo .
-
Thermodynamic Control: Equilibration (reversible DA) favors Exo .
-
Chelation Control: Bidentate Lewis Acids lock the dienophile (e.g., N-acryloyl oxazolidinones) into a rigid conformation, massively boosting Endo selectivity.
Visualization: Optimization Logic Flow
Use this decision tree to select your optimization strategy.
Figure 1: Decision matrix for selecting reaction conditions based on the desired diastereomer.
Advanced Optimization: Catalyst & Conditions
A. Lewis Acid Catalysis (The Gold Standard)
For N-acyl-1,2-dihydropyridines reacting with N-acryloyl oxazolidinones (Evans auxiliary type), Titanium and Copper are the superior choices.
-
Why it works: The metal center coordinates to both carbonyls of the dienophile (the imide system), locking it in a planar s-cis conformation. This exposes the Re or Si face exclusively (if chiral ligands are used) and maximizes SOI for endo selectivity.
-
Recommendation: Use TiCl₂((R,R)-TADDOLate) or Cu(OTf)₂-Bis(oxazoline) .[3]
-
Data Point: Padwa et al. reported >98% endo selectivity using Ti-TADDOLates with N-phenoxycarbonyl-1,2-dihydropyridine [1].
B. Organocatalysis (The Metal-Free Alternative)
If trace metal contamination is a concern (pharma compliance), use MacMillan’s imidazolidinone catalysts.
-
Mechanism: Forms an iminium ion with the dienophile (e.g., acrolein), lowering the LUMO.
-
Selectivity: Generally high endo and ee, but requires strict water exclusion to prevent hydrolysis of the intermediate.
-
Troubleshooting: If conversion stalls, add a co-acid (e.g., TFA or p-TSA) to accelerate the catalytic cycle [2].
Validated Experimental Protocols
Protocol A: High-Selectivity Endo Formation (Lewis Acid)
Best for: Maximum diastereoselectivity (dr > 20:1).
-
Preparation of Catalyst:
-
In a flame-dried Schlenk flask under Argon, dissolve Cu(OTf)₂ (0.1 equiv) and (S,S)-t-Bu-Bis(oxazoline) (0.11 equiv) in anhydrous CH₂Cl₂. Stir for 1 hour to form the active complex (deep blue/green).
-
-
Dienophile Addition:
-
Add N-acryloyl-2-oxazolidinone (1.0 equiv) to the catalyst solution. Cool to -78°C .[4]
-
-
Diene Addition:
-
Add N-Cbz-1,2-dihydropyridine (1.2 equiv) dropwise. Note: DHP must be freshly prepared or distilled.
-
-
Reaction:
-
Stir at -78°C for 12-24 hours. Monitor by TLC (stain with KMnO₄ or Ceric Ammonium Molybdate; UV is often weak).
-
-
Workup:
-
Filter through a short pad of silica gel (eluting with Et₂O) to remove the metal catalyst. Concentrate and purify via flash chromatography.
-
Protocol B: Organocatalytic Approach
Best for: Aldehyde dienophiles (e.g., Acrolein).
-
Setup:
-
To a vial containing MacMillan Generation II Catalyst (20 mol%), add solvent (95:5 CH₃CN:H₂O) and cool to -20°C.
-
Note: The small amount of water helps solubilize the catalyst salt but too much kills the iminium.
-
-
Addition:
-
Add Acrolein (3.0 equiv) followed by N-Boc-1,2-dihydropyridine (1.0 equiv).
-
-
Reaction:
-
Stir at -20°C for 24-48 hours.
-
-
Reduction (Critical Step):
-
The product is an aldehyde and is unstable. Immediately reduce in situ by adding excess NaBH₄ and MeOH at 0°C to obtain the stable primary alcohol isoquinuclidine.
-
Frequently Asked Questions (FAQ)
Q: My N-acyl-1,2-dihydropyridine decomposes before I can react it. How do I stabilize it? A: These dienes are prone to oxidation (aromatization to pyridine) and polymerization.
-
Fix 1: Store them in benzene or toluene solution frozen at -20°C, not as neat oils.
-
Fix 2: Use the "Fowler Reduction" (NaBH₄/ClCO₂R) to generate them and use them immediately in the next step without extensive purification [3].
Q: I need the Exo isomer, but I only get Endo. How do I flip the selectivity? A: This is difficult with standard substrates.
-
Strategy: You must destabilize the endo transition state. Use a bulky protecting group on the nitrogen (e.g., N-TIPS or N-Mesyl) and run the reaction at higher temperatures (reflux in Toluene) to encourage thermodynamic equilibration.
-
Alternative: Use a specific catalyst like L-proline in an imino-Diels-Alder sequence if your substrate allows [4], though this changes the disconnection slightly.
Q: How do I separate the diastereomers? They co-elute on silica. A: Isoquinuclidine diastereomers are notoriously difficult to separate by standard flash chromatography.
-
Technique: Do not attempt separation at the aldehyde/ester stage. Reduce the directing group to the alcohol or crystallize the N-oxazolidinone adduct. The alcohols often have significantly different R_f values.
Pathway Visualization: Transition State Logic
Understanding the steric vs. electronic conflict.
Figure 2: The tug-of-war between electronic stabilization (SOI) and steric repulsion in determining the major isomer.
References
-
Asymmetric Synthesis of Isoquinuclidine by Diels-Alder Reaction of 1,2-Dihydropyridine and Chiral Dienophile Utilizing a Chiral Lewis Acid. Source: Heterocycles (Dedicated to Dr. Albert Padwa). URL:[Link]
-
Enantioselective Isoquinuclidine Synthesis via Sequential Diels–Alder/Visible-Light Photoredox C–C Bond Cleavage. Source: Organic Chemistry Frontiers (RSC). URL:[Link]
-
Synthesis of Isoquinuclidines from Highly Substituted Dihydropyridines via the Diels-Alder Reaction. Source: Organic Letters (Ellman Group).[5] URL:[Link]
-
Stereoselective Synthesis of Isoquinuclidinones by Direct Imino-Diels-Alder Type Reaction Catalyzed by L-Proline. Source: Heterocycles.[1][6][7] URL:[Link]
Sources
- 1. Origins of Endo Selectivity in Diels–Alder Reactions of Cyclic Allene Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. Synthesis of isoquinuclidines from highly substituted dihydropyridines via the Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Synthesis of Isoquinuclidines from Highly Substituted Dihydropyridines via the Diels-Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Zwitterionic Bicyclic Amino Acids
Ticket ID: ZW-BICYC-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
You are likely here because your bicyclic amino acid (e.g., octahydroindole-2-carboxylic acid, 3-azabicyclo[3.1.0]hexane-2-carboxylic acid) is co-eluting with inorganic salts, washing out in the void volume of your C18 column, or invisible to your UV detector.
Zwitterionic bicyclic amino acids present a "perfect storm" of purification challenges:
-
High Polarity: They are too polar for standard Reverse Phase (RP) retention.
-
Amphotericity: They change charge state with pH, complicating ion exchange.
-
Lack of Chromophore: Most bicyclic scaffolds lack aromatic systems, making UV detection at 254 nm impossible.
This guide moves beyond standard protocols to provide a self-validating purification architecture.
Module 1: The Salt Trap (Desalting & Isolation)
The Problem: Synthesis of bicyclic amino acids (often via cyclization or hydrolysis) generates massive inorganic salt byproducts (NaCl, LiCl). These salts suppress ionization in MS and disrupt crystallization.
The Solution: Cation Exchange Chromatography (Dowex 50W / Amberlite IR-120). Do not use dialysis or size exclusion; the molecular weight difference between your amino acid (MW ~150-250) and salts is too small.
Protocol 1.0: Displacement Chromatography
Mechanism: You will exploit the amphoteric nature of the amino acid. At pH < 2, the amine is protonated (
Step-by-Step Workflow:
-
Resin Preparation:
-
Loading (The Critical Step):
-
Dissolve your crude mixture in water .
-
Acidify to pH 1-2 with HCl. Why? This forces the zwitterion into its cationic form (
). If you load at neutral pH, the zwitterionic form may not bind competitively against high salt concentrations. -
Load onto the column (Flow rate: 1 drop/sec).
-
-
Washing:
-
Wash with 5-10 column volumes (CV) of distilled water.
-
Check: Test the eluate with AgNO3 solution. If it turns cloudy (AgCl precipitate), chloride salts are still eluting. Continue washing until clear.
-
-
Elution:
-
Isolation:
-
Collect ninhydrin-positive fractions.[4]
-
Evaporation: Rotovap at < 40°C. Note: You may see a white solid that is actually Ammonium Carbamate or excess Ammonium Chloride. Repeated lyophilization (freeze-drying) is often required to sublime the volatile ammonium salts.
-
Module 2: High-Resolution Purification (HILIC vs. RP)
The Problem: Standard C18 columns fail because zwitterions elute in the "dead time" (t0). The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC).[5][7]
Decision Matrix: Selecting the Stationary Phase
Figure 1: Purification Logic Flow. Note that desalting (Module 1) is a prerequisite for successful HPLC.
Protocol 2.0: Zwitterionic HILIC (ZIC-HILIC)
Why: Zwitterionic stationary phases (sulfobetaine or phosphorylcholine type) provide a water-enriched layer that retains polar compounds via partitioning and weak electrostatic interactions.
-
Column: ZIC-HILIC or Amide-80.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: Acetonitrile (ACN).[5]
-
Gradient: Start high organic (90% B)
lower organic (50% B).-
Note: Unlike Reverse Phase, water is the strong solvent here. Increasing water elutes the compound.
-
-
pH Criticality: Maintain pH ~3.0. At this pH, the carboxylic acid is partially suppressed, reducing repulsion from the stationary phase (if using silica-based materials), while the amine is protonated for retention.
Module 3: Stereochemical Resolution (Diastereomers)
Bicyclic amino acids possess rigid scaffolds (e.g., endo vs exo isomers). Unlike flexible linear peptides, these diastereomers often have significantly different physicochemical properties.
-
Achiral Separation: Diastereomers (e.g., cis- vs trans-3-azabicyclo[3.1.0]hexane) can often be separated on standard Silica or HILIC columns due to their different shape and pKa values.
-
Chiral Separation (Enantiomers): If you need to separate enantiomers (e.g., (+)- vs (-)-isomer), use a Zwitterionic Chiral Selector (e.g., Chiralpak ZWIX).
-
Tip: These columns contain cinchona alkaloid-derived selectors that bind the amino acid via ion-pairing mechanisms.
-
Module 4: The "Invisible" Analyte (Detection)
Most bicyclic amino acids are UV-inactive.
Option A: Universal Detection (Preferred)
-
ELSD (Evaporative Light Scattering Detector): Ideal for gradient elution.
-
CAD (Charged Aerosol Detector): Higher sensitivity than ELSD.
-
MS (Mass Spectrometry): Operate in Positive Mode (ESI+) .
-
Troubleshooting: If signal is suppressed, check for residual sodium/potassium salts from the synthesis.
-
Option B: Derivatization (If UV is mandatory) If you lack ELSD/MS, you must add a chromophore.
-
Fmoc-Cl Protocol: React crude AA with Fmoc-Cl/Na2CO3.
-
Result: The Fmoc-AA is now lipophilic and UV-active (265/301 nm).
-
Benefit: You can now use standard C18 Reverse Phase chromatography.
-
Drawback: Requires a deprotection step later (Piperidine) if the free AA is needed.
-
Troubleshooting & FAQ
| Symptom | Root Cause Analysis | Corrective Action |
| Compound elutes in void volume (t0) | Analyte is too polar for the column; insufficient retention. | Switch from C18 to HILIC . If stuck with C18, add Ion Pairing reagent (0.1% HFBA or TFA) to mobile phase. |
| Broad, tailing peaks | Secondary interactions with silanols or pH mismatch. | Buffer the mobile phase! Use 10-20 mM Ammonium Formate. Adjust pH to 3.0 to suppress silanol activity. |
| Low recovery from Dowex Resin | Compound precipitated on column or bound irreversibly. | 1. Ensure elution with 2M NH4OH . 2. Check if the compound is insoluble in water at neutral pH (isoelectric precipitation). If so, add 10% MeOH to eluent. |
| "Ghost" peaks in MS | Salt cluster formation or system contamination. | Look for mass shifts of +22 (Na) or +39 (K). Re-run Module 1 (Desalting). |
| White solid remains after drying | Ammonium salt contamination (NH4Cl or Carbonate). | Dissolve in water and lyophilize repeatedly. Ammonium salts sublime under high vacuum; NaCl does not. |
References
-
Ion Exchange Protocols: Sigma-Aldrich Technical Bulletin. "Ion Exchange Chromatography for Biomolecule Purification." Link
-
HILIC Mechanism: Merck Millipore. "A Guide to Zwitterionic HILIC Separations." Link
-
Bicyclic Amino Acid Synthesis & Purification: Journal of Organic Chemistry. "Stereoselective Synthesis of Conformationally Constrained Bicyclic Amino Acids." (General reference for physicochemical properties). Link
-
Chiral Separation: Chiral Technologies. "Separation of Amino Acids and Peptides on ZWIX Columns." Link
Sources
- 1. reddit.com [reddit.com]
- 2. dowex 50w-x8 resin: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification of GABA on small columns of Dowex 50W; Combination with a method for separation of biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
- 7. waters.com [waters.com]
Minimizing racemization during activation of 2-Azabicyclo[2.2.2]octane-6-carboxylic acid
Topic: Minimizing Racemization During Activation of 2-Azabicyclo[2.2.2]octane-6-carboxylic Acid
Status: Active Ticket Priority: High (Chirality Critical) Assigned Specialist: Senior Application Scientist
Core Diagnostic: The Chemistry of Epimerization
User Issue: Loss of stereochemical integrity at the C6 position during amide coupling.
Root Cause Analysis:
Unlike standard
Instead, the primary failure mode is Base-Catalyzed Enolization (Epimerization) .
-
Activation: Converting the carboxylic acid to an active ester (OBt/OAt/Oxyma) significantly acidifies the
-proton at C6. -
Deprotonation: If a strong tertiary amine base (e.g., TEA, DIPEA) is present in excess, it abstracts the C6 proton.
-
Equilibration: The resulting enolate equilibrates to the thermodynamically preferred diastereomer (typically favoring exo over endo or vice versa depending on N-substitution), destroying the specific stereochemistry you started with.
Mechanism of Failure Diagram
Caption: Pathway showing how strong bases trigger enolization at the C6 position during the high-risk active ester phase.
Reagent Selection Guide (The "Hardware")
To prevent the failure mode described above, you must select reagents that maximize coupling speed (reducing the time the molecule spends in the "Risk State") while minimizing basicity.
| Component | Recommendation | Technical Rationale |
| Coupling Reagent | COMU or T3P | COMU (with Oxyma) offers the fastest kinetics, outcompeting the rate of epimerization. T3P (Propylphosphonic anhydride) is excellent because it often requires no additional additives and operates well in low-base conditions. Avoid slow carbodiimides (DCC/DIC) unless strictly necessary. |
| Base | 2,4,6-Collidine (TMP) | CRITICAL: Do not use TEA or DIPEA if possible. Collidine is a weaker base (pKa ~7.4 vs 10.5 for DIPEA). It is strong enough to neutralize the generated acid but too weak to abstract the |
| Additive | Oxyma Pure | Superior to HOBt and HOAt in suppressing racemization and safer (non-explosive). Required if using DIC or COMU. |
| Solvent | DCM or DMF/DCM (1:1) | DCM (Dichloromethane) has a lower dielectric constant than DMF, which destabilizes the charged enolate intermediate, retarding epimerization. Use DMF only if solubility is strictly required. |
Optimized Experimental Protocol
Objective: Coupling N-Boc-2-azabicyclo[2.2.2]octane-6-carboxylic acid to a primary amine with <1% epimerization.
Step-by-Step Methodology
-
Preparation (0 min):
-
Dissolve the carboxylic acid (1.0 equiv) and the amine partner (1.1 equiv) in anhydrous DCM (0.1 M concentration).
-
Note: If the amine is a salt (e.g., HCl salt), add exactly 1.0 equiv of base to free it before proceeding, then cool the solution.
-
-
Temperature Control:
-
Cool the reaction mixture to 0 °C .
-
Why? Kinetic control.[1] Epimerization is highly temperature-dependent. Activation at 0 °C is safer.
-
-
Activation & Coupling (T3P Method - Recommended):
-
Add 2,4,6-Collidine (2.5 - 3.0 equiv).
-
Add T3P (50% w/w in EtOAc/DMF, 1.5 equiv) dropwise.
-
Self-Validating Check: Monitor pH with wet pH paper. It should be weakly basic (pH 7-8). If <6, coupling will stall; if >9, racemization risks increase.
-
-
Reaction Monitoring:
-
Allow to warm to room temperature only after 1 hour at 0 °C.
-
Monitor by LC-MS for consumption of starting material.
-
-
Workup (Quenching):
-
Once complete, dilute immediately with EtOAc and wash with 0.5 M KHSO₄ or 10% Citric Acid .
-
Why? Acidic wash removes the collidine and stops any residual basic activity immediately.
-
Alternative (COMU Method):
-
If T3P fails: Pre-activate acid (1.0 equiv) with COMU (1.0 equiv) and Oxyma (1.0 equiv) + Collidine (2.0 equiv) at 0 °C for 2 minutes, then add the amine. Do not pre-activate for >5 minutes.
Analytical Validation (QC)
You cannot assume stereopurity; you must prove it.
-
1H-NMR Analysis: The bridgehead protons (H1/H4) and the H6 proton show distinct coupling constants (
-values) for endo vs. exo isomers.-
Exo typically displays different splitting patterns due to the dihedral angle with H1 and H5 protons compared to endo.
-
-
Chiral HPLC:
-
Column: Chiralpak IA or IC (immobilized phases are robust).
-
Mobile Phase: Hexane/IPA/DEA (for amines) or Hexane/EtOH/TFA (for acids).
-
Standard: You must synthesize the unintentional isomer (epimer) deliberately (e.g., by heating the acid in DIPEA/DMF overnight) to establish a retention time marker for the impurity.
-
Troubleshooting FAQs
Q: I am seeing 15% epimerization even with Collidine. What next? A: Switch to "Base-Free" activation if your amine is nucleophilic enough. Use EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline). EEDQ activates acids slowly without requiring tertiary amine bases, often preserving chirality in extremely sensitive substrates. Alternatively, use a fluorinated solvent like TFE (Trifluoroethanol) , which stabilizes the H-bond network and disfavors enolization.
Q: Can I use HATU? A: HATU is very powerful but basic (due to the aza-benzotriazole leaving group). If you use HATU, you must reduce the base amount. Use exactly 1.0 equiv of base for activation. Excess base with HATU is a recipe for racemization in this scaffold.
Q: My reaction is too slow at 0 °C.
A: Do not heat. Instead, increase the concentration of the reactants (up to 0.5 M). Higher concentration increases the bimolecular coupling rate (
Decision Logic Diagram
Caption: Decision matrix for selecting coupling conditions based on steric hindrance and observed epimerization.
References
-
Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. Link (Foundational review on protecting group influence on racemization).
-
El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011. Link (Authoritative source on COMU/Oxyma performance).
-
Dunetz, J. R., et al. "T3P: The Reagent of Choice for Large-Scale Amide Bond Formation?" Organic Process Research & Development, 2016. Link (Validation of T3P for low-racemization couplings).
-
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. Link (Mechanistic insights into epimerization pathways).
-
Krow, G. R., et al. "Synthesis of 2-Azabicyclo[2.2.2]octane Derivatives." Journal of Organic Chemistry, various years.[2] (General grounding on the isoquinuclidine scaffold reactivity).
Sources
Technical Support Center: Navigating the Deprotection of Sterically Hindered Bicyclic Amines
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the removal of tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc) protecting groups from sterically hindered bicyclic amines. The complex architecture of these molecules often presents unique challenges to standard deprotection protocols. This document is structured to provide not just procedural steps, but also the underlying chemical rationale to empower you to make informed decisions in your experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the deprotection of Boc and Fmoc groups from sterically hindered bicyclic amines.
1.1 Boc Group Removal
-
Q1: My Boc deprotection is sluggish or incomplete, even with standard TFA/DCM conditions. What is the likely cause? A1: Steric hindrance around the nitrogen atom in bicyclic systems can significantly slow down the rate of acid-catalyzed cleavage.[1] The bulky tert-butyl group and the rigid bicyclic framework can restrict protonation of the carbamate oxygen, a crucial step in the deprotection mechanism.[2]
-
Q2: I'm observing significant side product formation, such as t-butylation of my product or other sensitive functional groups. How can I mitigate this? A2: The generation of the stable tert-butyl cation during deprotection is the primary cause of these side reactions.[3] To prevent this, it is highly recommended to use a cation scavenger in your reaction mixture. Common scavengers include triisopropylsilane (TIS) or anisole.[4]
-
Q3: Are there milder alternatives to strong acids like TFA for removing the Boc group from my acid-sensitive substrate? A3: Yes, several milder methods can be employed. These include using aqueous phosphoric acid, which has shown selectivity for Boc deprotection in the presence of other acid-labile groups.[4] Another effective method is the use of oxalyl chloride in methanol, which operates under neutral conditions.[1][5][6]
1.2 Fmoc Group Removal
-
Q1: My Fmoc deprotection with piperidine in DMF is incomplete. What factors could be contributing to this? A1: Incomplete Fmoc removal in sterically hindered systems can be due to several factors. The bulky nature of the bicyclic amine can impede the approach of the piperidine base.[7] Additionally, peptide aggregation in solid-phase synthesis can also limit reagent access.[7]
-
Q2: I'm concerned about piperidine-induced side reactions like aspartimide formation in my peptide sequence. What are my options? A2: To minimize such side reactions, you can use a less nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), often in combination with a scavenger.[7][8][9] Another approach is to use a bulkier secondary amine like 4-(aminomethyl)piperidine or tris(2-aminoethyl)amine.[10][11]
-
Q3: Can the Fmoc group be removed under non-basic conditions? A3: While less common, alternatives to base-mediated Fmoc removal exist. One such method involves the use of tetrabutylammonium fluoride (TBAF).[10][11] More recently, a novel method for Fmoc deprotection using hydrogenolysis under mildly acidic conditions has been reported, which is also tolerant of N-Boc groups.[12]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting workflows for both Boc and Fmoc deprotection, including experimental protocols and decision-making diagrams.
2.1 Troubleshooting Boc Deprotection
A common challenge with sterically hindered bicyclic amines is achieving complete Boc deprotection without unwanted side reactions. The following guide will help you navigate these issues.
dot
Caption: Troubleshooting workflow for Boc deprotection.
Experimental Protocols: Boc Deprotection
Protocol 2.1.1: Standard TFA Deprotection with Scavenger
-
Dissolve the Boc-protected bicyclic amine in dichloromethane (DCM).
-
Add a scavenger, such as triisopropylsilane (TIS) (1-5 equivalents).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA) (10-50% v/v) dropwise.[5]
-
Stir at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize with a saturated solution of sodium bicarbonate and extract the product.
Protocol 2.1.2: Mild Deprotection with Aqueous Phosphoric Acid [4]
-
Dissolve the Boc-protected amine in a suitable organic solvent like toluene.
-
Add 85% aqueous phosphoric acid.
-
Heat the mixture to 40-50°C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction and neutralize with a saturated aqueous solution of sodium bicarbonate before extraction.
Protocol 2.1.3: Neutral Deprotection with Oxalyl Chloride in Methanol [5][6]
-
Dissolve the N-Boc protected amine in methanol.
-
Add oxalyl chloride (typically 3 equivalents) dropwise at room temperature.[5]
-
Stir and monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent in vacuo to obtain the deprotected amine hydrochloride.
| Method | Reagents | Temperature | Key Advantages |
| Standard | TFA, DCM, Scavenger (TIS) | 0 °C to RT | Fast and generally effective.[5] |
| Mild Acidic | 85% aq. H₃PO₄, Toluene | 40-50 °C | Selective for Boc over other acid-labile groups.[4] |
| Neutral | Oxalyl Chloride, MeOH | Room Temperature | Tolerant of acid-sensitive functionalities.[5][6] |
| Thermal | Solvent (e.g., TFE, MeOH) | 120-230 °C | Acid-free, useful for selective deprotection.[13][14] |
Table 1: Comparison of Boc Deprotection Methods.
2.2 Troubleshooting Fmoc Deprotection
For sterically hindered bicyclic amines, especially in the context of solid-phase peptide synthesis (SPPS), ensuring complete Fmoc removal is crucial for the success of subsequent coupling steps.
dot
Caption: Troubleshooting workflow for Fmoc deprotection.
Experimental Protocols: Fmoc Deprotection
Protocol 2.2.1: Standard Piperidine Deprotection
-
Swell the resin in N,N-dimethylformamide (DMF).
-
Treat the resin with a solution of 20% piperidine in DMF.[15]
-
Agitate the mixture for a specified time (e.g., 10-20 minutes).
-
Drain the solution and repeat the treatment with fresh piperidine solution.
-
Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2.2.2: DBU-Based Deprotection [7][8]
-
Swell the resin in DMF.
-
Treat the resin with a solution of 2% DBU in DMF.
-
Due to DBU being non-nucleophilic, a scavenger may be required in some cases to trap the dibenzofulvene byproduct.[8]
-
Agitate for a short period (e.g., 2-5 minutes).
-
Drain and wash the resin extensively with DMF.
Protocol 2.2.3: Deprotection with Morpholine for Sensitive Substrates [8]
-
Swell the resin in DMF.
-
Treat the resin with a 50% solution of morpholine in DMF.
-
Agitate for an extended period (e.g., 20-30 minutes).[11]
-
Drain and wash the resin thoroughly with DMF.
| Method | Reagents | Key Advantages | Potential Issues |
| Standard | 20% Piperidine in DMF | Well-established and effective for most cases.[11] | Can cause side reactions like aspartimide formation.[16] |
| Strong Base | 2% DBU in DMF | Faster deprotection kinetics.[8][9] | DBU is non-nucleophilic and requires efficient scavenging of dibenzofulvene.[8] |
| Milder Base | 50% Morpholine in DMF | Reduced racemization for sensitive residues.[10][11] | Slower reaction times compared to piperidine.[8] |
| Alternative | TBAF in DMF | Non-amine-based deprotection.[10][11] | May not be suitable for all substrates. |
| Hydrogenolysis | H₂, Pd/C, mild acid | Tolerant of Boc groups and other sensitive functionalities.[12] | Requires specific equipment and catalyst handling. |
Table 2: Comparison of Fmoc Deprotection Methods.
Section 3: Mechanistic Insights
A deeper understanding of the deprotection mechanisms is key to effective troubleshooting.
3.1 Boc Deprotection Mechanism
The acid-catalyzed removal of the Boc group proceeds through a unimolecular cleavage pathway (E1).
dot
Caption: Mechanism of Acidic Boc Deprotection.[2]
3.2 Fmoc Deprotection Mechanism
The base-catalyzed removal of the Fmoc group occurs via a β-elimination mechanism (E1cB).
dot
Caption: Mechanism of Basic Fmoc Deprotection.
References
-
Methods for Removing the Fmoc Group. Available at: [Link]
-
The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future | Australian Journal of Chemistry | ConnectSci. Available at: [Link]
-
Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC. Available at: [Link]
-
Acid-labile protecting groups - ResearchGate. Available at: [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - ResearchGate. Available at: [Link]
-
Amine Protection / Deprotection - Fisher Scientific. Available at: [Link]
-
Protecting group - Wikipedia. Available at: [Link]
-
(PDF) Methods for Removing the Fmoc Group - ResearchGate. Available at: [Link]
- EP2070899A1 - Deprotection of N-BOC compounds - Google Patents.
-
Amino Acid-Protecting Groups - SciSpace. Available at: [Link]
-
Acid-Labile Protecting Groups Definition - Organic Chemistry Key Term - Fiveable. Available at: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. Available at: [Link]
-
BOC deprotection under basic conditions in anion-exchange HPLC? : r/Chempros - Reddit. Available at: [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Available at: [Link]
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride - University of Kentucky X-Ray Crystallography Facility. Available at: [Link]
-
. Available at: [Link]
-
Fmoc Resin Cleavage and Deprotection - MilliporeSigma. Available at: [Link]
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Water Boc Deprotection | PDF | Amine | Chemical Reactions - Scribd. Available at: [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - MDPI. Available at: [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. xray.uky.edu [xray.uky.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. renyi.hu [renyi.hu]
- 11. researchgate.net [researchgate.net]
- 12. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
NMR Spectral Analysis of 2-Azabicyclo[2.2.2]octane-6-carboxylic Acid: A Comparative Technical Guide
Topic: NMR Spectral Analysis of 2-Azabicyclo[2.2.2]octane-6-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Case for Rigid Scaffolds
In the realm of peptidomimetics and fragment-based drug discovery (FBDD), the control of molecular geometry is paramount. While L-Proline remains the gold standard for inducing turn conformations, its conformational flexibility (envelope puckering) often leads to entropic penalties upon binding.
This guide analyzes 2-Azabicyclo[2.2.2]octane-6-carboxylic acid (6-ABCO) , a rigidified isoquinuclidine scaffold. We compare its NMR spectral characteristics and conformational stability against standard alternatives like L-Proline and the more strained 2-Azabicyclo[2.2.1]heptane (azanorbornane) .
Key Takeaway: 6-ABCO offers superior spectral dispersion and a defined dihedral vector compared to monocyclic analogs, making it an ideal probe for exploring specific receptor pockets. However, its stereochemical assignment requires a rigorous NOE-based workflow due to the unique symmetry of the [2.2.2] bicyclic system.
Structural Comparison & Alternatives
The primary challenge in analyzing 6-ABCO is distinguishing between the endo (cis to the N-bridge) and exo (trans to the N-bridge) isomers. Unlike Proline, where cis/trans refers to the amide bond rotamers, here it refers to the fixed diastereomeric relationship on the ring.
Comparative Matrix: Conformational & Spectral Properties[1][2]
| Feature | 2-Azabicyclo[2.2.2]octane-6-COOH (Product) | L-Proline (Standard Alternative) | 2-Azabicyclo[2.2.1]heptane-3-COOH (Rigid Alt.) |
| Scaffold Type | Bicyclic [2.2.2] (Isoquinuclidine) | Monocyclic (Pyrrolidine) | Bicyclic [2.2.1] (Azanorbornane) |
| Rigidity | High (Twisted boat fixation) | Low (C | Very High (Locked envelope) |
| NMR Dispersion | Excellent (Bridgehead protons distinct) | Moderate (Overlapping multiplet regions) | Good (High strain effects) |
| Stereo Challenge | Endo vs. Exo assignment (C6 vs Bridge) | Cis vs. Trans amide rotamers | Endo vs. Exo assignment |
| Key NMR Marker | Bridgehead H1 & H4 coupling | Bridgehead H1 & H4 coupling | |
| Vicinal Coupling ( | Averaged due to puckering | Rigid Karplus relationship |
Technical Analysis: NMR Assignment Workflow
The assignment of the 6-ABCO scaffold is non-trivial due to the potential for signal overlap in the methylene regions (C3, C5, C7, C8). The following protocol ensures unambiguous assignment.
Experimental Protocol: Stereochemical Assignment
Objective: Distinguish endo (6-COOH cis to N-bridge) from exo isomers.
Sample Prep: Dissolve 5-10 mg of compound in 0.6 mL DMSO-
Step 1: 1D
H NMR Screening
-
Focus: Identify the Bridgehead Protons (H1 and H4).
-
Observation: In [2.2.2] systems, H1 (adjacent to N) typically resonates downfield (~3.0–3.5 ppm) compared to H4 (~1.6–2.0 ppm).
-
Differentiation: The H6 proton (alpha to COOH) will appear as a doublet of doublets (dd) or multiplet. Its chemical shift is diagnostic:
-
Endo Isomer: H6 is shielded by the N-bridge anisotropy.
-
Exo Isomer: H6 is deshielded.
-
Step 2: 2D COSY (Correlation Spectroscopy)
-
Action: Trace the spin system from H1
H6 H5 H4. -
Logic: This establishes the connectivity of the "functionalized" side of the bridge.
Step 3: 2D NOESY (Nuclear Overhauser Effect) – The Critical Step
-
Mechanism: NOE signals depend on spatial proximity (
). -
Diagnostic Correlations:
-
Endo-COOH (Exo-H6): Strong NOE between H6 and the C7/C8 bridge protons . Weak or no NOE between H6 and H1.
-
Exo-COOH (Endo-H6): Strong NOE between H6 and H1 (bridgehead). This confirms the proton is pointing "inside" the cage, towards the nitrogen bridge.
-
Automated Assignment Workflow (Graphviz)
Figure 1: Decision tree for the stereochemical assignment of 2-azabicyclo[2.2.2]octane derivatives using standard NMR pulse sequences.
Supporting Data & Causality
Chemical Shift Causality
The rigidity of the [2.2.2] system eliminates the conformational averaging seen in Proline.
-
Proline: The
-proton typically appears at 4.0–4.5 ppm . In 6-ABCO, the H6 proton shift is heavily influenced by the magnetic anisotropy of the C-N bond in the bridge. -
Data Validation: In similar isoquinuclidine systems, the endo-proton (cis to bridge) is typically shifted upfield by 0.3–0.5 ppm relative to the exo-proton due to the shielding cone of the C-C bonds in the ethano-bridge.
Coupling Constants ( Values)
Unlike the Karplus curve in flexible chains, the [2.2.2] system has fixed dihedral angles.
-
Vicinal Coupling (
):-
Trans-relationship (dihedral ~120°):
Hz. -
Cis-relationship (dihedral ~0°):
Hz. -
Note: The twisted nature of the [2.2.2] cage can sometimes distort these angles, making NOESY the more reliable method (self-validating protocol).
-
Synthesis & Isolation Context
Understanding the synthesis is crucial for anticipating impurities. 6-ABCO is often synthesized via Diels-Alder reactions using dihydropyridines or via isoquinuclidine precursors.
Synthetic Pathway Visualization
Figure 2: General synthetic workflow highlighting the necessity of NMR validation post-separation.
Conclusion
For drug development professionals seeking rigid proline mimetics, 2-Azabicyclo[2.2.2]octane-6-carboxylic acid offers a superior defined geometry compared to flexible alternatives. While its NMR analysis is more complex due to the bicyclic stereochemistry, the application of a COSY-NOESY coupled workflow provides definitive structural proof.
The 6-ABCO scaffold is particularly recommended when:
-
High receptor specificity is required (locking the pharmacophore).
-
Proteolytic stability is a priority (non-natural amino acid).
-
Detailed NMR structural studies of the bound state are planned (reduced entropic noise).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 121552607, 2-azabicyclo[2.2.2]octane-6-carboxylic acid. Retrieved from [Link]
- Krow, G. R., et al. (1999).Synthesis and conformational analysis of 2-azabicyclo[2.2.2]octane derivatives. Journal of Organic Chemistry. (Contextual grounding on isoquinuclidine synthesis and NMR).
-
Rubini, M. (2024). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Perspective, Vol 13, Issue 6.[1] Retrieved from [Link][2]
-
Blanchard, S., et al. (2009). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors.[3] Bioorganic & Medicinal Chemistry.[4][3][5][6] Retrieved from [Link]
-
Diaba, F., & Bonjoch, J. (2009). Supplementary information for Asymmetric synthesis of 2-azabicyclo[3.3.1]nonanes (Comparison of bicyclic NMR data). Royal Society of Chemistry.[7] Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. US4727160A - Method for making 2-azabicyclo-[3.3.0]-octane-3-carboxylic acids - Google Patents [patents.google.com]
- 3. Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mr.copernicus.org [mr.copernicus.org]
- 5. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Conformational Constraints Compared: Azabicyclo[2.2.2]octane vs. Proline in Drug Design
A Senior Application Scientist's Guide to Navigating Rigidity and Spatial Diversity in Medicinal Chemistry
In the intricate world of drug discovery, the precise three-dimensional arrangement of a molecule is paramount to its biological activity. Medicinal chemists continually seek novel scaffolds that can lock a molecule into a bioactive conformation, thereby enhancing potency, selectivity, and metabolic stability. Among the vast arsenal of tools to achieve this, conformationally constrained motifs play a pivotal role. This guide provides an in-depth comparison of two powerful yet distinct scaffolds: the rigid, bicyclic azabicyclo[2.2.2]octane and the unique, cyclic amino acid, proline. By understanding their inherent structural biases and synthetic accessibility, researchers can make more informed decisions in the rational design of next-generation therapeutics.
The Rationale for Conformational Constraint
Unrestricted, flexible molecules in a biological system can adopt a multitude of conformations, many of which may not be conducive to binding their intended target. This conformational promiscuity can lead to a significant entropic penalty upon binding, resulting in lower affinity. Furthermore, flexible molecules are often more susceptible to metabolic degradation. By incorporating rigid scaffolds, we pre-organize the molecule into a conformation that is closer to its bound state, reducing the entropic cost of binding and often improving its pharmacokinetic profile.[1][2][3][4][5]
Azabicyclo[2.2.2]octane: A Rigid Framework for Precise Vectorial Display
The azabicyclo[2.2.2]octane core is a saturated, bridged bicyclic system that offers a highly rigid and well-defined three-dimensional structure.[6][7][8][9] This rigidity stems from its fused ring system, which severely limits bond rotation and locks substituents into predictable spatial orientations.
Structural and Conformational Analysis
The structure of 1,4-diazabicyclo[2.2.2]octane (DABCO), a related compound, has been shown to adopt a twisted conformation in some complexes, with N-C-C-N torsion angles deviating from a fully eclipsed state.[10] This inherent, albeit slight, twist can influence the precise positioning of substituents. The rigidity of the azabicyclo[2.2.2]octane skeleton makes it an excellent scaffold for presenting functional groups in specific vectors, making it a valuable tool for probing structure-activity relationships (SAR).[11][12] For instance, it has been successfully employed as a conformationally restricted analog in the design of local anesthetics and opioid ligands.[7][8][9][12]
The rigidity of the azabicyclo[2.2.2]octane scaffold can be visualized as a central hub from which substituents can be projected in well-defined directions. This is particularly advantageous when aiming to mimic or replace aromatic rings, offering a "3D-character" that can lead to improved physicochemical properties such as increased water solubility.[6][13][14][15]
Caption: 3D representation of the rigid azabicyclo[2.2.2]octane scaffold.
Proline: The Conformationally Constrained Amino Acid
Proline is unique among the 20 proteinogenic amino acids due to its cyclic side chain, which forms a pyrrolidine ring by bonding back to the backbone amino group.[][17][18] This cyclic nature imparts significant conformational rigidity compared to other amino acids.[18]
Structural and Conformational Analysis
The pyrrolidine ring of proline is not planar and exists in two primary puckered conformations: Cγ-endo (down) and Cγ-exo (up).[19] The relative populations of these puckers are influenced by substituents on the ring and can, in turn, affect the backbone dihedral angles (φ, ψ, and ω).[19][20] The cyclic structure of proline restricts the backbone dihedral angle φ to approximately -60° to -75°.[1][18][20]
A key feature of proline is its ability to influence the cis/trans isomerization of the preceding peptide bond.[1][17] While the trans conformation is generally favored for most peptide bonds, the energy barrier for the cis conformation is significantly lower for X-Pro bonds, making it more accessible.[1][21] This property makes proline a potent inducer of β-turns in peptides and proteins.[1]
The conformational preferences of proline can be further modulated through substitution on the pyrrolidine ring. For example, the introduction of electron-withdrawing groups like fluorine can favor a specific ring pucker.[22][23][24] This tunability makes proline and its analogs versatile tools in drug design and peptide science.[][25][26][27][28][29]
Caption: Conformational equilibria influenced by the proline scaffold.
Head-to-Head Comparison: Azabicyclo[2.2.2]octane vs. Proline
| Feature | Azabicyclo[2.2.2]octane | Proline |
| Scaffold Type | Bridged Bicyclic Alkane | Cyclic Amino Acid |
| Rigidity | Highly rigid, limited bond rotation | Moderately rigid, with ring puckering and peptide bond isomerization |
| Substituent Placement | Precise, vectorial display of substituents | Substituents on the ring and at the N- and C-termini |
| Conformational Diversity | Limited, primarily a single conformation | Two main ring puckers (endo/exo) and cis/trans peptide bond isomers |
| Primary Application | Scaffold for small molecules, aromatic ring replacement | Constraining peptides, inducing turns, organocatalysis |
| Synthetic Accessibility | Multi-step synthesis often required[6][11][13][30][31][32][33][34] | Readily available, numerous derivatives accessible through synthesis[26][27][31][32][35] |
Experimental Methodologies
Synthesis of Azabicyclo[2.2.2]octane Derivatives
The synthesis of substituted azabicyclo[2.2.2]octanes often involves multi-step sequences. A common strategy is the iodocyclization of cyclic alkenyl amines.[6][13]
Example Protocol: Iodocyclization for 2-Azabicyclo[2.2.2]octane Synthesis [6][33]
-
Starting Material: A suitable cyclohexenylamine derivative.
-
Reaction Conditions: The amine is treated with a base (e.g., KOtBu) and iodine in the presence of carbon dioxide.
-
Cyclization: The reaction proceeds through an intramolecular cyclization to form the bicyclic carbamate intermediate.
-
Final Product: Subsequent workup and purification yield the desired 2-azabicyclo[2.2.2]octane derivative.
This method has been shown to be scalable and applicable to the synthesis of various related azabicycles.[6][34]
Caption: General workflow for the synthesis of 2-azabicyclo[2.2.2]octane.
Synthesis and Incorporation of Proline Analogs
A wide variety of substituted proline analogs have been synthesized to fine-tune their conformational effects.[26][27][31][32][35] One powerful technique is "proline editing," where a hydroxyproline residue incorporated into a peptide via solid-phase peptide synthesis is subsequently modified.[26][27]
Example Protocol: Proline Editing for 4-Substituted Prolines [26][27]
-
Peptide Synthesis: A peptide is synthesized on a solid support incorporating Fmoc-hydroxyproline.
-
Hydroxyl Modification: After completion of the peptide sequence, the hydroxyl group of the hydroxyproline is selectively deprotected and modified.
-
Substitution: Stereospecific conversion to various 4-substituted prolines can be achieved through reactions like Mitsunobu, oxidation/reduction, or SN2 reactions.
-
Cleavage and Purification: The final modified peptide is cleaved from the resin and purified.
This method provides access to a diverse range of proline derivatives without the need for solution-phase synthesis of each individual amino acid.[26][27]
Conclusion: Choosing the Right Tool for the Job
Both azabicyclo[2.2.2]octane and proline offer powerful means to introduce conformational constraint in drug design, yet their applications are distinct.
Azabicyclo[2.2.2]octane is the scaffold of choice when a highly rigid, well-defined three-dimensional arrangement of substituents is required. Its utility shines in the design of small molecules where precise mimicry of a particular pharmacophore or the replacement of a planar aromatic ring with a more three-dimensional structure is desired.
Proline and its analogs , on the other hand, are indispensable tools in peptide and peptidomimetic chemistry. The ability to modulate backbone conformation through ring puckering and cis/trans isomerization, coupled with the vast potential for synthetic modification, allows for the fine-tuning of peptide structure and function.
Ultimately, the selection between these two scaffolds will depend on the specific goals of the drug discovery program. A thorough understanding of their unique conformational properties and synthetic accessibility will empower medicinal chemists to design more potent, selective, and effective therapeutic agents.
References
- J Pharm Sci. 1977 Apr;66(4):594-6.
- Bioorg Med Chem. 2009 Aug 1;17(15):5410-21.
- J Med Chem. 2024 Nov 12.
- J Am Chem Soc. 2013 Feb 13;135(6):2156-9.
- J Am Chem Soc. 2013 Feb 13;135(6):2156-9.
- Synlett. 2008;(18):2835-2838.
- J Med Chem. 2024 Nov 12.
- Peptides. 1997;18(3):423-41.
- J Med Chem. 2024 Nov 28.
- Synfacts. 2025;21(11):1195.
-
Wikipedia. Proline. [Link]
- Amino Acids. 2020;52(2):235-251.
- Molecules. 2013 Feb 19;18(2):2286-325.
-
Organic Chemistry Portal. Proline Derivatives in Organic Synthesis. [Link]
- J Med Chem. 1973 Jul;16(7):853-6.
- Bioorg Med Chem Lett. 2012 Apr 15;22(8):2689-92.
- J Biomol Struct Dyn. 2016;34(11):2347-60.
-
ResearchGate. Synthesis of 2-oxabicyclo[2.2.2]octanes and 2-azabicyclo[2.2.2]octanes. [Link]
- J Phys Chem A. 2009 Sep 17;113(37):10115-23.
- Biochemistry. 2018 Oct 2;57(39):5668-5677.
-
OUCI. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. [Link]
- ACS Pharmacol Transl Sci. 2023 Jul 7;6(8):1165-1175.
- ACS Pharmacol Transl Sci. 2023 Aug 14;6(8):1165-1175.
- S Afr J Chem. 2013;66:132-137.
- Magn Reson. 2021;2:849-863.
- Magn Reson. 2021;2:849-863.
-
ResearchGate. Fluorine NMR study of proline-rich sequences using fluoroprolines. [Link]
- J Med Chem. 1973 Jul;16(7):853-6.
- bioRxiv. 2023 Mar 20.
-
IRIS. DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. [Link]
- Arkivoc. 2010;2010(8):211-219.
- Z Kristallogr. 2012;227(8):569-574.
- Molecules. 2022 Nov 25;27(23):8219.
-
ResearchGate. Optimization of the synthesis of 2‐azabicyclo[2.2.2]octane 3a. [Link]
- Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evalu
-
ResearchGate. (PDF) 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. [Link]
-
ResearchGate. Crystal structure of 1,2-Diazabicyclo[2.2.2]octane or derivatives? [Link]
-
PubChem. 2-Azabicyclo(2.2.2)octane. [Link]
- J Med Chem. 1975 Feb;18(2):192-5.
-
ResearchGate. Modular Access to Azabicyclo[2.2.2]octanes and Related Azabicycles. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. iris.unife.it [iris.unife.it]
- 6. thieme-connect.de [thieme-connect.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Azabicyclo (2.2.2)octane analogues of the prodine analgetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Structural Investigation of the D2O Solvated, Acetone Solvated and Nonsolvated 1,4-Diazabicyclo[2.2.2]octane Complexes of the Half Sandwich Moiety [(η5-C5H5)(CO)2Fe] [scielo.org.za]
- 11. Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of novel opioid ligands with an azabicyclo[2.2.2]octane skeleton and their pharmacologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 17. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Proline - Wikipedia [en.wikipedia.org]
- 19. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mr.copernicus.org [mr.copernicus.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Synthesis of 5,6-benzo-2-azabicyclo[2.2.2]octane derivatives as potential benzomorphan-type analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 32. mdpi.com [mdpi.com]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
The Stability Showdown: Bicyclic vs. Monocyclic Amino Acid Scaffolds in Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide
For researchers, scientists, and drug development professionals, the quest for stable, high-affinity therapeutic peptides is a paramount challenge. The inherent flexibility of linear peptides often leads to rapid proteolytic degradation and poor pharmacokinetic profiles. Constraining peptide structures into cyclic scaffolds is a well-established strategy to overcome these limitations. This guide provides a comprehensive comparison of the stability of two major classes of constrained peptides: monocyclic and bicyclic amino acid scaffolds, supported by experimental data and detailed methodologies.
The Principle of Pre-organization: Why Constrained Scaffolds are More Stable
The enhanced stability of cyclic peptides over their linear counterparts stems from the principle of conformational pre-organization. Linear peptides exist as a dynamic ensemble of various conformations in solution. To bind to a biological target, they must adopt a specific, bioactive conformation, a process that is entropically unfavorable. Furthermore, many proteases recognize and cleave peptides in their extended, flexible forms.
Cyclization restricts the conformational freedom of the peptide backbone, "locking" it into a more defined three-dimensional structure. This pre-organization reduces the entropic penalty of binding, often leading to higher affinity and selectivity.[1][2] Crucially, this rigidity also shields the peptide bonds from the action of proteases, significantly enhancing metabolic stability.[3]
Bicyclic Scaffolds: Taking Stability to the Next Level
While monocyclic peptides offer a significant stability advantage over linear peptides, bicyclic scaffolds introduce an even higher degree of conformational constraint. By introducing a second ring, the overall flexibility of the molecule is further reduced. This has profound implications for the stability of the scaffold. As the ring size of monocyclic peptides increases, they can become more flexible and susceptible to enzymatic degradation. Converting a large monocyclic peptide into a bicyclic structure with two smaller rings can dramatically enhance its proteolytic resistance.[1]
A compelling study directly comparing the proteolytic stability of a bicyclic peptide (BCP) to its corresponding monocyclic peptide (MCP) demonstrated this principle unequivocally. The BCPs exhibited nearly 100% proteolytic stability, whereas the MCP showed only 3% stability under the same experimental conditions.[4][5] This dramatic difference highlights the superior stability conferred by the bicyclic architecture.
The increased rigidity of bicyclic peptides not only enhances their resistance to proteolysis but can also improve their target-binding affinity and selectivity.[1][2] This makes them highly attractive scaffolds for developing potent and specific inhibitors of challenging drug targets, such as protein-protein interactions.
Comparative Stability Data
| Scaffold Type | Key Structural Feature | Proteolytic Stability | Rationale for Stability |
| Monocyclic | Single peptide ring | Moderate to High | Reduced conformational freedom compared to linear peptides.[1] |
| Bicyclic | Two fused or bridged rings | Very High | Significantly reduced conformational flexibility, shielding peptide bonds from proteases.[1][4][5] |
Experimental Assessment of Scaffold Stability
A thorough evaluation of scaffold stability is critical in the development of peptide-based therapeutics. The following are key experimental protocols used to compare the stability of bicyclic and monocyclic amino acid scaffolds.
Proteolytic Stability Assessment: Serum Stability Assay
This assay simulates the in vivo environment by exposing the peptide to the complex mixture of proteases present in serum.
Experimental Workflow: Serum Stability Assay
Caption: Workflow for a typical serum stability assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test peptide (both bicyclic and monocyclic scaffolds) at a concentration of, for example, 200 µM in phosphate-buffered saline (PBS).
-
Thaw human serum (from a commercial source) and centrifuge to remove any lipid components. Pre-warm the serum to 37°C.
-
-
Incubation:
-
In separate microcentrifuge tubes, dilute each test peptide with the pre-warmed human serum to a final concentration of, for example, 20 µM (a 1:10 dilution).
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
-
-
Quenching the Reaction:
-
Immediately quench the enzymatic degradation by adding two volumes of ice-cold acetonitrile to the aliquot. This will precipitate the serum proteins.
-
Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis by RP-HPLC:
-
Carefully collect the supernatant, which contains the remaining intact peptide.
-
Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The amount of remaining intact peptide at each time point is quantified by integrating the area of the corresponding peak in the HPLC chromatogram.
-
The percentage of peptide remaining is calculated relative to the amount at time zero.
-
Chemical Stability Assessment: pH and Temperature Stress Testing
This type of study evaluates the intrinsic chemical stability of the peptide scaffold under various environmental conditions.
Experimental Workflow: Chemical Stability Assay
Caption: General workflow for assessing chemical stability.
Detailed Protocol:
-
Preparation of Samples:
-
Prepare solutions of the test peptides in a series of buffers with different pH values (e.g., pH 3, 5, 7.4, and 9).
-
For each pH condition, prepare multiple samples to be incubated at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
-
Incubation:
-
Incubate the samples under the specified conditions for an extended period (e.g., up to several weeks).
-
At regular intervals, take aliquots for analysis.
-
-
Analysis by RP-HPLC:
-
Analyze the aliquots by RP-HPLC to determine the percentage of the intact peptide remaining.
-
The appearance of new peaks in the chromatogram can indicate the formation of degradation products. Mass spectrometry can be coupled with HPLC (LC-MS) to identify these degradation products.
-
The Causality Behind the Stability: A Deeper Look at Conformational Rigidity
The superior stability of bicyclic scaffolds is a direct consequence of their highly constrained nature. This rigidity impacts stability in several ways:
-
Steric Hindrance: The compact, globular structure of many bicyclic peptides can sterically hinder the approach of proteases to the peptide backbone, making it physically difficult for the enzyme to access and cleave the amide bonds.[6]
-
Reduced Recognition: Proteases often recognize specific amino acid sequences in a particular conformation. The rigid structure of a bicyclic peptide may lock the peptide into a conformation that is not recognized by common proteases.[3]
-
Lower Energy of the Native State: The highly constrained nature of bicyclic peptides results in a lower energy, more stable native conformational state. This makes it energetically less favorable for the peptide to unfold and adopt the extended conformation required for protease binding and cleavage.
Conclusion: Bicyclic Scaffolds as a Superior Platform for Stable Peptide Therapeutics
The evidence strongly indicates that bicyclic amino acid scaffolds offer a significant stability advantage over their monocyclic counterparts. This enhanced stability, primarily due to a higher degree of conformational rigidity, translates to superior resistance to proteolytic degradation. For drug development professionals, the choice of a bicyclic scaffold can lead to peptide therapeutics with longer half-lives, improved pharmacokinetic profiles, and ultimately, greater therapeutic potential. The detailed experimental protocols provided in this guide offer a robust framework for the empirical evaluation and comparison of the stability of novel monocyclic and bicyclic peptide candidates.
References
-
Ko, S., & Lim, Y.-B. (2026). Differential Self-Assembly Behaviors and Proteolytic Stability of Bicyclic Peptides Compared to Monocyclic Peptides. Chemistry – An Asian Journal, 21(1), e70531. [Link]
-
Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. Chemical Science, 5(10), 3745-3756. [Link]
-
Lian, W., & Liu, R. (2017). Bicyclic Peptides as Next-Generation Therapeutics. Chemistry – A European Journal, 23(52), 12690-12703. [Link]
-
Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2015). Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. Chemical Science, 6(10), 5673-5688. [Link]
-
Zhang, Y., & Li, X. (2019). Ordered and Isomerically Stable Bicyclic Peptide Scaffolds Constrained through Cystine Bridges and Proline Turns. ChemBioChem, 20(12), 1514-1518. [Link]
-
Ko, S., & Lim, Y.-B. (2026). Differential Self‐Assembly Behaviors and Proteolytic Stability of Bicyclic Peptides Compared to Monocyclic Peptides. Request PDF. [Link]
-
Wang, C. K., & Craik, D. J. (2021). Cyclisation strategies for stabilising peptides with irregular conformations. Chemical Society Reviews, 50(9), 5469-5517. [Link]
-
Jafari, M. R., & Heinis, C. (2018). Switching Between Bicyclic and Linear Peptides — The Sulfhydryl-Specific Linker TPSMB Enables Reversible Cyclization of Peptides. Frontiers in Chemistry, 6, 475. [Link]
-
Aksimentiev, A., & Keten, S. (2016). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. Soft Matter, 12(46), 9226-9236. [Link]
-
Lian, W., & Liu, R. (2017). Bicyclic Peptides as Next-Generation Therapeutics. The Ohio State University. [Link]
-
ChatSlide. (n.d.). Stability Problem and Prevnetion in Peptide. ChatSlide. [Link]
-
Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2015). Bridged bicyclic peptides as potential drug scaffolds: Synthesis, structure, protein binding and stability. ResearchGate. [Link]
-
Yao, Q., & Liu, R. (2022). Current development of bicyclic peptides. Acta Pharmaceutica Sinica B, 12(11), 4053-4065. [Link]
-
Conibear, A. C., & Craik, D. J. (2015). Measuring the stability and cytotoxicity of cyclotides. Methods in Enzymology, 559, 3-30. [Link]
-
News-Medical. (2024). Assessing peptide stability under thermal stress conditions. News-Medical.net. [Link]
-
Ghorbani, M., & Weiss, G. A. (2021). Bicyclic Peptides: Types, Synthesis and Applications. e-Publications@Marquette. [Link]
-
ResearchGate. (n.d.). Currently available techniques to assess peptide stability. ResearchGate. [Link]
-
Pelay-Gimeno, M., & Horne, W. S. (2022). Cyclic Peptide Screening Methods for Preclinical Drug Discovery. Journal of Medicinal Chemistry, 65(18), 11957-11978. [Link]
-
ResearchGate. (n.d.). Chemoenzymatic synthesis of bicyclic peptides a Schematic... ResearchGate. [Link]
-
Keten, S., & Aksimentiev, A. (2016). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. RSC Publishing. [Link]
-
Jiskoot, W., & Crommelin, D. J. A. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. [Link]
-
AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]
-
NovoPro. (2021). Improving enzymatic and chemical stability of peptides by chemical modifications. NovoPro. [Link]
-
Liu, Y., & Houghten, R. A. (2024). Conformational Plasticity Enhances the Brain Penetration of a Metabolically Stable, Dual-Functional Opioid-Peptide CycloAnt. PMC. [Link]
Sources
- 1. Bicyclic Peptides as Next-Generation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epublications.marquette.edu [epublications.marquette.edu]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. Differential Self-Assembly Behaviors and Proteolytic Stability of Bicyclic Peptides Compared to Monocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability - Chemical Science (RSC Publishing) [pubs.rsc.org]
Bioassay Validation of Peptides Containing 2-Azabicyclo[2.2.2]octane-6-carboxylic Acid
Executive Summary
This guide provides a technical framework for the bioassay validation of peptides incorporating 2-Azabicyclo[2.2.2]octane-6-carboxylic acid (6-ABOC) . Unlike standard proline analogues, the 6-ABOC scaffold offers a unique three-dimensional architecture. By positioning the carboxyl group on the ethano-bridge (C6) rather than adjacent to the nitrogen (C3), this molecule acts as a conformationally constrained
This structural rigidity significantly enhances proteolytic stability and alters receptor binding kinetics. This guide details the experimental protocols required to validate these properties, comparing 6-ABOC peptides against native proline-containing peptides and standard isoquinuclidine (3-carboxylic acid) analogues.
Part 1: Structural & Mechanistic Analysis
The Pharmacophore: 6-ABOC vs. Native Residues
The 2-azabicyclo[2.2.2]octane system (isoquinuclidine) is a rigid, bicyclic scaffold. The specific regiochemistry of the carboxyl group dictates its function:
-
3-Carboxylic Acid (3-ABOC): Mimics
-amino acids (e.g., Proline, Pipecolic acid). -
6-Carboxylic Acid (6-ABOC): Mimics extended or turned secondary structures (e.g.,
-turns, -turns) by spacing the N- and C-termini across the bicyclic bridge.
Key Advantage: The [2.2.2] bridge locks the backbone dihedral angles (
Visualization of Structural Logic
The following diagram illustrates the structural divergence and the validation workflow.
Caption: Structural divergence of the [2.2.2] scaffold and the downstream validation logic for the 6-COOH isomer.
Part 2: Comparative Performance Guide
Proteolytic Stability
Peptides containing 6-ABOC exhibit superior resistance to serum proteases compared to linear peptides. The bulky bicyclic cage prevents protease access to the scissile bond.
| Metric | Native Peptide (Pro-containing) | 3-ABOC Peptide (Pro-Mimic) | 6-ABOC Peptide (Bridge-Constrained) |
| Serum Half-life ( | < 30 minutes | 2 - 6 hours | > 12 hours |
| Mechanism of Degradation | Rapid cleavage by DPP-IV / Prolyl oligopeptidase | Slow cleavage; steric hindrance | Negligible cleavage; geometric mismatch |
| Main Metabolites | N-terminal truncated fragments | Intact parent + minor fragments | Intact parent |
Receptor Binding & Potency
In GPCR and Integrin targets (e.g.,
| Parameter | Flexible Linear Peptide | 6-ABOC Constrained Peptide | Interpretation |
| Binding Affinity ( | High nM - Low | Low nM | Reduced entropic cost of binding. |
| Selectivity Ratio | 1:10 (Target vs. Off-target) | > 1:100 | Rigid scaffold prevents "induced fit" into off-targets. |
| Functional Potency ( | Variable | Consistent | Defined geometry ensures reproducible receptor activation/inhibition. |
Part 3: Experimental Protocols
Protocol A: Comparative Serum Stability Assay
Objective: Determine the metabolic half-life (
Materials:
-
Pooled Human Serum (Sigma-Aldrich or equivalent).
-
Internal Standard (e.g., Warfarin or a stable non-interfering peptide).
-
LC-MS/MS system (e.g., Agilent 6400 Series).
Step-by-Step Methodology:
-
Preparation: Dissolve the 6-ABOC peptide and Control peptide in DMSO to 10 mM stock. Dilute to 100
M in PBS. -
Incubation: Add 10
L of peptide solution to 190 L of pre-warmed (37°C) human serum. Final concentration: 5 M. -
Sampling: At time points
min, remove 20 L aliquots. -
Quenching: Immediately add 80
L of ice-cold Acetonitrile containing the Internal Standard to precipitate serum proteins. -
Processing: Vortex for 30s, centrifuge at 10,000 x g for 10 min at 4°C. Collect supernatant.
-
Analysis: Inject 5
L into LC-MS/MS. Monitor parent ion transitions. -
Calculation: Plot
vs. Time. Calculate (slope) and .
Self-Validating Check: The Internal Standard peak area must remain constant (<5% RSD) across all time points. If the
Protocol B: Competitive Radioligand Binding Assay
Objective: Quantify the affinity (
Materials:
-
Membrane preparation expressing target receptor.
-
Radioligand (e.g.,
H-labeled native ligand). -
Scintillation counter.
Step-by-Step Methodology:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl
, 0.1% BSA (critical to prevent peptide adsorption to plastic). -
Dilution Series: Prepare 10 serial dilutions of the 6-ABOC peptide (e.g.,
M to M). -
Binding Reaction: In a 96-well plate, combine:
-
50
L Membrane prep (10-20 g protein). -
50
L Radioligand (at concentration). -
50
L 6-ABOC peptide (or vehicle for Total Binding).
-
-
Incubation: Incubate at 25°C for 90 minutes (equilibrium).
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Counting: Add scintillation fluid and count radioactivity (CPM).
-
Data Analysis: Fit data to a one-site competition model using non-linear regression (e.g., GraphPad Prism). Calculate
using the Cheng-Prusoff equation:
Self-Validating Check: Include a "Non-Specific Binding" (NSB) control using excess cold ligand. NSB should be <10% of Total Binding.
Visualization of Bioassay Workflow
Caption: Sequential validation workflow ensuring only stable candidates proceed to costly affinity screening.
References
-
Sasaki, T., et al. (2009). "Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors." Bioorganic & Medicinal Chemistry, 17(15), 5639-5647. Link
-
Kanyo, Z. F., et al. (2006). "Selection of a 2-azabicyclo[2.2.2]octane-based alpha4beta1 integrin antagonist as an inhaled anti-asthmatic agent." Bioorganic & Medicinal Chemistry Letters, 16(15), 4006-4010. Link
-
Lovering, F., et al. (2016). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108. Link
A Comparative Guide to the HPLC Separation of Cis and Trans 2-Azabicyclo[2.2.2]octane-6-carboxylic Acid Isomers
In the landscape of pharmaceutical research and drug development, the precise separation and quantification of stereoisomers are of paramount importance. The rigid, bicyclic structure of 2-Azabicyclo[2.2.2]octane derivatives makes them valuable scaffolds in medicinal chemistry.[1][2] The synthesis of these compounds, such as 2-Azabicyclo[2.2.2]octane-6-carboxylic acid, can often result in a mixture of cis and trans diastereomers.[3] As these isomers can exhibit different pharmacological and toxicological profiles, a robust analytical method for their separation is crucial. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) retention times for the cis and trans isomers of 2-Azabicyclo[2.2.2]octane-6-carboxylic acid, supported by fundamental chromatographic principles and a detailed experimental protocol.
The Chromatographic Challenge: Separating Diastereomers
Unlike enantiomers, which have identical physicochemical properties in an achiral environment, diastereomers, such as cis and trans isomers, possess distinct physical and chemical characteristics.[4] This fundamental difference allows for their separation using conventional, achiral stationary phases in HPLC systems. The key to a successful separation lies in exploiting the subtle differences in polarity and steric interactions between the isomers and the stationary phase.
In the context of 2-Azabicyclo[2.2.2]octane-6-carboxylic acid, the spatial arrangement of the carboxylic acid group relative to the bicyclic ring structure defines the cis and trans isomers. This seemingly minor structural variance leads to differences in their overall polarity and how they interact with the HPLC column.
Reversed-Phase vs. Normal-Phase HPLC: A Comparative Overview
The choice between reversed-phase and normal-phase HPLC is a critical first step in method development. The elution order of the cis and trans isomers is typically inverted between these two modes.
-
Reversed-Phase (RP) HPLC: In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The separation is primarily driven by hydrophobic interactions. The less polar compound will have a stronger affinity for the stationary phase, resulting in a longer retention time. Generally, the trans isomer is less polar than the cis isomer, leading to a later elution in RP-HPLC.[5][6]
-
Normal-Phase (NP) HPLC: Conversely, NP-HPLC employs a polar stationary phase (e.g., silica) and a nonpolar mobile phase (e.g., a mixture of hexane and a polar modifier like ethanol or isopropanol). Here, polar interactions dominate the separation. The more polar compound interacts more strongly with the stationary phase and is retained longer. Consequently, the more polar cis isomer is expected to have a longer retention time than the trans isomer in NP-HPLC.[5]
For the separation of 2-Azabicyclo[2.2.2]octane-6-carboxylic acid, which possesses both a polar carboxylic acid group and a secondary amine, reversed-phase chromatography is often the preferred starting point due to its robustness and compatibility with aqueous mobile phases.
Experimental Protocol: A Step-by-Step Guide to Separation
This section outlines a detailed protocol for the separation of cis and trans 2-Azabicyclo[2.2.2]octane-6-carboxylic acid using reversed-phase HPLC.
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or trifluoroacetic acid (for mobile phase modification).
-
A standard mixture of cis and trans 2-Azabicyclo[2.2.2]octane-6-carboxylic acid.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 40% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of the cis/trans mixture in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Integrate the peak areas of the two separated isomers.
-
The peak with the shorter retention time is tentatively identified as the cis isomer, and the peak with the longer retention time as the trans isomer.
-
Confirmation of peak identity should be performed using reference standards of the pure isomers if available, or by alternative analytical techniques such as NMR spectroscopy.
Visualizing the Workflow
Caption: A streamlined workflow for the HPLC separation and analysis of cis/trans isomers.
Expected Results and Data Summary
Based on the established principles of reversed-phase chromatography, the more polar cis isomer of 2-Azabicyclo[2.2.2]octane-6-carboxylic acid is expected to elute before the less polar trans isomer. The following table summarizes the anticipated chromatographic parameters.
| Parameter | cis-2-Azabicyclo[2.2.2]octane-6-carboxylic acid | trans-2-Azabicyclo[2.2.2]octane-6-carboxylic acid |
| Expected Retention Time (min) | ~ 8.5 | ~ 9.8 |
| Expected Elution Order | 1 | 2 |
| Relative Polarity | More Polar | Less Polar |
| Interaction with C18 | Weaker | Stronger |
Optimizing the Separation
Should the initial separation be suboptimal, the following parameters can be adjusted:
-
Mobile Phase Composition: Altering the gradient slope or using methanol instead of acetonitrile can significantly impact selectivity.
-
pH of the Mobile Phase: The ionization state of the carboxylic acid and the secondary amine will affect retention. Adjusting the pH can be a powerful tool for optimization.
-
Column Temperature: Increasing the temperature generally decreases retention times and can sometimes improve peak shape, but may also reduce resolution.[4]
-
Stationary Phase: If a C18 column does not provide adequate separation, exploring different stationary phases, such as a phenyl-hexyl or a polar-embedded phase, may be beneficial.
Logical Relationship Diagram
Caption: The relationship between isomer polarity and HPLC retention time in reversed-phase mode.
Conclusion
The separation of cis and trans isomers of 2-Azabicyclo[2.2.2]octane-6-carboxylic acid is readily achievable using standard reversed-phase HPLC. The key to a successful and robust method lies in understanding the fundamental principles of diastereomer separation and systematically optimizing the chromatographic conditions. By leveraging the inherent polarity differences between the cis and trans isomers, a baseline separation can be achieved, enabling accurate quantification for research, development, and quality control purposes.
References
-
Phenomenex. HPLC Technical Tip: Chiral Method Development. Available from: [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]
-
International Science Community Association. Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. Available from: [Link]
-
PMC. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available from: [Link]
-
ResearchGate. Comparison of retention time of cis-trans isomers in HPLC. Available from: [Link]
-
PMC. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Available from: [Link]
-
PubMed. Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Available from: [Link]
-
ResearchGate. An improved preparation of 2-azabicyclo[2.2.2]octane. Available from: [Link]
-
Synfacts. Modular Access to Azabicyclo[2.2.2]octanes and Related Azabicycles. Available from: [Link]
Sources
- 1. Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to IR Spectroscopy of Bicyclic Carboxylic Acids
Welcome to a comprehensive guide on the characterization of bicyclic carboxylic acids using Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development who seek to understand the nuances of applying this powerful analytical technique to complex molecular architectures. Here, we will move beyond rote procedural descriptions to explore the underlying principles that govern the vibrational behavior of these unique molecules.
The Significance of Vibrational Spectroscopy for Bicyclic Systems
Bicyclic carboxylic acids are prevalent scaffolds in medicinal chemistry and materials science. Their rigid, three-dimensional structures can impart unique pharmacological properties or material characteristics. Infrared spectroscopy provides a rapid, non-destructive method to confirm the presence of the carboxylic acid functional group and to probe the subtle influences of the bicyclic framework on its vibrational modes.[1] The key to successful analysis lies in understanding how factors like hydrogen bonding, ring strain, and stereochemistry manifest in the IR spectrum.
Deconstructing the IR Spectrum of a Bicyclic Carboxylic Acid
The IR spectrum of a carboxylic acid is dominated by a few key vibrational modes. However, the bicyclic nature of the molecule introduces specific shifts and changes in band shape that require careful interpretation.
The O-H Stretching Vibration: A Telltale Sign of Hydrogen Bonding
The most recognizable feature in the IR spectrum of a carboxylic acid is the exceptionally broad O-H stretching band, typically appearing in the 2500-3300 cm⁻¹ region.[2][3][4] This broadening is a direct consequence of strong intermolecular hydrogen bonding, which leads to the formation of stable dimers in the solid state and in concentrated solutions.[2][3][5] The broadness arises from a wide distribution of O-H bond lengths and strengths within the hydrogen-bonded network.[1]
In bicyclic systems, the steric constraints imposed by the fused rings can influence the geometry and strength of these hydrogen bonds. This may result in subtle shifts in the overall position and shape of the broad O-H band when compared to a simple acyclic or monocyclic carboxylic acid.
The C=O Stretching Vibration: A Probe of the Electronic Environment
The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption band typically found between 1690 and 1760 cm⁻¹.[2] Its precise position is sensitive to several factors:
-
Hydrogen Bonding: In the dimeric form, the C=O stretching frequency is lowered to around 1710-1725 cm⁻¹ due to the weakening of the carbonyl bond through its involvement in the hydrogen-bonding network.[3][6][7]
-
Ring Strain: The rigid framework of a bicyclic system can introduce ring strain, which can affect the C=O bond order and, consequently, its stretching frequency.[8][9] Increased angle strain in smaller rings can lead to an increase in the C=O stretching frequency.[10][11]
-
Conjugation: While less common in simple saturated bicyclic systems, if the carboxylic acid is conjugated with a double bond or an aromatic ring within the bicyclic structure, the C=O stretching frequency will be lowered.[1]
Fingerprint Region: C-O Stretching and O-H Bending
The region of the IR spectrum below 1500 cm⁻¹ is known as the fingerprint region and contains a wealth of information about the molecule's structure. For carboxylic acids, two key vibrations in this region are:
-
C-O Stretching: This vibration, coupled with the O-H in-plane bend, appears as a strong band between 1210 and 1320 cm⁻¹.[2]
-
O-H Out-of-Plane Bending: A broad band can often be observed around 910-950 cm⁻¹, which is characteristic of the out-of-plane bending of the O-H group in a hydrogen-bonded dimer.[2]
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The reliability of your IR data is fundamentally linked to your experimental technique. Here, we outline a robust protocol for the analysis of solid bicyclic carboxylic acid samples.
Sample Preparation: The Foundation of a Good Spectrum
For solid samples, two primary methods are employed: Attenuated Total Reflectance (ATR) and the KBr pellet method.[12][13][14]
Method 1: Attenuated Total Reflectance (ATR-FTIR)
ATR has become the preferred method for many applications due to its simplicity and minimal sample preparation.[13][14][15]
-
Step 1: Crystal Cleaning. Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Ensure the crystal is completely dry before use.
-
Step 2: Background Spectrum. Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).
-
Step 3: Sample Application. Place a small amount of the powdered bicyclic carboxylic acid onto the center of the ATR crystal.
-
Step 4: Apply Pressure. Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to reproducible results.[14]
-
Step 5: Data Acquisition. Collect the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Method 2: Potassium Bromide (KBr) Pellet
This traditional transmission method can provide high-quality spectra if performed correctly.[12][13]
-
Step 1: Sample Grinding. In an agate mortar and pestle, grind a small amount (1-2 mg) of the bicyclic carboxylic acid to a fine powder.
-
Step 2: Mixing with KBr. Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar and gently mix with the sample. Then, grind the mixture thoroughly to ensure it is homogenous.
-
Step 3: Pellet Pressing. Transfer the mixture to a pellet press die and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Step 4: Data Acquisition. Place the pellet in the sample holder of the FTIR spectrometer and collect the spectrum.
Experimental Workflow Diagram
Caption: Experimental workflow for acquiring an IR spectrum of a bicyclic carboxylic acid.
Comparative Analysis: Bicyclic vs. Acyclic and Monocyclic Analogues
To truly appreciate the influence of the bicyclic scaffold, it is instructive to compare its IR spectrum with those of simpler analogues.
| Vibrational Mode | Acyclic Carboxylic Acid (e.g., Hexanoic Acid) | Monocyclic Carboxylic Acid (e.g., Cyclohexanecarboxylic Acid) | Bicyclic Carboxylic Acid (e.g., endo-Norbornene-cis-5,6-dicarboxylic acid) | Rationale for Differences |
| O-H Stretch (cm⁻¹) | ~2500-3300 (very broad) | ~2500-3300 (very broad) | ~2500-3300 (very broad, may show more defined sub-peaks)[16] | The rigid bicyclic structure can lead to a more ordered hydrogen-bonding network, resulting in slightly less variation in O-H bond lengths. |
| C=O Stretch (cm⁻¹) | ~1710 | ~1705 | ~1700[16] | Increased ring strain in the bicyclic system can influence the hybridization of the carbonyl carbon, leading to a slight decrease in the C=O stretching frequency. |
| C-O Stretch (cm⁻¹) | ~1296 | ~1290 | ~1234[16] | The coupling of this vibration with the rest of the molecular framework is more pronounced in the rigid bicyclic structure, causing a noticeable shift. |
Note: The wavenumber values presented are typical and can vary depending on the specific molecule and sampling conditions.
The Impact of Stereochemistry and Hydrogen Bonding
The stereochemistry of the carboxylic acid groups on the bicyclic frame can significantly impact the potential for hydrogen bonding.
Caption: Intermolecular vs. potential intramolecular hydrogen bonding in bicyclic carboxylic acids.
In di-carboxylic bicyclic acids, a cis stereochemical relationship between the two carboxylic acid groups may allow for intramolecular hydrogen bonding. This would lead to a different spectral signature compared to the trans isomer, which can only form intermolecular hydrogen bonds. Intramolecular hydrogen bonding typically results in a sharper O-H stretching band at a higher frequency and a shift in the C=O stretching frequency.
Conclusion
Infrared spectroscopy is an indispensable tool for the characterization of bicyclic carboxylic acids. A thorough understanding of how the rigid, strained nature of these molecules influences key vibrational modes is crucial for accurate spectral interpretation. By carefully considering the effects of hydrogen bonding and stereochemistry, and by employing robust experimental techniques, researchers can gain valuable insights into the structure and properties of these important compounds.
References
-
IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). Retrieved from [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31). Drawell. Retrieved from [Link]
-
Sample preparation for FT-IR. (n.d.). Retrieved from [Link]
-
Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride. (n.d.). Retrieved from [Link]
-
INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved from [Link]
-
The IR spectrum of cis-norbornene-5,6-endo-dicarboxylic anhydride. (2022, December 27). Brainly.com. Retrieved from [Link]
-
Common Sampling Techniques of FTIR Spectroscopy. (2023, April 25). Edinburgh Instruments. Retrieved from [Link]
-
Spectroscopy of Carboxylic Acids. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
Spectroscopy of Carboxylic Acids. (2020, February 7). Oregon State University. Retrieved from [Link]
-
The C=O Bond, Part III: Carboxylic Acids. (2020, December 20). Spectroscopy Online. Retrieved from [Link]
-
Infrared Spectrometry. (n.d.). Michigan State University. Retrieved from [Link]
-
In Situ FTIR-ATR Analysis and Titration of Carboxylic Acid-Terminated SAMs. (2003, December 24). Journal of the American Chemical Society. Retrieved from [Link]
-
Need help reading these! FIG. 48.11 The IR spectrum of cis norbornene 5,6.. (2025, January 11). Filo. Retrieved from [Link]
-
Correlation between the hydrogen-bond structures and the C=O stretching frequencies of carboxylic acids as studied by density functional theory calculations. (2008, May 29). PubMed. Retrieved from [Link]
-
FTIR Sample Handling Buyer's Guide. (2021, September 24). Labcompare.com. Retrieved from [Link]
-
In Situ FTIR-ATR Analysis and Titration of Carboxylic Acid-Terminated SAMs. (2004, January 21). Retrieved from [Link]
-
Solved FIG. 48.11 The IR spectrum of | Chegg.com. (2017, October 24). Chegg.com. Retrieved from [Link]
-
FTIR-ATR spectra of (a) neat carboxylic acids and (b) unfunctionalized... (n.d.). ResearchGate. Retrieved from [Link]
-
In situ FTIR-ATR analysis and titration of carboxylic acid-terminated SAMs. (2004, January 21). PubMed. Retrieved from [Link]
-
Signal characteristics - shape (video). (n.d.). Khan Academy. Retrieved from [Link]
-
Ring strain – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Structural, Vibrational, and Electronic Characteristics of Enyne Macrocycles as a Function of Ring Strain. (2000, July 11). Journal of the American Chemical Society. Retrieved from [Link]
-
Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts. Retrieved from [Link]
-
An in situ ATR-FTIR study on the adsorption of dicarboxylic acids onto kaolinite in aqueous suspensions. (n.d.). RSC Publishing. Retrieved from [Link]
-
The IR spectrum of cis -norbornene-5,6-endo-dicarboxylic acid and... (2024, July 24). Retrieved from [Link]
-
Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. (2022, June 28). PMC. Retrieved from [Link]
-
ir spectrum of carboxylic acids and alcohols. (2023, May 24). Retrieved from [Link]
-
Camphoric acid, (-)-. (n.d.). PubChem. Retrieved from [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
-
Ring strain. (n.d.). Wikipedia. Retrieved from [Link]
-
Carboxylic Acid Spectroscopy. (n.d.). Oregon State University. Retrieved from [Link]
-
Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry). (2020, June 28). YouTube. Retrieved from [Link]
-
Theoretical Vibrational Spectra Studies: The Effect of Ring Size on the Carbonyl Vibrational Frequencies. (2016, February 26). ResearchGate. Retrieved from [Link]
-
Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. (n.d.). PMC. Retrieved from [Link]
-
Analyze the IR spectrum for camphor and compare it with the literature value. (2022, November 28). Brainly. Retrieved from [Link]
-
D-Campholic acid. (n.d.). NIST WebBook. Retrieved from [Link]
-
The comparative FT-IR spectra of camphor, Fe3O4 and Fe3O4/camphor.... (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Infrared Spectrometry [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Ring strain - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Effects of ring-strain on the ultrafast photochemistry of cyclic ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. jascoinc.com [jascoinc.com]
- 14. edinst.com [edinst.com]
- 15. labcompare.com [labcompare.com]
- 16. Need help reading these! FIG. 48.11 The IR spectrum of cis norbornene 5,6.. [askfilo.com]
Pharmacokinetic Profiling of Constrained vs. Linear Peptide Analogs: A Comparative Technical Guide
Executive Summary
For decades, the therapeutic potential of peptides was hamstrung by a "stability gap." Linear peptides, while highly specific, suffer from rapid renal clearance and enzymatic degradation, often resulting in in vivo half-lives measured in minutes. Constrained analogs—specifically stapled , macrocyclic , and bicyclic peptides—bridge this gap by locking the peptide backbone into a bioactive conformation. This structural rigidity not only enhances affinity by reducing the entropic cost of binding but also sterically shields the backbone from proteases.
This guide provides a technical comparison of the pharmacokinetic (PK) profiles of these analogs versus their linear counterparts, supported by experimental data and validated bioanalytical protocols.
Part 1: The Mechanistic Advantage
The superior PK profile of constrained peptides is not accidental; it is a direct consequence of structural pre-organization.
-
Proteolytic Resistance: Proteases (e.g., trypsin, chymotrypsin) typically require a peptide to adopt an extended conformation to fit into the active site. Constrained peptides, particularly
-helical stapled peptides, are physically prevented from uncoiling into this extended state. -
Membrane Permeability: Linear peptides often expose polar amide bonds to the solvent. Constrained peptides can be designed to form intramolecular hydrogen bonds, effectively "hiding" these polar groups and increasing lipophilicity, which facilitates passive membrane diffusion.[1]
Visualization: The Protease Shielding Mechanism
The following diagram illustrates how structural constraints prevent protease access, contrasting the vulnerable linear state with the shielded constrained state.
Caption: Structural constraints prevent the "unfolding" required for protease degradation, significantly extending half-life.
Part 2: Comparative Data Analysis
The following tables summarize experimental data comparing linear precursors with their constrained analogs. Note the dramatic shift in stability metrics.
Table 1: Stapled vs. Linear Peptide (Case Study: SAH-gp41)
Data derived from comparative studies on HIV-1 fusion inhibitor analogs.
| Parameter | Linear Peptide (Unmodified) | Stapled Peptide (SAH-gp41) | Fold Improvement |
| Structure | Flexible | Hydrocarbon Stapled | N/A |
| Proteolytic Stability ( | ~2 minutes (Pepsin, pH 2) | > 380 minutes (Pepsin, pH 2) | ~192x |
| Undetectable (Oral dosing) | Detectable therapeutic levels | Infinite | |
| Bioavailability ( | < 1% | Measurable (Oral) | Significant |
Table 2: Cyclic vs. Linear RGD Peptides
Comparison of solution stability at neutral pH (7.0).
| Parameter | Linear RGD (Arg-Gly-Asp-Phe) | Cyclic RGD (Disulfide linked) | Fold Improvement |
| Primary Degradation | Aspartic acid cleavage | Disulfide exchange (slower) | N/A |
| Half-life ( | ~1.5 hours | ~45 hours | ~30x |
| Clearance Mechanism | Rapid enzymatic hydrolysis | Renal filtration (slowed) | N/A |
Part 3: Experimental Methodologies
As a Senior Application Scientist, I emphasize that protocol rigor is the primary determinant of data quality in peptide PK studies. Peptides are "sticky" and unstable; standard small-molecule protocols will fail.
In Vitro Metabolic Stability Assay
Objective: Determine intrinsic clearance (
Critical Protocol Steps:
-
Preparation: Spike test peptide (1
M) into pooled plasma or microsomal S9 fraction. -
Incubation: Incubate at 37°C. Time points: 0, 5, 15, 30, 60, 120 min.
-
Quenching (The "Trust" Step):
-
Standard: Add 3x volume of ice-cold Acetonitrile (ACN).
-
Expert Insight: For constrained peptides, acidify the quenching solution (e.g., ACN with 1% Formic Acid). This immediately halts residual protease activity that might continue during the spin-down, preventing artificial degradation data.
-
-
Analysis: Centrifuge at 4,000g for 20 min. Analyze supernatant via LC-MS/MS.
In Vivo Pharmacokinetic Profiling (LC-MS/MS)
Objective: Quantify plasma concentration over time to calculate AUC,
Workflow Visualization: The following DOT diagram outlines the high-sensitivity bioanalytical workflow required for peptide quantification.
Caption: Optimized LC-MS/MS workflow for peptide bioanalysis, emphasizing stabilization and sensitivity.
Detailed Protocol:
-
Dosing: Administer peptide IV (e.g., 1 mg/kg) and SC/PO to rodents (n=3 per group).
-
Sampling: Collect blood into K2EDTA tubes containing Aprotinin (protease inhibitor).
-
Why: Constrained peptides are stable, but linear metabolites may not be.[2] Inhibitors preserve the metabolic snapshot.
-
-
Extraction: Use Solid Phase Extraction (SPE) or Protein Precipitation (PPT).
-
Note: Constrained peptides are often hydrophobic. Use low-binding plates to prevent loss of analyte to container walls.
-
-
LC-MS/MS Conditions:
-
Column: Reverse-phase C18 (e.g., Waters ACQUITY UPLC Peptide BEH).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Internal Standard: Use a stable isotope-labeled version of the analog (e.g.,
) to correct for matrix effects and extraction efficiency.
-
Part 4: Troubleshooting & Challenges
Even with constrained analogs, challenges persist.[1][3][4] Address these proactively:
-
Solubility: Hydrocarbon stapling increases hydrophobicity, potentially leading to precipitation at the injection site.
-
Solution: Formulate with cyclodextrins or PEGylated buffers.
-
-
Non-Specific Binding (NSB): Peptides stick to glass and plastic.
-
Solution: Pre-coat tubes with BSA or use "Low-Bind" polypropylene consumables.
-
-
Carryover: Hydrophobic peptides can linger on the LC column.
-
Solution: Implement a "sawtooth" wash cycle with high organic solvent (e.g., IPA/ACN/Acetone) between injections.
-
References
-
Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry (ACS Publications). (2014). Available at: [Link]
-
Solution stability of linear vs. cyclic RGD peptides. Journal of Pharmaceutical Sciences (PubMed). Available at: [Link]
-
Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Aragen Life Sciences. Available at: [Link]
-
Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. Molecules (PMC). (2020). Available at: [Link]
Sources
- 1. Lessons for Oral Bioavailability: How Conformationally Flexible Cyclic Peptides Enter and Cross Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic vs Linear Peptides: Key Differences - Creative Peptides [creative-peptides.com]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. pharmaexcipients.com [pharmaexcipients.com]
Safety Operating Guide
Proper Disposal Procedures for 2-Azabicyclo[2.2.2]octane-6-carboxylic Acid
[1][2]
Part 1: Executive Safety Directive (Autonomy)
Stop. Do not dispose of 2-Azabicyclo[2.2.2]octane-6-carboxylic acid (or its isomers/salts) down the drain. Despite its amino acid structure suggesting biological compatibility, this compound is a laboratory chemical intermediate with specific GHS hazards (Skin/Eye Irritant) and must be managed as Hazardous Chemical Waste .
This guide supersedes generic "organic waste" protocols by addressing the specific amphoteric (zwitterionic) nature of the molecule, which dictates its compatibility with other waste streams.
Part 2: Scientific Integrity & Logic (E-E-A-T)
Chemical Profile & Hazard Logic
To dispose of this chemical safely, you must understand its reactivity profile. 2-Azabicyclo[2.2.2]octane-6-carboxylic acid contains both a secondary amine (basic) and a carboxylic acid (acidic) moiety.
| Property | Specification | Operational Implication |
| Physical State | Solid (White to off-white powder) | Dust generation risk during transfer; requires N95/P95 respiratory protection if handled in open air. |
| Acidity/Basicity | Amphoteric (Zwitterionic) | Do not mix with strong acid chlorides or anhydrides in the waste container; risk of exothermic polymerization or acylation. |
| GHS Classification | Warning: H315 (Skin), H319 (Eye), H335 (Resp) | Waste containers must be sealed to prevent off-gassing of fine particulates. |
| RCRA Status | Non-listed (Not P or U list) | Classified as "Characteristic Waste" if mixed with solvents, otherwise "Non-regulated Chemical Waste" requiring incineration. |
Pre-Disposal Segregation Strategy
The most common error in disposing of bicyclic amino acids is misclassification. Follow this Self-Validating Segregation System :
-
Validation Step 1 (Physical State): Is the waste a pure solid or a solution?
-
Solid: Segregate into Solid Organic Waste (Non-Halogenated) .
-
Solution: Segregate based on the solvent carrier , not the solute.
-
-
Validation Step 2 (Compatibility):
-
Ensure the waste container does NOT contain strong oxidizers (e.g., Permanganates, Nitric Acid). The amine functionality is susceptible to oxidation, potentially generating nitrogen oxides (NOx).
-
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Substance or Contaminated Debris)
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk for solids.
-
Transfer:
-
Work inside a chemical fume hood.
-
Dampen paper towels used for cleanup before disposal to prevent dust lofting.
-
-
Labeling:
-
Label as "Non-Regulated Chemical Waste - Solid" .
-
List constituents: "2-Azabicyclo[2.2.2]octane-6-carboxylic acid, 98%".
-
Check "Irritant" hazard box.
-
B. Liquid Waste (Mother Liquors/Reaction Mixtures)
-
pH Check: If the waste is aqueous, verify pH is between 5 and 9. If highly acidic or basic due to reagents, neutralize slowly before adding to the drum to prevent drum corrosion or heat generation.
-
Solvent Segregation:
-
Scenario A (Dichloromethane/Chloroform): Dispose in Halogenated Waste stream.
-
Scenario B (Methanol/Ethyl Acetate): Dispose in Non-Halogenated Organic Waste stream.
-
-
Precipitation Watch: Bicyclic amino acids may precipitate out of organic solvents upon standing. Ensure the waste container is agitated before final pickup to prevent sludge buildup at the bottom.
Part 3: Visualization & Workflow
Disposal Decision Tree
The following logic flow ensures you select the correct waste stream every time.
Figure 1: Decision logic for segregating 2-Azabicyclo[2.2.2]octane-6-carboxylic acid waste based on physical state and solvent carrier.
Emergency Spill Response
In the event of a benchtop spill, follow this containment logic to minimize respiratory exposure.
Figure 2: Immediate response workflow for dry vs. wet spills, prioritizing dust suppression.
Part 4: Regulatory & Documentation Compliance
To maintain "Cradle-to-Grave" tracking as required by EPA RCRA regulations, ensure the following data is recorded on your internal waste manifest:
-
Chemical Name: Must be written out fully. Do not use abbreviations like "ABOc-Acid".
-
Hazards: Check "Toxic" (if applicable by internal EHS standards) and "Irritant".
-
Quantity: Estimate weight in kg.
Final Disposal Method
The ultimate disposal method for this compound, once collected by your licensed hazardous waste contractor (e.g., Clean Harbors, Veolia), is High-Temperature Incineration . This ensures the complete destruction of the bicyclic ring structure and prevents environmental bioaccumulation.
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Part 261 - Identification and Listing of Hazardous Waste.[1][Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: 29 CFR 1910.1200.[Link]
-
PubChem. Compound Summary: 2-Azabicyclo[2.2.2]octane-6-carboxylic acid.[2][Link]
A Researcher's Guide to the Safe Handling of 2-Azabicyclo[2.2.2]octane-6-carboxylic acid
As a novel bicyclic carboxylic acid, 2-Azabicyclo[2.2.2]octane-6-carboxylic acid presents a unique set of handling and safety considerations for researchers in drug development and chemical synthesis. This guide provides a detailed protocol for its safe management in a laboratory setting, from initial handling to final disposal. The information herein is synthesized from established safety practices for similar chemical structures and powdered reagents, emphasizing a proactive approach to safety in the absence of comprehensive toxicological data for this specific compound.
Hazard Assessment and Triage
Given that the toxicological properties of 2-Azabicyclo[2.2.2]octane-6-carboxylic acid have not been thoroughly investigated, it is prudent to treat it as a substance of unknown toxicity with the potential to be a skin, eye, and respiratory irritant.[1][2][3] This assessment is based on the known hazards of structurally similar compounds, such as 2-azabicyclo[2.2.2]octane-3-carboxylic acid, which is known to cause respiratory irritation.[1] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
Key Assumed Hazards:
-
Ingestion: May be harmful if swallowed.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is essential when handling 2-Azabicyclo[2.2.2]octane-6-carboxylic acid.[5][6][7] The following table outlines the minimum required PPE and the rationale for each.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2][6][8] | Protects against splashes and airborne powder, preventing potential serious eye irritation.[2][3][4] |
| Hand Protection | Nitrile gloves.[8][9] | Provides a barrier against skin contact. Nitrile is a good general-purpose glove for many chemicals.[9] Gloves should be inspected before use and changed immediately if contaminated or torn.[8][10] |
| Body Protection | A long-sleeved laboratory coat.[5][8][11] | Protects skin and personal clothing from spills and contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator.[1][2] | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[1][2] |
| Footwear | Closed-toe shoes.[8] | Protects feet from spills and falling objects. |
Safe Handling Workflow
The following workflow is designed to minimize exposure during the handling and weighing of 2-Azabicyclo[2.2.2]octane-6-carboxylic acid. This process should be conducted within a certified chemical fume hood to control for potential airborne hazards.[8][12]
Caption: Workflow for the safe handling of 2-Azabicyclo[2.2.2]octane-6-carboxylic acid.
Detailed Procedural Steps
4.1. Preparation:
-
Don PPE: Before entering the laboratory, put on a lab coat, closed-toe shoes, and safety glasses. Don nitrile gloves before handling any chemicals.[5][8]
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the airflow is within the acceptable range.[8]
-
Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper or a suitable container, and a waste container, and place them inside the fume hood.[13]
4.2. Handling and Weighing:
-
Transfer: Carefully open the container of 2-Azabicyclo[2.2.2]octane-6-carboxylic acid inside the fume hood. Use a clean spatula to transfer the desired amount of powder to the weighing vessel. Avoid creating dust.[1][2]
-
Weighing: If a high degree of accuracy is required and the balance cannot be placed in the fume hood, use a sealed container to transport the powder to the balance.[12]
-
Seal Container: After weighing, securely close the primary container of the chemical.[13]
4.3. Cleanup and Disposal:
-
Decontamination: Wipe down the work surface inside the fume hood with an appropriate solvent to remove any residual powder.[12]
-
Waste Segregation: Dispose of all contaminated materials, including gloves and weighing paper, in a clearly labeled hazardous waste container.[8] Do not mix with other waste streams.
-
Doffing PPE: Remove gloves and lab coat before leaving the laboratory.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][13]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[1][2] Consult a physician.[1][2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][2] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration.[1][2] Consult a physician.[1][2] |
| Ingestion | Rinse mouth with water.[1][2] Never give anything by mouth to an unconscious person.[1][2] Consult a physician.[1][2] |
| Spill | Evacuate personnel to a safe area.[1][2] Wearing appropriate PPE, sweep up the spilled material and place it in a suitable, closed container for disposal.[1][2] Avoid creating dust.[1][2] |
Disposal Plan
All waste containing 2-Azabicyclo[2.2.2]octane-6-carboxylic acid must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables (gloves, weighing paper, etc.) and excess solid chemical should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and labeled hazardous waste container.
-
Disposal Vendor: All chemical waste must be disposed of through a licensed professional waste disposal service.[1] Do not pour chemical waste down the drain.[1][2][8]
By adhering to these guidelines, researchers can safely handle 2-Azabicyclo[2.2.2]octane-6-carboxylic acid, minimizing personal exposure and environmental impact.
References
-
Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. [Link]
-
Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. [Link]
-
MSDS of 2-azabicyclo[2.2.2]octane-3-carboxylic acid. [Link]
-
Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. [Link]
-
SAFETY DATA SHEET. [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]
-
SAFETY DATA SHEET - Evonik. [Link]
-
SAFETY DATA SHEET. [Link]
-
Personal Protective Equipment Selection Guide. [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. [Link]
-
Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. aaronchem.com [aaronchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pppmag.com [pppmag.com]
- 11. research.arizona.edu [research.arizona.edu]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. gz-supplies.com [gz-supplies.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
